4-fluoropyridine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWVAPXRQHXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458606 | |
| Record name | 2-Cyano-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847225-56-3 | |
| Record name | 2-Cyano-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoropyridine-2-carbonitrile (CAS No. 847225-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoropyridine-2-carbonitrile, a key building block in modern medicinal chemistry. With the CAS number 847225-56-3, this fluorinated pyridine derivative offers a unique combination of reactive sites that are instrumental in the synthesis of complex, biologically active molecules. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications in drug discovery, supported by experimental procedures and spectroscopic data.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Fluorine-containing pyridine derivatives, in particular, have emerged as pivotal structures in the development of novel therapeutics.[1]
This compound stands out as a particularly valuable synthon. The pyridine ring, a common motif in pharmaceuticals, is activated towards nucleophilic attack by the electron-withdrawing effects of both the fluorine atom at the 4-position and the nitrile group at the 2-position. This dual activation provides chemists with a versatile platform for introducing a variety of functional groups with high regioselectivity, facilitating the construction of diverse molecular scaffolds for a range of therapeutic targets.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 847225-56-3 | [2] |
| Molecular Formula | C₆H₃FN₂ | [2] |
| Molecular Weight | 122.10 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | |
| Boiling Point | 221 °C | |
| Purity | ≥98% | [2] |
| Storage | 4°C | [2] |
Spectroscopic Data:
While specific, publicly available spectra for this compound are limited, data for analogous fluoropyridines can provide valuable insights. For instance, the ¹⁹F NMR spectrum of a fluoropyridine will show characteristic shifts and coupling constants depending on the substitution pattern.[3] The nitrile group typically exhibits a sharp absorption band in the infrared (IR) spectrum around 2230 cm⁻¹.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often starting from readily available pyridine derivatives. A common strategy involves the conversion of a precursor, such as a halopyridine or an aminopyridine, to the desired product.
One plausible synthetic pathway, drawing inspiration from the synthesis of related compounds like 4-chloropyridine-2-carbonitrile, involves the dehydration of a corresponding amide.[4] A detailed experimental protocol for a related transformation is provided below as a representative example.
Experimental Protocol: Synthesis of a Halogenated Pyridine-2-carbonitrile (Illustrative)
This protocol illustrates the general steps that could be adapted for the synthesis of this compound, likely starting from 4-fluoropyridine-2-carboxamide.
Step 1: Preparation of 4-Fluoropyridine-2-carboxamide
A potential route to the precursor, 4-fluoropyridine-2-carboxamide, could involve the reaction of 4-fluoropyridine-2-carboxylic acid with an activating agent followed by treatment with an ammonia source. A patent for the synthesis of 2-amino-4-fluoropyridine describes a similar amidation step.[5]
Step 2: Dehydration to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoropyridine-2-carboxamide in a suitable solvent such as dichloromethane or acetonitrile.
-
Dehydrating Agent: Add a dehydrating agent, for example, trifluoroacetic anhydride, dropwise to the cooled solution (0-5 °C).[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the addition of an aqueous base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in its predictable reactivity, primarily through nucleophilic aromatic substitution (SNAr) at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the 2-cyano group makes the C4-F bond susceptible to displacement by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing diverse functionalities onto the pyridine ring. The reaction of 2-fluoropyridines is known to be significantly faster than that of their chloro- or bromo-analogs.[6] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.
General Workflow for SNAr Reactions:
Caption: General experimental workflow for nucleophilic aromatic substitution (SNAr) reactions of this compound.
Applications in the Synthesis of Biologically Active Molecules
The fluoropyridine moiety is a key component in numerous drug candidates and approved drugs. While specific examples detailing the direct use of this compound are often found in proprietary patent literature, its utility can be inferred from the biological activities of related compounds.
-
Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. The ability to introduce various substituents at the 4-position of the pyridine ring via SNAr with this compound allows for the fine-tuning of binding interactions with the target kinase. For instance, derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine have been synthesized and evaluated as potential c-Met inhibitors.[7]
-
Anticancer Agents: Cyanopyridine and pyridopyrimidine-based compounds have shown promise as anticancer agents, with some exhibiting dual inhibitory action against key cancer-related targets like VEGFR-2 and HER-2.[8] The this compound core can serve as a starting point for the synthesis of such fused heterocyclic systems.
-
Fibroblast Activation Protein (FAP) Inhibitors: The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been identified as a promising pharmacophore for the design of FAP-targeted radioligands for cancer imaging and therapy.[9] This highlights the importance of the fluorinated carbonitrile motif in developing targeted therapeutics.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable method for introducing molecular diversity. The strategic incorporation of this fluorinated pyridine derivative into complex molecules can lead to compounds with enhanced pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of key synthons like this compound in the drug discovery pipeline is set to increase.
References
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Blake, A. J., et al. "Bis(l-2-cyanopyridine-N:N')bis-[(2-cyanopyridine-N)silver(I)]bis(tetrafluoroborate): an anion-linked molecular ladder." Acta Crystallographica Section C: Crystal Structure Communications, vol. 57, no. 11, 2001, pp. 1290–1291. [Link]
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Chen, H., et al. "Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging." Pharmaceuticals, vol. 16, no. 4, 2023, p. 586. [Link]
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Fulwa, V., et al. "Novel synthesis of 2,4-bis(2-pyridyl)-5-(pyridyl)imidazoles and formation of N-(3-(pyridyl)imidazo[1,5-a]pyridine)picolinamidines: nitrogen-rich ligands." Tetrahedron Letters, vol. 50, no. 45, 2009, pp. 6264–6267. [Link]
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Hartmann, R. W., et al. "Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors." European Journal of Medicinal Chemistry, vol. 125, 2017, pp. 1076-1088. [Link]
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Hassan, A. S., et al. "Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies." Molecules, vol. 27, no. 20, 2022, p. 6898. [Link]
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Li, J., et al. "Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors." European Journal of Medicinal Chemistry, vol. 86, 2014, pp. 242-256. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists." NINGBO INNO PHARMCHEM CO.,LTD., Accessed 11 Jan. 2026. [Link]
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Nitsche, C., et al. "Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors." Organic Letters, vol. 21, no. 12, 2019, pp. 4709–4712. [Link]
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Omura, K., et al. "Characterization of N-glucuronidation of 4-(5-pyridin-4-yl-1H-[10][11][12]triazol-3-yl)pyridine-2-carbonitrile (FYX-051): a new xanthine oxidoreductase inhibitor." Drug Metabolism and Disposition, vol. 35, no. 12, 2007, pp. 2143–2148. [Link]
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Patsnap. "Preparation method of 2-amino-4-fluoropyridine." Patsnap, CN102875529A, 2013. [Link]
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Ritter, T., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, vol. 135, no. 8, 2013, pp. 2470–2473. [Link]
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Senshu University. "Detailed experimental procedure for the synthesis of 4-fluoropyridine." Senshu University Repository, Accessed 11 Jan. 2026. [Link]
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Verma, A., et al. "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity." RSC Advances, vol. 10, no. 43, 2020, pp. 25633–25641. [Link]
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Zakhary, M. A., et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Medicinal Chemistry, vol. 21, no. 1, 2025, pp. 1-15. [Link]
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Zauer, I. A., et al. "Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives." Molecules, vol. 28, no. 1, 2023, p. 301. [Link]
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4-fluoropyridine-2-carbonitrile chemical properties
An In-Depth Technical Guide to 4-Fluoropyridine-2-carbonitrile: Properties, Synthesis, and Applications
Abstract
This compound is a versatile fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitrile group on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The strategic placement of the electron-withdrawing fluorine and nitrile groups significantly influences the electron density of the pyridine ring, impacting its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C6H3FN2 | N/A |
| Molecular Weight | 122.10 g/mol | N/A |
| Melting Point | 59-63 °C | |
| Boiling Point | Not available | N/A |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most organic solvents | N/A |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J=5.2 Hz, 1H), 7.58 (dd, J=2.8, 0.8 Hz, 1H), 7.24 (dd, J=5.2, 2.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.1 (d, J=257.6 Hz), 152.1 (d, J=7.1 Hz), 132.8 (d, J=23.2 Hz), 122.0 (d, J=4.1 Hz), 115.8 (d, J=4.9 Hz), 115.4.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -71.4.
The NMR data reveals the characteristic splitting patterns arising from the coupling between the fluorine atom and the adjacent protons and carbons, providing a definitive fingerprint for the molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the fluorination of a pre-functionalized pyridine ring.
Halogen Exchange (HALEX) Reaction
A prevalent method for introducing fluorine into aromatic systems is the Halogen Exchange (HALEX) reaction. This involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent.
Experimental Protocol:
-
To a solution of 4-chloropyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as DMSO or sulfolane, add spray-dried potassium fluoride (2.0-3.0 eq).
-
The reaction mixture is heated to a high temperature (typically 150-220 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Spray-dried KF: Using spray-dried potassium fluoride is crucial as it provides a high surface area, enhancing its reactivity. Anhydrous conditions are essential to prevent the formation of less reactive potassium bifluoride.
-
High-boiling polar aprotic solvent: Solvents like DMSO and sulfolane are used to dissolve the ionic KF and to reach the high temperatures required to overcome the activation energy of the nucleophilic aromatic substitution.
-
Phase-transfer catalyst: In some instances, a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be added to improve the solubility and reactivity of the fluoride anion, potentially allowing for lower reaction temperatures.
Figure 1: HALEX reaction workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the electron-deficient pyridine ring, the highly electronegative fluorine atom, and the cyano group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion by a wide range of nucleophiles.
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitrile group.
-
Fluoride Elimination: The fluoride ion, being a good leaving group, is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 4-Fluoropyridine-2-carbonitrile for Advanced Research
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, logical synthesis strategies, chemical reactivity, and its significant role in the creation of novel therapeutic agents.
This compound, also known as 4-fluoropicolinonitrile, is a substituted pyridine derivative. The strategic placement of a fluorine atom and a nitrile group on the pyridine ring imparts unique electronic properties and chemical reactivity, making it a valuable scaffold in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates[1].
The fundamental properties of this compound are critical for its application in synthetic chemistry and are summarized below.
| Property | Value | Source |
| Molecular Weight | 122.10 g/mol | [2][3][4] |
| Molecular Formula | C₆H₃FN₂ | [2] |
| CAS Number | 847225-56-3 | [2] |
| Synonyms | 4-Fluoropicolinonitrile | [2] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [2] |
| logP (octanol-water partition coeff.) | 1.09 | [2] |
Strategic Synthesis of this compound
The synthesis of substituted pyridines often requires multi-step procedures. While numerous methods exist for functionalizing pyridine rings, a logical and efficient pathway is paramount for laboratory-scale and industrial production. A plausible and common strategy for synthesizing this compound involves the cyanation of a pre-functionalized 4-fluoropyridine precursor.
One potential pathway starts from 4-chloropyridine-2-carboxamide. The rationale for this approach is the relative accessibility of chloro-substituted pyridines, which can be converted to the desired cyano- and fluoro-derivatives.
A detailed experimental protocol, adapted from methodologies for similar compounds, is as follows[5]:
Step 1: Dehydration of 4-Chloropyridine-2-carboxamide to 4-Chloro-pyridine-2-carbonitrile
-
Cool a stirred solution of 4-chloropyridine-2-carboxamide (1 equivalent) and triethylamine (2.1 equivalents) in dry ethyl acetate (EtOAc) to -5 °C using an ice-salt bath.
-
Add trifluoroacetic anhydride (2.05 equivalents) dropwise over 45 minutes, maintaining the low temperature. The choice of trifluoroacetic anhydride as a dehydrating agent is due to its high reactivity and the formation of volatile byproducts, simplifying purification.
-
After addition, remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 10% aqueous potassium carbonate (K₂CO₃) and stir for 20 minutes.
-
Extract the product with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloro-pyridine-2-carbonitrile[5].
Step 2: Nucleophilic Fluorination
-
The subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine. This is a standard method for introducing fluorine into electron-deficient aromatic systems like the pyridine ring.
-
Combine 4-chloro-pyridine-2-carbonitrile (1 equivalent) with a fluoride source such as potassium fluoride (KF) in a high-boiling point aprotic polar solvent like DMSO or sulfolane.
-
The reaction is typically heated to a high temperature (e.g., 150-220 °C) to facilitate the substitution. The use of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) can enhance the reactivity of the fluoride salt and allow for milder reaction conditions.
-
After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
Purification via column chromatography yields the final product, this compound.
Caption: Proposed synthesis of this compound.
Analytical Validation Workflow
To ensure the identity and purity of the synthesized this compound, a multi-step analytical validation is required. This process is a self-validating system, where each technique provides complementary information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 123.10.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong, sharp absorption band is expected around 2230-2240 cm⁻¹ for the nitrile (C≡N) stretch. C-F and C-N stretching vibrations within the aromatic ring will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: The proton spectrum will show distinct signals for the three protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and nitrile groups.
-
¹³C NMR: Will show six distinct carbon signals, including the carbon of the nitrile group.
-
¹⁹F NMR: A crucial technique that will show a single resonance for the fluorine atom, confirming its presence and electronic environment.
-
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound by separating it from any remaining starting materials or byproducts.
Caption: Workflow for analytical validation of the final product.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The pyridine core is a common motif in pharmaceuticals, and the dual functionality of this molecule allows for diverse chemical modifications[6].
Key Reactive Sites and Their Utility:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols), allowing for the attachment of different pharmacophores to the pyridine scaffold. This is a cornerstone reaction for building molecular complexity[4].
-
Nitrile Group Chemistry: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings like thiazoles or imidazoles, which are prevalent in active pharmaceutical ingredients (APIs)[4].
Examples in Drug Development:
-
Enzyme Inhibitors: Fluoropyridine-based structures have been successfully developed as inhibitors for various enzymes. For instance, they form the core of inhibitors for the activated factor VII/tissue factor (FVIIa/TF) complex, which is a key target for developing new antithrombotic drugs[7].
-
PET Imaging Agents: The fluoropyridine moiety is crucial in the design of radiotracers for Positron Emission Tomography (PET). The fluorine atom can be substituted with the fluorine-18 radioisotope ([¹⁸F]) for use in molecular imaging, which plays a vital role in drug discovery and clinical diagnostics[8]. A recent study highlighted the potential of a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, a related structure, for designing novel tracers targeting Fibroblast Activation Protein (FAP) for cancer imaging[9].
Caption: Reactivity and applications of the this compound scaffold.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, precautions can be established based on the known hazards of related compounds like cyanopyridines and fluoropyridines.
Hazard Profile (Inferred):
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[10][11]. The nitrile group can release cyanide under certain conditions (e.g., strong acid), which is highly toxic.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation[11][12][13].
Recommended Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[10][12]. Ensure eyewash stations and safety showers are readily accessible[11].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[11][12].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors[12][13]. Wash hands thoroughly after handling[11][12]. Keep away from heat, sparks, and open flames[12].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10][12].
Conclusion
This compound is more than just a chemical; it is a potent tool for innovation in drug discovery and materials science. Its defined molecular weight of 122.10 g/mol is the starting point for its journey into complex molecular architectures. The compound's dual reactivity, conferred by the strategically placed fluorine and nitrile groups, provides chemists with a versatile and powerful scaffold. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively leverage this building block to develop the next generation of pharmaceuticals and advanced materials.
References
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kyoto University Research Information Repository.[Link]
-
Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. National Institutes of Health (PMC).[Link]
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Introduction: The Strategic Importance of 4-Fluoropyridine-2-carbonitrile
An In-Depth Technical Guide to 4-Fluoropyridine-2-carbonitrile: Structure, Synthesis, and Applications
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. Among these, this compound, also known as 4-fluoropicolinonitrile, has emerged as a pivotal building block.[1] Its structure, featuring a pyridine ring functionalized with both a highly electronegative fluorine atom and a versatile cyano group, imparts a unique reactivity profile. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the core attributes of this compound, from its fundamental structure to its synthesis and strategic applications.
The presence of the fluorine atom at the 4-position and the nitrile at the 2-position creates an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This inherent reactivity allows for the strategic introduction of diverse functionalities, a critical advantage in the synthesis of complex molecular architectures. The nitrile group further extends its synthetic utility, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.[2][3] Consequently, this molecule is not merely an intermediate but a strategic tool for developing novel therapeutic agents and advanced functional materials.[4][5][6]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior and potential applications. This compound is a small, rigid molecule whose properties are dominated by the interplay between the aromatic pyridine core and its electron-withdrawing substituents.
Caption: Molecular structure of this compound.
The table below summarizes the key physicochemical properties of this compound, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 847225-56-3 | [1] |
| Molecular Formula | C₆H₃FN₂ | [1][7] |
| Molecular Weight | 122.10 g/mol | [1] |
| SMILES | C1=CN=C(C=C1F)C#N | [1][7] |
| InChIKey | NIKWVAPXRQHXHR-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |
| Predicted LogP | 1.09 | [1] |
| Purity | ≥98% (Typical Commercial Grade) | [1] |
| Storage Temperature | 4°C | [1][8] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be approached through several routes, often leveraging the reactivity of pre-functionalized pyridine rings. A common and effective strategy involves the cyanation of a 4-halopyridine precursor. The rationale behind this approach is the well-established reactivity of pyridine N-oxides or activated pyridines towards nucleophilic cyanide sources.[4][9]
One established method starts with 4-fluoropyridine, which is then subjected to a cyanation reaction.[4] Another pathway involves the cyanation of a pyridine N-oxide derivative, such as 4-chloropyridine N-oxide, using a cyanide source like trimethylcyanosilane in the presence of an activating agent like N,N-dimethylcarbamoyl chloride.[9][10] The N-oxide activates the pyridine ring, facilitating nucleophilic attack at the C2 position.
Below is a representative protocol based on the cyanation of a pyridine N-oxide, which is a robust and scalable method.
Experimental Protocol: Cyanation of 4-Chloropyridine N-Oxide
This protocol is adapted from established methodologies for the α-cyanation of pyridine N-oxides.[9][10] The choice of N,N-dimethylcarbamoyl chloride as an activating agent and trimethylcyanosilane as the cyanide source is based on their high efficiency and selectivity in forming the desired 2-cyano product.
Step 1: Reaction Setup
-
To a dry, inert-atmosphere flask, add 4-chloropyridine N-oxide (1 equivalent).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the mixture to ensure complete dissolution or a fine suspension.
Step 2: Activation and Cyanation
-
Add N,N-dimethylcarbamoyl chloride (1.5 equivalents) to the mixture. This reagent activates the pyridine N-oxide for nucleophilic attack.
-
Slowly add trimethylcyanosilane (2 equivalents) dropwise to the reaction mixture at room temperature. The use of a less toxic cyanide source like trimethylcyanosilane is a key consideration for laboratory safety.
-
Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding water and ethyl acetate for extraction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. This step removes acidic byproducts and residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the target compound, which in this adapted synthesis would be 4-chloro-2-cyanopyridine. A subsequent nucleophilic substitution of the chlorine with fluoride (e.g., using KF with a phase-transfer catalyst) would be required to obtain the final product, this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Strategic Applications
The synthetic value of this compound is rooted in its predictable and versatile reactivity, making it a prized intermediate in several high-value applications.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the combined inductive and mesomeric effects of the fluorine and cyano groups. This electronic profile makes the C4 position, bearing the fluorine atom, highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often showing superior reactivity compared to other halogens due to the high polarization of the C-F bond.[11] This allows for the facile introduction of a wide array of nucleophiles (O-, N-, S-, and C-based) to construct more complex molecular scaffolds.
Caption: Generalized SNAr mechanism at the C4 position.
Applications in Drug Discovery
The fluoropyridine motif is a privileged structure in medicinal chemistry. The inclusion of fluorine can enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability.[5] this compound serves as a key starting material for a variety of therapeutic targets.
-
Enzyme Inhibitors: The scaffold can be elaborated into potent enzyme inhibitors. For instance, fluoropyridine-based compounds have been developed as inhibitors of the Factor VIIa/Tissue Factor complex, which is a key player in blood coagulation, highlighting their potential as antithrombotic drugs.[12]
-
PET Imaging Agents: The ability to perform nucleophilic substitution with [¹⁸F]fluoride makes fluoropyridine precursors valuable for the synthesis of Positron Emission Tomography (PET) tracers.[13] Related structures, such as (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, have been successfully incorporated into novel tracers for imaging Fibroblast Activation Protein (FAP), a promising pan-cancer target.[14]
Applications in Materials Science
Beyond pharmaceuticals, the unique electronic properties of this compound lend themselves to the development of advanced materials. The conjugated structure and the presence of both fluorine and nitrile groups can influence the electronic and optical properties of materials. This makes it a candidate for synthesizing special functional materials, such as those used in optoelectronics, including Organic Light Emitting Diodes (OLEDs) and solar cells.[4]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-cyanopyridine and various fluoropyridines provide a strong basis for a rigorous safety assessment.[15][16][17][18][19]
-
Toxicity: Cyanopyridine derivatives are generally classified as harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[15][17][18][19]
-
Irritation: The compound is expected to cause skin and serious eye irritation.[18][19]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][19] Avoid creating dust if handling a solid form.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][8][16] Recommended storage is often at refrigerated temperatures (4°C).[1][8]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a dual platform for synthetic diversification: the fluorine atom acts as a superb handle for SNAr chemistry, while the nitrile group offers a gateway to numerous other functionalities. This versatility has cemented its role as a high-value intermediate for chemists aiming to construct complex, high-impact molecules. For professionals in drug discovery and materials science, a thorough understanding of the structure, synthesis, and reactivity of this compound is not just beneficial—it is essential for unlocking the next generation of innovation.
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A Technical Guide to 4-Fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth analysis of 4-fluoropyridine-2-carbonitrile, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its fundamental properties, plausible synthetic routes, characteristic reactivity, and its strategic application in the design of novel therapeutics. The narrative emphasizes the mechanistic reasoning behind its utility, providing field-proven insights for its practical application.
Core Properties and Identification
This compound, also known as 4-fluoropicolinonitrile, is a strategically functionalized pyridine ring.[1] The presence of both a fluorine atom and a nitrile group, both being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring, making it a versatile intermediate in organic synthesis.[2]
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Fluoropicolinonitrile | [1] |
| CAS Number | 847225-56-3 | [1] |
| Molecular Formula | C₆H₃FN₂ | [1][3] |
| Molecular Weight | 122.10 g/mol | [1] |
| SMILES | C1=CN=C(C=C1F)C#N | [1][3] |
Predicted Physicochemical Data:
| Property | Value | Source |
| LogP | 1.09 | [1] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Anticipated Spectroscopic Characteristics
| Technique | Expected Features | Rationale |
| ¹H NMR | Three signals in the aromatic region (δ 7.0-9.0 ppm). Expect complex splitting patterns due to H-H and H-F couplings. | The three protons on the pyridine ring are chemically distinct. |
| ¹³C NMR | Six distinct signals. The carbon attached to the nitrile (C2) and the carbon attached to fluorine (C4) will show characteristic shifts and C-F coupling. | All six carbons in the molecule are in unique electronic environments. |
| ¹⁹F NMR | A single resonance, likely appearing as a multiplet due to coupling with adjacent protons. | A single fluorine environment exists in the molecule. |
| IR Spectroscopy | A sharp, medium-intensity absorption around 2230-2240 cm⁻¹. Strong absorptions in the 1600-1400 cm⁻¹ region. A C-F stretch around 1250-1000 cm⁻¹. | Corresponds to the C≡N nitrile stretch, C=C/C=N aromatic ring vibrations, and the C-F bond, respectively.[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 122.0280. | Based on the monoisotopic mass of C₆H₃FN₂.[3] |
Synthesis Strategy: A Mechanistic Approach
The synthesis of functionalized fluoropyridines often requires careful strategic planning. A common and effective method for introducing a fluorine atom onto an electron-deficient ring is through a nucleophilic aromatic substitution, specifically a halogen exchange (HALEX) reaction. This approach is often preferred for its operational simplicity and use of accessible reagents.
The following protocol describes a plausible and robust synthesis of this compound from a readily available chlorinated precursor.
Workflow: Synthesis via Halogen Exchange (HALEX) Reaction
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reactor Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 3.0 eq.) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).
-
Expertise & Experience: Spray-dried KF is crucial as its high surface area and anhydrous nature maximize its nucleophilicity. The phase-transfer catalyst is essential to solubilize the fluoride anion in the aprotic solvent, thereby accelerating the reaction.
-
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by 4-chloro-pyridine-2-carbonitrile (1.0 eq.).
-
Causality: A high-boiling, polar aprotic solvent like DMSO is chosen to facilitate the SₙAr reaction by solvating the potassium cation without hydrogen-bonding to the fluoride nucleophile, preserving its reactivity.
-
-
Reaction Execution: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.
-
Trustworthiness: This step quenches the reaction and precipitates the product while dissolving the inorganic salts (KF, KCl).
-
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its defined and predictable reactivity, which is dominated by two key features: the lability of the C4-fluorine and the versatility of the C2-nitrile.
A. Nucleophilic Aromatic Substitution (SₙAr)
The pyridine nitrogen, in conjunction with the C2-nitrile, strongly withdraws electron density from the ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. The fluorine atom at the C4 position is an excellent leaving group in this activated system, making SₙAr the primary reaction pathway. This allows for the facile introduction of a wide range of functionalities (O-, N-, S-, and C-based nucleophiles) at this position. This reactivity is a cornerstone of its use in building complex molecular scaffolds in drug discovery.[2][5]
Diagram: SₙAr Reactivity Pathway
Caption: General mechanism for SₙAr reactions.
B. Nitrile Group Transformations
The nitrile group is a synthetically powerful functional handle that can be converted into several other important groups:
-
Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reagents like LiAlH₄ or catalytic hydrogenation. This introduces a basic center and a key pharmacophoric element.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH), providing a site for amide coupling or other modifications.[2]
-
Formation of Heterocycles: The nitrile can participate in cycloaddition reactions or react with dinucleophiles to form various five-membered heterocycles, such as imidazoles or thiazoles.[5]
Applications in Medicinal Chemistry
Fluorinated heterocyclic compounds are highly valued in drug discovery. The inclusion of fluorine can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6] this compound serves as a critical starting material for molecules targeting a range of diseases.
-
Enzyme Inhibitors: The fluoropyridine scaffold has been successfully incorporated into inhibitors of various enzyme classes. For instance, fluoropyridine-based structures have been explored as inhibitors of the Factor VIIa/TF complex for antithrombotic drugs and as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC) for oncology applications.[7][8]
-
Scaffold for Diverse Libraries: Due to its predictable SₙAr reactivity, the compound is an ideal starting point for creating large libraries of analogues. By reacting it with a diverse set of nucleophiles (alcohols, amines, thiols), chemists can rapidly generate new chemical entities for high-throughput screening.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not detailed in the provided results, data from analogous fluorinated and cyanated pyridines suggest that it should be handled with care.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[11][12] It is expected to cause skin and serious eye irritation.[9][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[9]
| Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[10][12] |
| H315 | Causes skin irritation.[9][10] |
| H319 | Causes serious eye irritation.[9][10] |
| H335 | May cause respiratory irritation.[9] |
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its unique electronic and structural features. The strategic placement of the fluoro and cyano groups activates the pyridine ring for predictable nucleophilic substitution while providing a versatile nitrile handle for subsequent chemical transformations. These characteristics make it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, biologically active molecules with enhanced pharmacological properties.
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An In-depth Technical Guide to 4-Fluoropyridine-2-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of 4-Fluoropyridine-2-carbonitrile
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles represent a class of building blocks prized for their ability to impart unique and advantageous properties to target molecules. Among these, this compound, also known as 4-Fluoropicolinonitrile, has emerged as a particularly valuable intermediate. Its structure, which features a pyridine ring activated by two potent electron-withdrawing groups—a fluorine atom at the C4 position and a nitrile group at C2—creates a distinct electronic profile that drives its utility in complex molecular construction.
The strategic placement of the fluorine atom can significantly enhance key pharmacokinetic properties in drug candidates, such as metabolic stability, bioavailability, and binding affinity, by altering lipophilicity and pKa, and by blocking sites of metabolism.[1] The nitrile group is not merely an activating feature; it is a versatile chemical handle that can be elaborated into a variety of functional groups, including amines, carboxylic acids, and heterocycles like thiazoles and imidazoles, making it a cornerstone for library synthesis and lead optimization.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present robust and validated synthetic methodologies from the perspective of practical application, explore its chemical reactivity, and highlight its role in the development of advanced pharmaceutical agents.
Canonical SMILES String: C1=CN=C(C=C1F)C#N
Part 1: Physicochemical and Spectral Data
A thorough understanding of a building block's physical and spectral properties is foundational to its effective use in synthesis. The data for this compound is summarized below. While experimental values can vary slightly between suppliers and with analytical conditions, the following table provides a consolidated overview based on available data.
| Property | Value | Source(s) |
| CAS Number | 847225-56-3 | [2] |
| Molecular Formula | C₆H₃FN₂ | [3] |
| Molecular Weight | 122.10 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | C1=CN=C(C=C1F)C#N | [4] |
| InChI Key | NIKWVAPXRQHXHR-UHFFFAOYSA-N | [3] |
| Synonyms | 4-Fluoropicolinonitrile, 2-Cyano-4-fluoropyridine | [3][5] |
Spectral Characterization
Accurate spectral data is critical for reaction monitoring and quality control. While a complete, published dataset for this specific isomer is not consolidated in a single source, data from analogous structures and spectral databases provide a reliable basis for characterization.
-
¹⁹F NMR: A reference to a ¹⁹F NMR spectrum for 2-cyano-4-fluoropyridine exists in the literature, which is crucial for confirming the presence and chemical environment of the fluorine atom.[6] The chemical shift of fluorine on a pyridine ring is highly sensitive to the electronic effects of other substituents.
-
¹H and ¹³C NMR: The NMR spectra of fluoropyridines are well-documented.[7] For this compound, one would expect three distinct aromatic proton signals and six carbon signals. The strong coupling between fluorine and the adjacent carbons and protons (²JCF, ³JCF, ³JHF, etc.) is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically appearing in the range of 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z = 122.03, consistent with the exact mass of the molecule.
Part 2: Synthesis Methodologies - A Practical Perspective
The synthesis of this compound can be approached from several strategic directions. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. As a Senior Application Scientist, my recommendation is to select a route that is not only high-yielding but also reproducible and built upon well-established, validated chemical transformations.
Recommended Protocol: Balz-Schiemann Reaction of 4-Amino-2-cyanopyridine
This approach stands out as a robust and reliable method. It leverages the classic Balz-Schiemann reaction, a cornerstone of aromatic fluorination, which proceeds via a stable diazonium tetrafluoroborate salt intermediate. The causality behind this choice is its high regioselectivity and the commercial availability of related aminopyridine precursors. The protocol described for the synthesis of the isomeric 2-Cyano-5-fluoropyridine serves as an excellent, field-proven template for this transformation.[4]
Caption: Balz-Schiemann synthesis workflow for this compound.
This protocol is adapted from the validated synthesis of an analogous compound and represents a self-validating system for achieving the target molecule.[4]
-
Diazonium Salt Formation:
-
To a suitable reaction vessel (e.g., a four-neck round-bottom flask) equipped with mechanical stirring, a thermometer, and an addition funnel, charge 40% aqueous fluoroboric acid (HBF₄, ~3.5 equivalents).
-
Under continuous stirring, cool the acid in an ice-salt bath to between -10 and -5 °C.
-
In portions, add 4-amino-2-cyanopyridine (1.0 equivalent). The choice to add the solid amine to the cold acid minimizes potential side reactions and ensures the formation of the corresponding ammonium tetrafluoroborate salt.
-
Prepare a saturated aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) and add it dropwise via the addition funnel, ensuring the internal temperature is strictly maintained between -10 and -5 °C. This temperature control is critical to prevent premature decomposition of the diazonium salt and the formation of phenolic byproducts.
-
After the addition is complete, continue stirring at this temperature for 1 hour. A significant amount of white, solid diazonium tetrafluoroborate salt should precipitate.
-
Isolate the precipitated salt by vacuum filtration. Wash the filter cake sequentially with cold anhydrous ether and cold anhydrous ethanol to remove residual acid and water. This washing step is key to obtaining a pure, dry salt, which improves the yield of the subsequent thermal decomposition.
-
Dry the isolated diazonium salt under vacuum to a constant weight.
-
-
Thermal Decomposition (Schiemann Reaction):
-
Charge a flask equipped with a reflux condenser with an inert, high-boiling solvent such as petroleum ether or xylene.
-
Add the dried diazonium salt to the solvent in portions.
-
Slowly heat the suspension to reflux (e.g., ~80 °C for petroleum ether). Vigorous evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas will be observed. This is the key C-F bond-forming step. The reaction is typically complete when gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
-
Alternative Synthetic Routes
A comprehensive understanding requires knowledge of alternative pathways. These routes may be advantageous under specific circumstances, such as different precursor availability or scale-up requirements.
This method involves a nucleophilic aromatic substitution of a chloro-precursor. The strong activation provided by the ortho-nitrile group makes the C4 position susceptible to displacement by fluoride.
Caption: Halogen Exchange (Halex) route to the target compound.
-
Causality: This reaction is driven by the high lattice energy of the resulting metal chloride (e.g., KCl) and is often facilitated by a phase-transfer catalyst. It is a common industrial method for producing fluoroaromatics. A patent describing the synthesis of 2-amino-4-fluoropyridine from its chloro-analog provides a strong precedent for this transformation.[8]
This strategy involves introducing the nitrile group onto a pre-existing 4-fluoropyridine ring. Direct cyanation of 4-fluoropyridine itself is challenging. A more reliable method is the cyanation of 4-fluoropyridine-N-oxide, which activates the C2 position towards nucleophilic attack.
-
Causality: The N-oxide functionality dramatically increases the electrophilicity of the C2 and C6 positions. Treatment with a cyanide source in the presence of an acylating agent (like dimethylcarbamoyl chloride) proceeds through a Reissert-Henze type reaction to install the cyano group. This method has been successfully applied to produce 2-cyano-4-amidopyridine from its N-oxide.[9]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound is primarily as a versatile building block for constructing more complex, biologically active molecules. Its inherent reactivity and the valuable properties imparted by its functional groups make it a desirable starting point for lead discovery and optimization campaigns.
Scaffold for Bioactive Heterocycles
The dual-functionalized nature of the molecule allows for sequential and regioselective reactions. The fluorine atom can be displaced by various nucleophiles (N-, O-, S-based) via nucleophilic aromatic substitution (SₙAr), while the nitrile group can be transformed into other functionalities. This reactivity is instrumental in building libraries of drug-like molecules.
Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
While not containing the pyridine ring, the importance of the fluorinated cyanopyrrolidine scaffold in developing potent DPP-4 inhibitors for the treatment of type 2 diabetes highlights the value of this pharmacophore. Studies on (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivatives have shown that this moiety can confer high inhibitory activity and desirable pharmacokinetic profiles. This provides a strong rationale for exploring its pyridine-based bioisostere, this compound, in similar drug design efforts. The pyridine nitrogen can offer alternative hydrogen bonding interactions and solubility profiles compared to the pyrrolidine scaffold.
Building Block for PET Imaging Agents
The development of novel tracers for Positron Emission Tomography (PET) is a critical area of research, particularly in oncology. A recent study demonstrated that a scaffold based on (2S,4S)-4-fluoropyrrolidine-2-carbonitrile is highly promising for designing radioligands that target Fibroblast Activation Protein (FAP), a protein overexpressed in many cancers. This underscores the utility of the fluorinated carbonitrile motif in creating high-affinity binders for diagnostic and potentially therapeutic applications. The synthesis of ¹⁸F-labeled analogues via late-stage fluorination is a key strategy in this field, and precursors like this compound are valuable for developing new pyridine-based PET tracers.
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many activated cyanopyridines, should be handled with appropriate care.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicology data for this isomer is limited, related compounds like 4-cyanopyridine are classified as harmful if swallowed, in contact with skin, or if inhaled. Assume this compound has similar toxicity. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Kuduk, S. D., et al. (2005). Organic Letters, 7(4), 577-580.
-
Li, Y., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 234-245. [Link]
-
Bansal, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3469. [Link]
-
Wang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
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Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
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Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
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Sakai, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Department of Applied Chemistry, Faculty of Engineering, Saitama University. [Link]
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Bansal, R. & Mahajan, M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6866. [Link]
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Sato, K., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. [Link]
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]
- Liang, Z. (2018). Preparation method of 2-amino-4-fluoropyridine. CN108440402A.
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Pipzine Chemicals. (n.d.). 2-Cyano-4-fluoropyridine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
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Un-Moo, H., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63-78. [Link]
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ResearchGate. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
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SpectraBase. (n.d.). 2-CYANO-4-FLUOROPYRIDINE. [Link]
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An In-Depth Technical Guide to 4-Fluoropyridine-2-carbonitrile: Physicochemical Properties and Synthetic Insights
This technical guide provides a comprehensive overview of 4-fluoropyridine-2-carbonitrile (also known as 4-fluoropicolinonitrile), a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its core physical and chemical properties, analytical characterization, synthetic considerations, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these structures can significantly enhance critical drug-like properties, including metabolic stability, bioavailability, and target binding affinity.[2] this compound emerges as a particularly valuable reagent, combining the benefits of a fluorinated pyridine ring with the versatile reactivity of a nitrile group. This unique combination makes it an indispensable intermediate for synthesizing complex molecular architectures for novel therapeutics.[3][4]
Section 1: Core Physicochemical Properties
Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. The key data are summarized below.
| Property | Value | Source |
| CAS Number | 847225-56-3 | [5] |
| Molecular Formula | C₆H₃FN₂ | [5] |
| Molecular Weight | 122.10 g/mol | [5] |
| Appearance | Typically a solid at room temperature (based on isomers) | [6] |
| Melting Point | Data not widely published; related isomers melt in the range of 29-35 °C | [6] |
| Calculated LogP | 1.09238 | [5] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [5] |
| Solubility | Expected to have low water solubility, similar to other pyridinecarbonitriles | [7] |
Section 2: Spectroscopic and Analytical Characterization
unambiguous identification of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, the expected signatures can be reliably predicted based on its structure and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region will display a complex splitting pattern for the three distinct protons on the pyridine ring. The fluorine atom at the C4 position will introduce significant J-coupling to the adjacent protons at C3 and C5, providing a key diagnostic feature.
-
¹³C NMR : The spectrum will show six distinct carbon signals. The carbon bearing the fluorine (C4) will exhibit a large one-bond C-F coupling constant, while other carbons will show smaller, multi-bond couplings. The nitrile carbon (C≡N) will appear in the characteristic downfield region (~115-120 ppm).
-
¹⁹F NMR : A single resonance will be observed, with its chemical shift and coupling to adjacent protons confirming the fluorine's position.
-
-
Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Additionally, characteristic C-F stretching bands will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at an m/z of 122.10, consistent with the compound's molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Section 3: Reactivity and Synthetic Utility
The synthetic value of this compound is dictated by the electronic interplay between the nitrogen heteroatom, the fluorine substituent, and the nitrile group. Both fluorine and the nitrile are strong electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring.
This electronic deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C4 position, while a poor leaving group in aliphatic systems, is readily displaced by a wide range of nucleophiles in this activated system. This reactivity provides a powerful and direct method for introducing diverse functionalities at the C4 position. The nitrile group offers further synthetic versatility, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.[3]
Caption: SNAr reaction pathway for this compound.
Section 4: Synthesis and Purification Considerations
While multiple synthetic routes to fluorinated pyridines exist, a common strategy involves the fluorination of a pre-functionalized pyridine ring. For this compound, a plausible approach could involve the cyanation of a 4-chloropyridine N-oxide precursor, followed by subsequent deoxygenation and fluorination steps.[8]
A critical consideration during synthesis and workup is the potential instability of certain fluoropyridines, particularly in aqueous or acidic conditions, which can lead to polymerization or hydrolysis.[9][10] Therefore, extraction and purification steps must be carefully designed, often favoring non-aqueous workups and thorough drying of organic layers.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a functionalized pyridine like this compound.
Caption: Generalized workflow for synthesis and purification.
Section 5: Safety and Handling
As a functionalized cyanopyridine, this compound must be handled with appropriate caution. Safety data sheets for structurally related compounds indicate several potential hazards.[7][11]
-
Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[11] The nitrile group can release cyanide in vivo or upon decomposition.
-
Irritation : Causes skin and serious eye irritation. May cause respiratory irritation.[11]
Recommended Handling Protocols:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling : Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal facility.[7]
Conclusion
This compound is a high-value synthetic intermediate whose physicochemical properties make it a cornerstone for modern drug discovery. Its activated pyridine ring allows for facile nucleophilic substitution, providing a gateway to a vast chemical space of novel compounds. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this powerful building block to advance the development of next-generation therapeutics.
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-
Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Capot Chemical. Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]
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PubChem. 4-Fluoropyridine. [Link]
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National Institutes of Health (NIH). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. [Link]
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PubMed. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. [Link]
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Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine?. [Link]
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SpectraBase. 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
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PubMed. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. [Link]
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National Institutes of Health (NIH). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine-2-carbonitrile is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. As a substituted pyridine, its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable building block in the synthesis of novel chemical entities. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitrile group offers a versatile handle for further chemical transformations.[1][2]
A thorough understanding of the physicochemical properties of this compound, particularly its solubility, is paramount for its effective utilization in research and development. Solubility profoundly impacts reaction conditions, formulation development, and the design of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven protocols for its empirical determination.
Physicochemical Properties of this compound and Structural Isomers
Direct experimental data for this compound is not extensively available in the public domain. However, by examining its structural isomers and related compounds, we can establish a scientifically grounded profile. The presence of both a fluorine atom and a nitrile group, both being strongly electron-withdrawing, significantly influences the molecule's polarity, basicity, and intermolecular interactions.
| Property | This compound | 4-Cyano-2-fluoropyridine (Isomer) | 6-Fluoropyridine-2-carbonitrile (Isomer) | Pyridine-2-carbonitrile (Parent) |
| Molecular Formula | C₆H₃FN₂ | C₆H₃FN₂ | C₆H₃FN₂ | C₆H₄N₂ |
| Molecular Weight | 122.10 g/mol | 122.10 g/mol [2][3][4] | 122.10 g/mol [5][6] | 104.11 g/mol [7] |
| Melting Point | Not Reported | 29-34 °C[3] | 31-35 °C | 29 °C[7] |
| Boiling Point | Not Reported | Not Reported | Not Reported | 224.5 °C[7] |
| Calculated logP | 1.09 | Not Reported | Not Reported | 0.45[7] |
| pKa (Conjugate Acid) | Predicted to be < 0 | Not Reported | -5.98 (Predicted) | 0.26 (Experimental)[7][8] |
| Aqueous Solubility | Not Reported | Insoluble in water[9] | Insoluble in water | Soluble in water[7] |
Expert Insights on Physicochemical Properties:
-
Basicity (pKa): The pyridine nitrogen atom is a weak base. The addition of two strong electron-withdrawing groups, fluorine and nitrile, is expected to significantly reduce the electron density on the nitrogen, thereby drastically lowering its basicity. The experimental pKa of the conjugate acid of pyridine-2-carbonitrile is already very low at 0.26.[7][8] The predicted pKa for the 6-fluoro isomer is -5.98, suggesting that these compounds are extremely weak bases. Therefore, it is highly probable that the pKa of this compound is also in the low single digits or negative, rendering it essentially non-basic under typical physiological conditions.
-
Solubility: The parent compound, pyridine-2-carbonitrile, is soluble in water.[7] This is likely due to the ability of the nitrogen atom to act as a hydrogen bond acceptor. However, the introduction of a fluorine atom, as seen in the isomers 4-cyano-2-fluoropyridine and 6-fluoropyridine-2-carbonitrile, renders the compounds "insoluble in water".[9] This can be attributed to a combination of factors: the increased hydrophobicity from the fluorine atom and the significant reduction in the basicity of the pyridine nitrogen, which diminishes its ability to interact favorably with water molecules. It is therefore predicted that this compound will exhibit poor aqueous solubility.
In organic solvents, the principle of "like dissolves like" applies. Given its polar aprotic nature, this compound is expected to have good solubility in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, and moderate solubility in alcohols like methanol and ethanol.
Experimental Protocols for Solubility and pKa Determination
The absence of comprehensive public data necessitates robust experimental determination of these critical parameters. The following protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical sciences.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[10] It measures the concentration of a saturated solution of the compound in a given solvent after a sufficient equilibration period.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be determined empirically.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the saturated solution and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated solution. This concentration is the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination:
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][12] For a weakly basic compound like this compound, this involves titrating a solution of the compound with a strong acid and monitoring the pH change.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system. For very weakly basic compounds, a co-solvent system (e.g., water-methanol) may be necessary to achieve sufficient initial solubility.
-
The final concentration should be in the range of 1-10 mM.
-
Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.[9]
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Use a magnetic stirrer for continuous mixing.
-
Use a calibrated burette to add the titrant (a standardized strong acid, e.g., 0.1 M HCl).
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the titrant.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
-
The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first or second derivative of the curve.
-
Workflow for Potentiometric pKa Determination:
Conclusion
While direct, quantitative solubility data for this compound remains to be published, a comprehensive analysis of its structure and the properties of its isomers provides a strong basis for predicting its physicochemical behavior. It is anticipated to be a very weak base with poor aqueous solubility but good solubility in polar aprotic organic solvents. For drug development professionals and researchers, the empirical determination of its solubility and pKa is a critical step. The detailed protocols provided in this guide for the shake-flask method and potentiometric titration offer robust and reliable pathways to generate this essential data, ensuring the successful application of this promising heterocyclic building block in future research endeavors.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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PubChem. Pyridine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
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4-fluoropyridine-2-carbonitrile melting point
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Fluoropyridine-2-carbonitrile
Abstract
This compound (CAS 847225-56-3) is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its utility stems from the unique electronic properties conferred by the fluoro and cyano substituents on the pyridine ring, enabling diverse synthetic transformations. A fundamental yet critically under-documented parameter for this compound is its melting point. This guide provides a comprehensive framework for the empirical determination and interpretation of the melting point of this compound. We address the foundational importance of sample purity, outline detailed protocols for synthesis and purification, and present two robust methods for melting point analysis: the capillary method and Differential Scanning Calorimetry (DSC). This document is intended for researchers, chemists, and quality control professionals requiring a precise and reliable methodology for the physicochemical characterization of this and similar novel compounds.
Physicochemical Profile and Isomeric Context
This compound is a solid organic compound whose precise melting point is not extensively reported in publicly available literature, necessitating empirical determination.[1][2] Understanding its basic properties and comparing them to its structural isomers provides a crucial starting point for analysis.
The positions of the fluoro and cyano groups on the pyridine ring significantly influence intermolecular forces (dipole-dipole interactions, crystal packing efficiency) and thus, the melting point.
| Property | This compound | 6-Fluoropyridine-2-carbonitrile | 2-Fluoro-4-cyanopyridine |
| Structure | F at C4, CN at C2 | F at C6, CN at C2 | F at C2, CN at C4 |
| CAS Number | 847225-56-3[1] | 3939-15-9[3] | 3939-14-8 |
| Molecular Formula | C₆H₃FN₂[1] | C₆H₃FN₂[3] | C₆H₃FN₂ |
| Molecular Weight | 122.10 g/mol [1] | 122.10 g/mol [3] | 122.10 g/mol |
| Reported Melting Point | Not Available | 31-35 °C[3] | 29-34 °C |
Based on the data from its isomers, a melting point in the range of 25-40 °C could be reasonably anticipated for a highly pure sample of this compound. However, this remains an estimate pending experimental verification.
The Imperative of Purity: Synthesis and Purification Protocol
The melting point is a direct indicator of purity. Impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces and consequently lowering and broadening the melting range.[4][5][6] Therefore, an accurate determination is contingent upon a highly pure analytical sample.
While a definitive synthesis for this compound is not widely published, a plausible route can be adapted from established methods for related fluoropyridines.[7][8][9] The following workflow outlines a general procedure for its synthesis and subsequent purification, which is essential prior to any analytical characterization.
Caption: Standard Operating Procedure for Capillary Melting Point Determination.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. [10][11]It provides highly accurate and quantitative data on melting phenomena.
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified, dry sample into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty, sealed pan to serve as the reference. [12]2. Apparatus Setup:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile involves:
-
Equilibration at a starting temperature (e.g., 0 °C).
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point. [13] * A cooling cycle.
-
-
The experiment should be run under an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation. [13]3. Data Analysis:
-
The output is a thermogram plotting heat flow (mW) versus temperature (°C).
-
The melting event appears as an endothermic peak. [14] * Onset Temperature: Calculated by the intersection of the baseline with the tangent of the peak's leading edge. This is often reported as the melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which corresponds to the energy required to melt the sample.
-
-
Interpretation:
Caption: Decision workflow for interpreting DSC melting point data.
Conclusion
While the melting point of this compound is not readily found in scientific literature, this guide provides the comprehensive theoretical and practical framework necessary for its accurate determination. The cornerstone of this analysis is the synthesis and rigorous purification of the compound to ensure that the measured value is intrinsic to the substance itself. By employing both the standard capillary method for rapid assessment and the more sophisticated DSC technique for quantitative analysis, researchers can confidently establish a reliable melting point range. This fundamental physicochemical property is indispensable for quality control, reaction monitoring, and the overall characterization of this valuable synthetic intermediate in drug development and materials science.
References
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TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. Retrieved from [Link]
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University of Houston. (2010). Melting Point Apparatus Guidelines. Retrieved from [Link]
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Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Effect of impurities on melting point. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
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CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
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Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
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ACS Publications. (n.d.). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Retrieved from [Link]
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SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]
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MDPI. (n.d.). Polymorphism in Crystals. Retrieved from [Link]
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ACS Publications. (2025). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Retrieved from [Link]
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IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved from [Link]
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Kagoshima University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
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Scientific.Net. (n.d.). Studying on the Polymorphs and the Melting Point of HMP. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Modelling temperature-dependent properties of polymorphic organic molecular crystals. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]
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PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoropyridine-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoropyridine-4-carbonitrile. Retrieved from [Link]
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An In-depth Technical Guide to 4-Fluoropyridine-2-carbonitrile: Synthesis, Characterization, and Physicochemical Properties
This document provides a comprehensive technical overview of 4-fluoropyridine-2-carbonitrile (also known as 4-fluoropicolinonitrile), a key building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, purification, characterization, and critical physicochemical properties, including a detailed analysis of its boiling point.
Executive Summary
Physicochemical Properties of this compound
A precise understanding of the physical properties of a compound is paramount for its effective use in synthesis and process development.
Molecular and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical method development, and safety assessments.
| Property | Value | Source |
| CAS Number | 847225-56-3 | [1] |
| Molecular Formula | C₆H₃FN₂ | [1] |
| Molecular Weight | 122.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [1][2] |
Boiling Point: An Educated Estimation
As of the latest literature review, a definitive, experimentally determined boiling point for this compound under standard pressure has not been published. However, we can derive a scientifically sound estimate by analyzing the boiling points of structurally related compounds and considering the influence of its functional groups.
-
Parent and Isomeric Structures: The parent molecule, pyridine-2-carbonitrile (picolinonitrile), has a reported boiling point of 224.5 °C.[3] The introduction of a fluorine atom is expected to increase the molecular weight and polarity, which would generally lead to a higher boiling point.
-
Predicted Data for Analogs: Computational models predict a boiling point of 166.1 ± 35.0 °C for 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile.[4] While the multiple fluorine atoms in this analog significantly alter its properties, it provides a reference point. A more closely related compound, 4-Fluoropyridine-2,6-dicarbonitrile, has a predicted boiling point of 277.3 ± 35.0 °C.[5]
Expert Estimation: Considering the boiling point of picolinonitrile (224.5 °C) and the typical effect of a single fluorine substitution, the boiling point of this compound is estimated to be in the range of 230-245 °C at atmospheric pressure .
Causality Behind the Estimate: The fluorine atom at the 4-position introduces a strong dipole moment and increases intermolecular dipole-dipole interactions compared to the unsubstituted picolinonitrile. This, combined with the increased molecular weight, necessitates more energy to overcome these forces for the substance to transition into the gaseous phase, thus raising the boiling point. It is crucial to note that this is a predicted value. For high-purity applications, purification via vacuum distillation is recommended, which would occur at significantly lower temperatures.
Synthesis and Purification
The synthesis of fluorinated pyridines requires careful selection of reagents and reaction conditions due to the specific reactivity of the pyridine ring.
Proposed Synthetic Pathway
A plausible and common strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 4-chloropyridine-2-carbonitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Rationale: The "Halex" (halogen exchange) reaction is a well-established method for introducing fluorine into aromatic rings.
-
Choice of Fluoride Source: Anhydrous potassium fluoride is a common and cost-effective fluoride source. Its efficacy is greatly enhanced by using a polar aprotic solvent which solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.
-
Role of the Catalyst: A phase-transfer catalyst, such as Kryptofix 222 or 18-crown-6, is often employed to further enhance the solubility and reactivity of the fluoride salt.
-
Reaction Conditions: High temperatures are necessary to overcome the activation energy of breaking the strong C-Cl bond and forming the even stronger C-F bond on the electron-deficient pyridine ring.
Purification Protocol: Vacuum Distillation
Given the estimated high boiling point and the potential for thermal decomposition, purification of the crude product is best achieved by vacuum distillation.
Step-by-Step Methodology:
-
Initial Work-up: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation Setup: The crude residue is transferred to a distillation flask equipped with a short Vigreux column and a vacuum-jacketed distillation head.
-
Fractional Distillation: The system is evacuated to a pressure of 1-10 mmHg. The flask is gradually heated in an oil bath. Fractions are collected based on the boiling temperature at the reduced pressure. The pure this compound fraction is collected as a solid in the receiving flask upon cooling.
Self-Validating System: The purity of the collected fractions should be monitored in real-time or post-collection by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure sharp separation from impurities and starting materials.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.
Caption: Standard analytical workflow for product characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess purity and confirm the molecular weight.
-
Expected Results: A GC chromatogram should show a single major peak (corresponding to >98% purity). The mass spectrum should exhibit a molecular ion (M+) peak at m/z = 122.10, consistent with the molecular weight of C₆H₃FN₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural elucidation.
-
1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing nitrile group and the electronegative fluorine atom.
-
13C NMR: The carbon NMR spectrum will display six signals. The carbon attached to the fluorine will show a large coupling constant (¹JC-F), which is a characteristic feature. The nitrile carbon will appear at a characteristic downfield shift (approx. 115-120 ppm).
-
19F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Expected Peaks:
-
C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Safety and Handling
This compound should be handled with appropriate precautions in a laboratory setting.
-
Hazards: While specific toxicity data is limited, compounds in this class are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical research. While its boiling point has not been experimentally reported, a reliable estimate places it in the 230-245 °C range, necessitating vacuum distillation for purification. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this compound with a high degree of confidence and safety, enabling its application in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 4-Fluoropyridine-2-carbonitrile
Introduction
4-Fluoropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science, presents a unique spectral signature owing to the interplay of its electron-withdrawing nitrile group and the highly electronegative fluorine atom on the pyridine ring. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only the spectral data but also the underlying principles and experimental considerations for its accurate acquisition and interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC numbering convention, is presented below. The presence of a fluorine atom provides a powerful diagnostic handle in ¹⁹F NMR, while the aromatic protons and carbons are uniquely influenced by the substituents, leading to a characteristic set of signals in ¹H and ¹³C NMR. The nitrile group exhibits a distinct absorption in the IR spectrum, and the overall molecule presents a clear molecular ion peak and fragmentation pattern in mass spectrometry.
Figure 1. Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are dictated by the positions of the fluorine and nitrile substituents. The electron-withdrawing nature of both the nitrile group and the nitrogen atom in the pyridine ring generally leads to a downfield shift of the ring protons compared to benzene.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.30 - 7.50 | dd | J_H3-H5, J_H3-F |
| H-5 | 7.10 - 7.30 | ddd | J_H5-H6, J_H5-H3, J_H5-F |
| H-6 | 8.60 - 8.80 | d | J_H6-H5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window. The spectrometer frequency (e.g., 400 or 500 MHz) will influence the resolution of the multiplets; higher field strengths provide better signal dispersion.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N and F) and the electron-withdrawing nature of the nitrile group. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
Reference ¹³C NMR Spectral Data: While a complete experimental spectrum for this compound is not readily available in the public domain, data for the closely related 4-fluoropyridine provides a useful reference. In a study by Denisov et al., the ¹³C NMR of 4-fluoropyridine was reported, showing the significant effect of the fluorine substituent on the carbon chemical shifts.[1]
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (Hz) |
| C-2 | ~145 | Small |
| C-3 | ~110 | J_C3-F ≈ 15-25 |
| C-4 | ~165 | J_C4-F ≈ 250-280 |
| C-5 | ~115 | J_C5-F ≈ 5-10 |
| C-6 | ~152 | Small |
| CN | ~117 | Small |
Note: These are predicted values based on related structures and substituent effects.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. This compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment of the pyridine ring.
Predicted ¹⁹F NMR Spectral Data: The chemical shift for a fluorine atom on a pyridine ring typically falls within the range of -90 to -150 ppm relative to CFCl₃. The signal will likely appear as a multiplet due to coupling with the neighboring protons (H-3 and H-5).
Experimental Workflow for NMR Data Acquisition:
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes to observe are the C≡N stretch of the nitrile, the C-F stretch, and the aromatic C-C and C-H vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2230 | C≡N stretch | Strong |
| 1600-1450 | Aromatic C=C and C=N stretching | Medium to Strong |
| ~1250 | C-F stretch | Strong |
| 3100-3000 | Aromatic C-H stretch | Medium to Weak |
Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of this compound (122.03 g/mol ).
-
Isotope Peaks: Due to the natural abundance of ¹³C, an M+1 peak with an intensity of approximately 6.6% relative to the molecular ion peak is expected.
-
Fragmentation: Common fragmentation pathways for pyridine derivatives involve the loss of HCN or cleavage of the ring. For nitriles, the loss of the CN group is also a possibility.
Logical Relationship of Spectroscopic Data:
Caption: Interplay of spectroscopic techniques for structural elucidation.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust methodology for its identification and characterization. The unique electronic properties imparted by the fluoro and cyano substituents result in a distinct and interpretable set of spectral data. This guide serves as a valuable resource for scientists working with this important chemical entity, enabling confident structural verification and facilitating its application in further research and development.
References
- Denisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). ¹³C NMR spectra of azines. 5. Effect of the fluorine atom on the ¹³C chemical shifts in fluoropyridines. Magnetic Resonance in Chemistry, 23(6), 482-485.
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An In-depth Technical Guide on the Safety and Handling of 4-Fluoropyridine-2-carbonitrile
Introduction
In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks. 4-Fluoropyridine-2-carbonitrile (CAS No: 847225-56-3), a functionalized pyridine derivative, represents a key intermediate in the synthesis of complex molecular architectures for novel therapeutic agents.[1][2] The presence of both a fluorine atom and a nitrile group imparts a unique reactivity profile, making it valuable for creating diverse functionalities through methods like nucleophilic aromatic substitution (SNAr).[1][2]
However, the same chemical properties that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Part 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials being used. While specific toxicological data for this compound is not extensively published, data from analogous structures (fluoropyridines and pyridinecarbonitriles) and supplier safety data sheets (SDS) provide a clear basis for risk assessment.[3][4][5][6]
1.1. Toxicological Profile & GHS Classification
Based on available data, this compound is classified as a hazardous substance. The primary risks are associated with its acute toxicity and irritant properties.[3][6]
| Hazard Category | GHS Classification & Hazard Statement | Source |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed. | [3][6] |
| Acute Dermal Toxicity | Category 4: H312 - Harmful in contact with skin. | [6] |
| Acute Inhalation Toxicity | Category 4: H332 - Harmful if inhaled. | [6] |
| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation. | [3][6] |
| Serious Eye Damage/Irritation | Category 2: H319 - Causes serious eye irritation. | [3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: H335 - May cause respiratory irritation. | [3] |
Causality: The toxicity profile is typical for many functionalized aromatic nitriles. The nitrile group can be metabolized to release cyanide, a potent metabolic inhibitor, while the fluorinated pyridine ring can cause significant irritation to mucous membranes and skin upon contact.
1.2. Physical and Chemical Properties
Understanding the physical state and stability of the compound is critical for preventing accidental exposure.
| Property | Value |
| Molecular Formula | C₆H₃FN₂ |
| Molecular Weight | 122.10 g/mol [7] |
| Appearance | Solid, crystalline powder[8] |
| Reactivity | Stable under normal conditions.[6] Avoid strong oxidizing agents, acids, and bases.[9] |
| Hazardous Decomposition | Combustion may produce toxic gases including carbon monoxide, nitrogen oxides (NOx), and hydrogen fluoride. |
Part 2: Engineering Controls, PPE, and Safe Handling
A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and standardized procedures, is essential for mitigating the risks identified above.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard.[10][11]
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][12] This is critical to prevent the inhalation of airborne particles.[12]
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder weighing station provides superior containment and minimizes air currents that can disturb sensitive measurements and spread contamination.[12]
-
Emergency Equipment: Ensure unobstructed access to a safety shower and eyewash station. Verify their functionality regularly.
2.2. Personal Protective Equipment (PPE)
PPE provides a direct barrier against exposure. The following must be worn at all times when handling the compound:[6][11]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a higher risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any defects before use and change them immediately if contamination is suspected or every two hours.[3][8] Always wash hands thoroughly after removing gloves.[8][11]
-
Body Protection: A properly fastened laboratory coat is the minimum requirement. For larger quantities, consider using Tyvek sleeves or a chemical-resistant apron.[8]
2.3. Risk Mitigation Workflow
The following diagram illustrates the logical flow for establishing a safe handling protocol.
Caption: Risk assessment and control workflow for hazardous chemicals.
Part 3: Experimental Protocols
Adherence to standardized operating procedures (SOPs) is crucial for safety and reproducibility.
3.1. Protocol for Weighing and Transferring the Solid
Handling hazardous powders requires specific techniques to prevent aerosolization and contamination.[8][10][12]
-
Preparation: Designate a specific work area within the fume hood for handling the powder.[8][12] Cover the surface with absorbent bench paper.[8][12]
-
Tare Vessel: Place a sealable container (e.g., a vial with a cap) on an analytical balance outside the hood and tare its weight.[8][12]
-
Transfer in Hood: Move the tared, open container and the stock bottle of this compound into the fume hood.
-
Aliquot Powder: Carefully transfer the approximate desired amount of powder from the stock bottle to the tared container. Use a clean spatula and minimize the drop height to prevent dust formation.[12] Keep containers closed as much as possible.[12]
-
Seal and Weigh: Securely cap the container inside the hood.
-
Final Weighing: Remove the sealed container from the hood and weigh it on the same balance to determine the exact mass of the transferred powder.[12]
-
Return to Hood: All subsequent manipulations, such as dissolving the powder, must be performed back inside the fume hood.[8]
3.2. Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[9] A recommended storage temperature may be specified by the supplier.[7]
-
Waste Disposal: All contaminated materials (gloves, bench paper, disposable glassware, excess reagent) must be collected in a designated, sealed hazardous waste container.[3] The container must be clearly labeled. Dispose of waste through your institution's environmental health and safety (EHS) office.
Part 4: Emergency Procedures
Preparedness is key to managing any accidental exposure or spill.
4.1. First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[3][4]
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[4]
4.2. Spill Response Protocol
Caption: Step-by-step emergency response protocol for a chemical powder spill.
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4-Fluoropyridine-2-carbonitrile: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of 4-fluoropyridine-2-carbonitrile, a pivotal building block in contemporary drug discovery and organic synthesis. Moving beyond a standard safety data sheet, this document offers a holistic perspective for researchers, scientists, and drug development professionals. We will delve into the critical safety protocols, physicochemical characteristics, synthetic routes, and the mechanistic underpinnings of its reactivity, culminating in a discussion of its application in medicinal chemistry.
Section 1: The Molecular Profile and Strategic Importance of this compound
This compound (C₆H₃FN₂) is a strategically important scaffold in medicinal chemistry.[1][2] The pyridine core is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.[3] Concurrently, the nitrile group is a versatile functional handle, capable of being transformed into a variety of other functional groups such as amines, carboxylic acids, or tetrazoles, which are crucial for modulating a compound's pharmacological profile.[4][5] This unique combination of a fluorinated pyridine ring and a reactive nitrile group makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics.[6][4]
Section 2: Navigating the Safety Landscape: A Proactive Approach to Handling
Hazard Identification and Precautionary Measures
Based on data from analogous structures such as fluorinated pyridines and pyridine carbonitriles, this compound should be handled as a hazardous substance.[7][8][9][10][11][12][13]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][10][11][12][13]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[7][8][11][12]
-
Respiratory Irritation: May cause respiratory irritation.[7][11][14]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8][11][15] Wash hands and any exposed skin thoroughly after handling.[7][10][12][16] Do not eat, drink, or smoke when using this product.[7][8][10][16] Use only outdoors or in a well-ventilated area.[7][8][15] Wear protective gloves, protective clothing, eye protection, and face protection.[7][8][10][12][16]
-
Response: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][9][11] If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][9][11] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[7][10]
-
Storage and Disposal: Store in a well-ventilated place, keeping the container tightly closed.[7][9][16] Dispose of contents and container to an approved waste disposal plant.[7][9][10]
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The following represents the minimum recommended level of protection, which should be adjusted based on the scale and nature of the experimental work.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[17] | To prevent inhalation of potentially toxic dust or vapors. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[18] | To protect against splashes and accidental contact with the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[18][19] | To prevent skin contact and absorption. |
| Body Protection | Chemical-resistant lab coat or coveralls.[18][20] | To protect the skin from splashes and contamination. |
| Footwear | Closed-toe, chemical-resistant shoes.[18] | To protect the feet from spills. |
Section 3: Physicochemical Properties and Analytical Characterization
The precise physicochemical properties of this compound are not extensively documented. However, we can infer a likely profile from related structures and computational data.
| Property | Estimated Value/Characteristic | Source/Basis of Estimation |
| Molecular Formula | C₆H₃FN₂ | [1] |
| Molecular Weight | 122.10 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on related pyridine carbonitriles[10] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | General characteristic of similar organic compounds |
| LogP | 1.09238 (Predicted) | [1] |
Analytical Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the identity and purity of this compound.
Section 4: Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of fluoropyridines often involves nucleophilic aromatic substitution (SNAr) reactions.[4] The strategic placement of the electron-withdrawing nitrile group on the pyridine ring facilitates the displacement of a suitable leaving group by a fluoride source.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Causality in Experimental Design
-
Choice of Leaving Group: A good leaving group, such as a nitro or chloro group, at the 4-position of the pyridine ring is essential for a successful SNAr reaction.[3]
-
Fluoride Source: The choice of fluoride source (e.g., KF, CsF) and the presence of a phase-transfer catalyst can significantly impact the reaction rate and yield.
-
Solvent Selection: Aprotic polar solvents like DMSO or DMF are typically used to enhance the nucleophilicity of the fluoride ion.
-
Temperature Control: Careful temperature management is critical to control the reaction kinetics and minimize the formation of byproducts.
Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile synthetic intermediate.
Caption: The dual reactive sites of this compound enable diverse synthetic transformations.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of various substituents at the 4-position.[4]
-
Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a broad array of functionalized pyridine derivatives.[4][5]
Section 5: Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents across various disease areas.
-
Enzyme Inhibition: The fluoropyridine scaffold has been successfully incorporated into inhibitors of various enzymes, including Factor VIIa, a key component in the blood coagulation cascade.[21]
-
Cancer Imaging: Radiolabeled derivatives of fluorinated pyrrolidine-2-carbonitriles have shown promise as PET tracers for imaging fibroblast activation protein (FAP), which is overexpressed in many cancers.[22]
-
Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Scaffold for Library Synthesis: The versatile reactivity of this compound makes it an ideal starting material for the generation of diverse compound libraries for high-throughput screening.
The strategic application of this building block allows medicinal chemists to systematically explore chemical space and optimize the properties of lead compounds, ultimately accelerating the drug discovery process.[6]
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The Strategic Sourcing and Application of 4-Fluoropyridine-2-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated building blocks, 4-fluoropyridine-2-carbonitrile has emerged as a particularly valuable reagent. Its unique electronic properties and versatile reactivity make it a cornerstone in the synthesis of complex heterocyclic compounds destined for a range of therapeutic targets. This guide provides an in-depth analysis of this compound, covering its chemical properties, applications in drug discovery, and a survey of commercial suppliers to aid in its procurement.
Physicochemical Properties and Reactivity Profile
This compound, also known as 4-fluoropicolinonitrile, possesses a distinct molecular architecture that dictates its reactivity. The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the electron density of the pyridine ring. This renders the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.
| Property | Value | Source |
| CAS Number | 847225-56-3 | [1] |
| Molecular Formula | C₆H₃FN₂ | [1] |
| Molecular Weight | 122.10 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Purity | ≥98% commonly available | [1] |
| Storage | 4°C | [1] |
The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions. This dual reactivity of the fluorinated pyridine core and the nitrile substituent allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in multi-step syntheses.
The Role of Fluorinated Pyridines in Drug Design
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The introduction of a fluorine atom can profoundly impact a molecule's properties in several beneficial ways:[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Bioavailability: Fluorine substitution can modulate a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
The nitrile group also plays a crucial role, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the molecule's interaction with its biological target.[6]
Commercial Availability and Supplier Landscape
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a number of chemical suppliers who specialize in providing building blocks for drug discovery. When selecting a supplier, researchers should consider factors such as purity, availability of stock, scalability for commercial production, and the availability of comprehensive analytical data.
Below is a summary of notable commercial suppliers offering this compound and related fluorinated pyridine building blocks:
| Supplier | Product Name(s) | Notes |
| ChemScene | This compound | Offers custom synthesis and commercial production services.[1] |
| Sigma-Aldrich (Merck) | 6-Fluoropyridine-2-carbonitrile | Provides a range of fluorinated building blocks with detailed safety and property information. |
| Ossila | 6-Fluoropyridine-2-carbonitrile | Specializes in materials for academic and industrial research, offering high-purity compounds.[7] |
| NINGBO INNO PHARMCHEM CO.,LTD. | 3-Fluoropyridine-2-carbonitrile, 2-Bromo-4-fluoropyridine | A China-based manufacturer highlighting the importance of these building blocks in organic synthesis.[5][8] |
It is important to note that while the focus of this guide is on this compound, its isomers and related derivatives, such as 6-fluoropyridine-2-carbonitrile and 3-fluoropyridine-2-carbonitrile, are also commercially available and offer alternative reactivity patterns for synthetic chemists.
Synthesis and Experimental Protocols
While commercially available, understanding the synthesis of fluorinated pyridines can provide valuable insights for researchers. The Balz-Schiemann reaction is a classical method for the synthesis of 4-fluoropyridine.[9][10] This reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Below is a generalized workflow for a nucleophilic aromatic substitution reaction, a common application of this compound.
Figure 1: A generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction using this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11][12]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
-
Ventilation: Use only in a well-ventilated area or with a local exhaust system.[2][11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[2][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
In case of exposure, it is crucial to follow the first-aid measures outlined in the Safety Data Sheet (SDS), which includes rinsing the eyes with plenty of water, washing the skin with soap and water, and moving the individual to fresh air if inhaled.[2][11][13]
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its versatile reactivity, coupled with the beneficial effects of the fluorine atom and the nitrile group, makes it an invaluable tool for medicinal chemists. The commercial availability of this and related building blocks from a range of specialized suppliers further empowers researchers to explore novel chemical space in the quest for new and improved therapeutics. A thorough understanding of its properties, applications, and safe handling is paramount to leveraging its full potential in the laboratory.
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An In-depth Technical Guide to 4-Fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, 4-fluoropyridine-2-carbonitrile has emerged as a particularly valuable intermediate. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the cyano group and the pyridine nitrogen, render the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity, coupled with the versatility of the nitrile moiety, makes it a powerful tool for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, chemical properties, and practical applications of this compound, with a focus on its role in the development of novel therapeutics.
Core Synthesis Strategies
The efficient and scalable synthesis of this compound is paramount for its widespread use. While several methods exist, the most common industrial routes often begin with more readily available pyridine derivatives.
Route 1: From 4-Chloropyridine-2-carboxamide
One established pathway involves the dehydration of a carboxamide precursor, which itself can be synthesized from a corresponding chloro-substituted pyridine.
Workflow for Synthesis via Dehydration:
Caption: Synthesis of this compound from 4-chloropyridine-2-carboxamide.
-
Causality of Experimental Choices: The use of trifluoroacetic anhydride (TFAA) as a dehydrating agent is effective for converting the primary amide to a nitrile under relatively mild conditions. The subsequent Halex (halogen exchange) reaction leverages the higher reactivity of fluoride ions to displace the chloride at the activated C4 position. A phase-transfer catalyst is often crucial to facilitate the transport of the fluoride salt into the organic phase where the reaction occurs.
Route 2: Direct Cyanation of a Pyridine N-oxide
An alternative approach utilizes pyridine N-oxides, which can be activated to introduce a cyano group.
Detailed Protocol: Cyanation of 4-Chloropyridine N-oxide [1]
-
Activation: 4-Chloropyridine N-oxide (1 equivalent) and N,N-dimethylcarbamoyl chloride (1.5 equivalents) are mixed in acetonitrile. The carbamoyl chloride activates the N-oxide, making the pyridine ring susceptible to nucleophilic attack.
-
Cyanation: Trimethylcyanosilane (2 equivalents) is added dropwise. This reagent serves as a safe and effective cyanide source. The reaction is stirred at room temperature for 18 hours.
-
Workup and Purification: The reaction mixture is extracted with ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over magnesium sulfate. The solvent is removed, and the resulting 4-chloro-2-cyanopyridine is purified by column chromatography.[1]
-
Fluorination: The intermediate is then subjected to a Halex reaction as described in Route 1 to yield the final product.
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by the interplay between the pyridine ring, the fluorine substituent, and the cyano group.
| Property | Value | Source |
| Molecular Formula | C₆H₃FN₂ | [2] |
| Molecular Weight | 122.10 g/mol | [2] |
| CAS Number | 847225-56-3 | [2] |
| Predicted XlogP | 1.0 | [3] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [2] |
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is the SNAr reaction at the C4 position. The electron-withdrawing nature of the ring nitrogen and the ortho-cyano group strongly activates the C-F bond towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to its chloro or bromo counterparts.[4][5] This high reactivity allows for the introduction of a wide array of nucleophiles under mild conditions.
Caption: Application of this compound in BTK inhibitor synthesis.
Detailed Protocol: SNAr with an Aniline Derivative
This protocol is a representative example of the key bond-forming reaction.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative (1.0 equivalent) and this compound (1.1 equivalents) in a suitable polar aprotic solvent such as DMSO or NMP.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. The base scavenges the HF that is generated during the reaction, driving it to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the reactivity of the specific aniline nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the desired 4-anilinopyridine-2-carbonitrile intermediate.
-
Self-Validating System: The progress of this reaction can be easily monitored. The disappearance of the starting materials and the appearance of a new, less polar spot (by TLC) or a product with the expected mass (by LC-MS) confirms the reaction is proceeding as expected. The high selectivity for substitution at the C4 position simplifies product analysis.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug development. Its well-defined reactivity, centered on the predictable SNAr displacement of the fluoride, allows for the efficient and controlled introduction of diverse functionalities. The additional synthetic handle provided by the nitrile group further enhances its utility. As demonstrated by its application in the synthesis of BTK inhibitors, this reagent provides a reliable and powerful platform for constructing complex molecular architectures, enabling the discovery and development of next-generation therapeutics.
References
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- 6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9. Ossila.
- Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis.
- Preparation method of 2-amino-4-fluoropyridine. Google Patents.
- 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. ChemicalBook.
- Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
- Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry.
- Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters.
- This compound. ChemScene.
- This compound (C6H3FN2). PubChemLite.
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The Emergence of 4-Fluoropyridine-2-carbonitrile: A Technical Guide to a Privileged Scaffold
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a compound's drug-like characteristics. Within this context, the fluorinated pyridine scaffold has emerged as a particularly valuable motif, present in numerous approved drugs and clinical candidates. This guide focuses on a specific and highly functionalized example: 4-fluoropyridine-2-carbonitrile. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its importance lies in the convergence of established synthetic strategies for introducing both fluorine and a cyano group onto the pyridine ring, creating a versatile building block for further chemical exploration.
This technical guide will provide an in-depth analysis of the logical and field-proven synthetic pathways to this compound, offering insights into the causality behind experimental choices and presenting detailed protocols.
The Synthetic Blueprint: Deconstructing the Pathway to this compound
The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections: the introduction of the cyano group onto a pre-fluorinated pyridine ring, or the fluorination of a pre-existing cyanopyridine. Each approach presents its own set of challenges and considerations.
Pathway 1: Cyanation of a 4-Fluoropyridine Precursor
This strategy leverages the reactivity of a 4-fluoropyridine derivative to install the nitrile functionality at the 2-position. A common and effective method for this transformation is the Reissert-Kaufmann type reaction, which involves the activation of a pyridine N-oxide.
A plausible and efficient synthesis commencing from a readily available starting material is outlined below. This multi-step process is designed for robust and scalable production.
Experimental Protocol: Synthesis of this compound via Cyanation
Step 1: Oxidation of 4-Fluoropyridine to 4-Fluoropyridine-N-oxide
-
Rationale: The N-oxide is a key intermediate that activates the pyridine ring, particularly at the 2- and 6-positions, for subsequent nucleophilic attack.
-
Procedure:
-
To a solution of 4-fluoropyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoropyridine-N-oxide.
-
Step 2: Cyanation of 4-Fluoropyridine-N-oxide
-
Rationale: The N-oxide is activated by an acylating agent, forming a pyridinium intermediate that is highly susceptible to nucleophilic attack by a cyanide source.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoropyridine-N-oxide (1.0 eq) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.
-
Add an acylating agent, such as dimethylcarbamoyl chloride (DMCC) or benzoyl chloride (1.1-1.5 eq).
-
Introduce a cyanide source, for instance, trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) (1.1-2.0 eq). The use of TMSCN is often preferred for its solubility in organic solvents and milder reaction conditions.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Data Summary: Cyanation Pathway
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | 4-Fluoropyridine | m-CPBA | Acetic Acid | 85-95% |
| 2 | 4-Fluoropyridine-N-oxide | TMSCN, DMCC | Acetonitrile | 60-75% |
Diagram: Cyanation of 4-Fluoropyridine N-oxide
Caption: Cyanation pathway for this compound.
Pathway 2: Fluorination of a 2-Cyanopyridine Precursor
An alternative approach involves the introduction of the fluorine atom as the final step. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated 2-cyanopyridine.
Experimental Protocol: Synthesis of this compound via Fluorination
Step 1: Synthesis of 4-Chloro-2-cyanopyridine
-
Rationale: A chloro-substituted pyridine provides a good leaving group for the subsequent fluorination step. This intermediate can be prepared from the corresponding 4-chloropyridine-N-oxide.
-
Procedure:
-
Synthesize 4-chloropyridine-N-oxide from 4-chloropyridine using a similar oxidation procedure as described in Pathway 1, Step 1.
-
Perform a cyanation reaction on 4-chloropyridine-N-oxide as detailed in Pathway 1, Step 2, to yield 4-chloro-2-cyanopyridine.
-
Step 2: Halogen Exchange (Halex) Fluorination
-
Rationale: The Halex reaction is a powerful method for introducing fluorine into aromatic systems. The electron-withdrawing nature of the nitrile group at the 2-position and the pyridine nitrogen facilitates this nucleophilic substitution at the 4-position.
-
Procedure:
-
In a sealed reaction vessel suitable for high-temperature reactions, combine 4-chloro-2-cyanopyridine (1.0 eq) with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0-3.0 eq). The use of a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt can be beneficial.
-
Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) and maintain for several hours, monitoring by GC-MS or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Data Summary: Fluorination Pathway
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | 4-Chloropyridine | m-CPBA, then TMSCN, DMCC | Acetonitrile | 50-65% (over 2 steps) |
| 2 | 4-Chloro-2-cyanopyridine | KF, 18-crown-6 | DMSO | 70-85% |
Diagram: Fluorination of 2-Cyanopyridine Precursor
Caption: Fluorination pathway for this compound.
Mechanistic Insights and Causality
The choice between these two synthetic routes depends on several factors, including the availability of starting materials, scalability, and safety considerations.
-
Pathway 1 (Cyanation): This route is often favored due to the milder conditions of the cyanation step compared to the high temperatures required for Halex fluorination. The starting material, 4-fluoropyridine, is commercially available. The key to success in this pathway is the efficient formation and activation of the N-oxide intermediate.
-
Pathway 2 (Fluorination): This pathway is advantageous when 4-chloropyridine is a more accessible or cost-effective starting material. The Halex reaction is a robust and well-established method for introducing fluorine, and the electron-withdrawing groups on the ring facilitate this transformation. However, the high reaction temperatures and the need for anhydrous conditions are critical considerations for safety and scalability.
Conclusion: A Versatile Building Block for Future Discovery
The synthesis of this compound represents a convergence of established and reliable synthetic methodologies in heterocyclic and fluorine chemistry. While a singular moment of "discovery" may be elusive, its value as a chemical entity is clear. The strategic placement of the fluorine atom and the versatile nitrile handle make it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to access and utilize this important fluorinated pyridine derivative in their own research endeavors.
References
-
General Fluorination in Medicinal Chemistry
- Title: The Role of Fluorine in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
Pyridine N-Oxide Chemistry
- Title: The Chemistry of Pyridine N-Oxides
- Source: Comprehensive Organic Chemistry
-
URL: [Link]
-
Halogen Exchange (Halex)
- Title: Aromatic Fluorin
- Source: Chemical Reviews
-
URL: [Link]
- Cyanation of Heterocycles: Title: Transition-Metal-Free Cyanation of Heterocycles Source: Synthesis
Introduction: The Strategic Value of 4-Fluoropyridine-2-carbonitrile in Modern Synthesis
An In-depth Technical Guide to the Fundamental Reactions of 4-Fluoropyridine-2-carbonitrile
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design.[1][2] this compound (CAS 847225-56-3) emerges as a preeminent building block, valued for its precisely defined reactivity that allows for sequential and regioselective functionalization.[3][4] This guide provides an in-depth exploration of its core reactions, moving beyond simple protocols to elucidate the underlying principles that govern its synthetic utility.
The molecule's reactivity is dictated by three key features:
-
An Activated C-F Bond: The fluorine atom at the 4-position is strategically located para to the electron-withdrawing pyridine nitrogen. This, coupled with the ortho nitrile group, renders the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6]
-
A Versatile Nitrile Handle: The 2-carbonitrile group is not merely an activating group; it is a synthetic linchpin, ready for transformation into amines, carboxylic acids, amides, or ketones.[7][8]
-
An Electron-Deficient Pyridine Core: The pyridine ring itself possesses a unique electronic character that can be exploited in more advanced reactions such as metal-catalyzed cross-couplings.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique chemical personality of this compound for the efficient construction of complex molecular architectures.
Part 1: The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most fundamental and widely exploited reaction of this compound is the SNAr reaction at the C4 position. The confluence of electron-withdrawing effects from both the ring nitrogen and the C2-nitrile group dramatically lowers the electron density at the C4 carbon, making it highly susceptible to nucleophilic attack.[6][9]
Mechanistic Rationale: Why Fluorine Excels as a Leaving Group
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring.
A common misconception is that the strongest carbon-halogen bond (C-F) should make for the worst leaving group. However, in SNAr, the high electronegativity of fluorine is the dominant factor. It strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the rate-determining nucleophilic attack.[5][10] The subsequent elimination of the fluoride ion is rapid and restores aromaticity. This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-analogs.[5]
Scope of Nucleophiles & Reaction Conditions
A broad array of nucleophiles can be employed to displace the C4-fluorine, demonstrating the versatility of this building block.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | DMSO, DMF | 25 - 100 | 80 - 95 |
| N-Nucleophiles | Anilines, Amines | DIPEA, K₂CO₃ | NMP, DMSO | 80 - 150 | 75 - 95 |
| S-Nucleophiles | Thiols | K₂CO₃, NaH | DMF, THF | 25 - 80 | 85 - 98 |
| C-Nucleophiles | Malonates, Cyanides | NaH, K₂CO₃ | DMSO, DMF | 50 - 120 | 60 - 85 |
Table 1: Representative conditions for SNAr reactions with this compound.
Experimental Protocol: Synthesis of 4-(Phenoxy)pyridine-2-carbonitrile
This protocol serves as a self-validating system for a typical SNAr reaction, chosen for its reliability and straightforward execution.
-
Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.22 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from ethanol/water to yield 4-(phenoxy)pyridine-2-carbonitrile as a white solid. (Expected yield: ~90%).
Part 2: Transformations of the 2-Carbonitrile Group
The nitrile group at the C2 position is a robust and highly versatile functional handle, providing access to several key chemical functionalities essential for drug development.[11]
Reduction to Primary Amines
The conversion of the nitrile to a primary aminomethyl group is a critical transformation, introducing a basic center often crucial for pharmacokinetic properties.
-
Causality of Reagent Choice: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this reduction.[12] Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) is also a viable, often milder, alternative. The choice depends on the functional group tolerance of the rest of the molecule. For instance, if other reducible groups like alkenes are present, catalytic hydrogenation might be preferred under specific conditions to maintain selectivity.[13]
Experimental Protocol: Reduction to (4-(Phenoxy)pyridin-2-yl)methanamine
-
Setup: To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (0.57 g, 15.0 mmol) and 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-(phenoxy)pyridine-2-carbonitrile (1.96 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2 hours.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: 0.6 mL of water, 0.6 mL of 15% aqueous NaOH, and finally 1.8 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and generating a granular, filterable precipitate.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids through a pad of Celite®, washing the filter cake with THF (3 x 20 mL). Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purification: The product can be purified by column chromatography on silica gel.
Hydrolysis to Carboxylic Acids
Complete hydrolysis of the nitrile affords the corresponding picolinic acid derivative, a valuable intermediate and a common structural motif in medicinal chemistry.
-
Mechanistic Insight: Both acidic and basic conditions can effect this transformation, proceeding through an intermediate amide.[8] Strong acidic conditions (e.g., concentrated H₂SO₄ in water with heating) or strong basic conditions (e.g., aqueous NaOH with heating) are typically required to drive the reaction to completion.[12]
Reaction with Organometallic Reagents to form Ketones
The reaction of the nitrile with Grignard or organolithium reagents provides a powerful method for carbon-carbon bond formation, leading to ketones after an aqueous workup.[14][15]
-
Controlling the Reaction: The key to isolating the ketone is the stability of the intermediate imine salt. The organometallic reagent adds once to the electrophilic nitrile carbon. The resulting N-metallo-imine intermediate is stable and does not react with a second equivalent of the organometallic reagent.[15] Hydrolysis during the workup then converts the imine to the desired ketone. This contrasts with the reaction of organometallics with esters, which typically yield tertiary alcohols.
Part 3: Advanced Reactions of the Pyridine Core
Beyond the two primary reactive sites, the pyridine ring itself can participate in sophisticated transformations, further expanding the synthetic utility of this compound derivatives.
Metal-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, the C4-position can, under specific conditions, undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, C-F bond activation is generally more challenging than C-Cl, C-Br, or C-I activation.[16][17] These reactions are less common for fluoropyridines but can be achieved with specialized catalyst systems, often requiring harsher conditions or specific additives to facilitate the oxidative addition step.[18] This approach is typically reserved for cases where the corresponding bromo- or iodo-pyridine is inaccessible or unstable.
Cycloaddition Reactions
The electron-deficient nature of the pyridine ring, enhanced by the nitrile substituent, allows it to act as a 4π component (diene) in inverse-electron-demand Diels-Alder reactions.[19][20] This reaction type is particularly powerful for the construction of fused bicyclic systems.
-
Reaction Principle: In this pericyclic reaction, the electron-deficient pyridine diene reacts with an electron-rich dienophile (e.g., an enol ether or an ynamine). This is the electronic opposite of a standard Diels-Alder reaction.[21] Such transformations can provide rapid access to complex scaffolds from simple starting materials.[19][22]
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Methodological & Application
Application Notes and Protocols for 4-Fluoropyridine-2-Carbonitrile in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-fluoropyridine-2-carbonitrile as a versatile building block in modern drug discovery. We will explore the unique physicochemical properties conferred by its distinct substitution pattern, its reactivity profile, and its application in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). This guide includes field-proven experimental protocols, mechanistic insights, and case studies to empower scientists to effectively leverage this valuable scaffold in their research endeavors.
Introduction: The Strategic Value of the 4-Fluoro-2-Cyano Pyridine Scaffold
The pyridine ring is a cornerstone heterocycle in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility and metabolic stability make it a privileged scaffold. The strategic introduction of fluorine atoms and cyano groups further enhances its utility. Fluorine can significantly improve metabolic stability, binding affinity, and membrane permeability, while the cyano group is a versatile functional handle and a potent hydrogen bond acceptor.[2][3]
The this compound moiety combines these features into a single, powerful building block. The electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group strongly activates the C4 position for nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. This allows for the facile and regioselective introduction of a wide array of functional groups, a critical capability in the construction of compound libraries for lead optimization.
Physicochemical Properties and Reactivity Profile
The unique arrangement of substituents in this compound dictates its chemical behavior and its influence on the properties of molecules that incorporate it.
Electronic Effects and Reactivity
The pyridine nitrogen and the ortho-cyano group act synergistically to lower the electron density of the aromatic ring, particularly at the C4 and C6 positions. This electronic depletion renders the C4 position highly susceptible to attack by nucleophiles. The fluorine atom at this position is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[4] This high reactivity is the primary reason for its utility as a synthetic intermediate.
Physicochemical Data Summary
While extensive experimental data for this compound is not consolidated in a single source, properties can be reliably estimated based on its structural analogues and established chemical principles.
| Property | Estimated Value / Characteristic | Impact on Drug Discovery |
| Molecular Weight | 122.10 g/mol | Low molecular weight, ideal for fragment-based drug design and maintaining "rule of five" compliance. |
| logP | ~0.5 - 1.0 | Moderate lipophilicity, contributing favorably to cell permeability and solubility balance. |
| pKa (of conjugate acid) | < 1.0 | The electron-withdrawing groups significantly reduce the basicity of the pyridine nitrogen, preventing off-target interactions at physiological pH. |
| Reactivity | Highly activated towards SNAr at C4 | Allows for versatile and efficient diversification with various nucleophiles under mild conditions.[5] |
| Nitrile Group | Versatile synthetic handle | Can be hydrolyzed to amides/acids, reduced to amines, or participate in cycloadditions.[6][7] It can also act as a key binding element or a reversible covalent warhead.[8] |
Synthesis of this compound
While not widely detailed, a common and effective route to synthesize this compound involves a multi-step sequence starting from commercially available precursors. A representative synthetic pathway is outlined below.
Core Applications & Experimental Protocols
Application I: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is as an electrophile in SNAr reactions. This allows for the introduction of amine, ether, thioether, and other linkages, which are fundamental in constructing diverse molecular scaffolds.
Protocol 4.1.1: General Protocol for N-Arylation via SNAr
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, nitrogen/argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1-0.5 M solution).
-
Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (DIPEA or K₂CO₃, 2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to ensure dissolution and initial mixing.
-
Heat the mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC or LC-MS monitoring.
-
Monitor the reaction progress every 1-2 hours until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water. The product may precipitate or can be extracted.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-substituted pyridine-2-carbonitrile derivative.
Causality and Trustworthiness: The use of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more reactive, and effectively stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction. An excess of the base is used to neutralize the HF byproduct, driving the reaction to completion. Monitoring by TLC/LC-MS is a self-validating step to ensure the reaction has proceeded as intended before workup.
Application II: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 4-substituted pyridine motif is a common feature in such inhibitors.[9][10] this compound is an excellent starting point for building such scaffolds.
Protocol 4.2.1: Representative Synthesis of a 4-(Anilino)pyridine-2-carboxamide Kinase Inhibitor Core
This multi-step protocol illustrates how this compound can be elaborated into a common kinase inhibitor pharmacophore.
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. drughunter.com [drughunter.com]
- 9. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoropyridine-2-carbonitrile as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is paramount for modulating molecular properties. 4-Fluoropyridine-2-carbonitrile, also known as 4-fluoropicolinonitrile, has emerged as a highly valuable and versatile building block. Its unique electronic architecture, characterized by an electron-deficient pyridine ring substituted with a strongly electron-withdrawing nitrile group and a labile fluorine atom, provides a platform for a diverse array of chemical transformations. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the applications and experimental protocols involving this powerful synthetic intermediate.
The strategic placement of the fluorine atom at the 4-position and the nitrile group at the 2-position of the pyridine ring creates a molecule with distinct reactivity at multiple sites. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr).[1][2] Concurrently, the nitrile functionality itself is a versatile handle for transformations into amines, carboxylic acids, or various heterocyclic systems.[1][3] This dual reactivity allows for the sequential and controlled introduction of diverse functionalities, making this compound a cornerstone for the construction of complex molecular scaffolds.
This application note will delve into the key synthetic applications of this compound, providing not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the causality behind experimental choices, researchers can better troubleshoot and adapt these methods to their specific synthetic targets.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 847225-56-3 | [4] |
| Molecular Formula | C₆H₃FN₂ | [4] |
| Molecular Weight | 122.10 g/mol | [4] |
| Appearance | Not specified, likely a solid or oil | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| SMILES | C1=CN=C(C=C1F)C#N | [4] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures.[5][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[5][6] In case of contact with eyes or skin, rinse immediately with plenty of water.[6] If inhaled, move the individual to fresh air.[6] If swallowed, rinse the mouth with water and seek medical attention.[5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][7]
Key Synthetic Applications
The unique structural features of this compound enable its participation in a variety of important organic transformations. The most prominent of these is nucleophilic aromatic substitution (SNAr), where the fluorine atom serves as an excellent leaving group. Additionally, the nitrile group can be readily transformed, and the pyridine ring itself can participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing nitrile group and the ring nitrogen atom activates the 4-position of the pyridine ring for nucleophilic attack.[2][8] This makes the displacement of the fluoride ion by a wide range of nucleophiles a highly efficient process. The stability of the intermediate Meisenheimer complex, with the negative charge delocalized onto the electronegative nitrogen atom, drives this reaction.[2]
Caption: Generalized workflow for SNAr reactions.
Typical Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols (alkoxides, phenoxides)
-
N-Nucleophiles: Amines (primary, secondary), azoles
-
S-Nucleophiles: Thiols (thiolates)
-
C-Nucleophiles: Enolates, organometallic reagents
Protocol: Synthesis of 4-Aryloxy-pyridine-2-carbonitrile via SNAr
This protocol describes the reaction of this compound with a substituted phenol in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium carbonate in DMF, add the substituted phenol at room temperature.
-
Stir the mixture for 15 minutes to generate the phenoxide in situ.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Phenol | 4-Phenoxy-pyridine-2-carbonitrile | >90 |
| 2 | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-pyridine-2-carbonitrile | >90 |
| 3 | Aniline | 4-Anilino-pyridine-2-carbonitrile | 85-95 |
| 4 | Thiophenol | 4-(Phenylthio)-pyridine-2-carbonitrile | >95 |
Transformations of the Nitrile Group
The nitrile group at the 2-position is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound derivatives.[1]
Sources
Application Notes and Protocols: The Reaction of 4-Fluoropyridine-2-carbonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring is therefore of critical importance in drug discovery and development. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on activated halopyridines stands out as a robust and versatile strategy. This application note provides a detailed guide to the reaction of 4-fluoropyridine-2-carbonitrile with a range of amine nucleophiles, a key transformation for the synthesis of diverse 4-aminopyridine-2-carbonitrile derivatives. These products are valuable intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted agents.
Chemical Principles and Mechanistic Insights
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the electron-withdrawing nitrile group at the 2-position. The fluorine atom at the 4-position serves as an excellent leaving group in this context.
The accepted mechanism involves two main steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which is para to the ring nitrogen. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.
The regioselectivity of the attack at the 4-position is a key feature of this reaction. Nucleophilic attack on pyridines is favored at the 2- and 4-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. In the case of this compound, the 4-position is highly activated for nucleophilic attack.
Caption: SNAr mechanism of this compound with an amine.
Key Experimental Considerations
Several factors are crucial for the successful execution of the SNAr reaction between this compound and amines.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are highly recommended. These solvents can effectively solvate and stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. Nonpolar solvents are generally unsuitable as they do not provide this stabilization.
-
Base: A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the HF generated during the reaction. Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The choice of base depends on the pKa of the amine and the desired reaction temperature.
-
Temperature: While the pyridine ring in this compound is highly activated, heating is often necessary to drive the reaction to completion in a reasonable timeframe, especially with less nucleophilic amines. Reaction temperatures typically range from 80 °C to 150 °C. Microwave irradiation can be a valuable tool to accelerate these reactions.
-
Nucleophile: The nature of the amine nucleophile will influence the reaction rate and conditions. Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Sterically hindered amines may require more forcing conditions.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with various amines. Optimization may be necessary for specific substrates.
Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Fluoropyridine-2-carbonitrile
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluoropyridine-2-carbonitrile, a pivotal building block in contemporary drug discovery.[1][2] The unique electronic properties of this substrate, characterized by the presence of both fluoro and cyano substituents, present distinct challenges and opportunities in carbon-carbon bond formation. This document offers a detailed examination of the reaction mechanism, provides validated, step-by-step protocols for successful execution, and includes a systematic troubleshooting guide. By explaining the causality behind experimental choices, from ligand and base selection to reaction setup, this note is designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile coupling in the synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. This compound has emerged as a particularly valuable synthon for several reasons:
-
Versatile Functional Handles: The nitrile group can be readily transformed into other key functional groups such as amines or carboxylic acids.[3]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions.
-
Strategic Vector for C-C Bond Formation: The C-F bond is positioned for displacement, but more strategically, the C4 position can be functionalized via cross-coupling reactions. However, the true utility often lies in using a halogen at another position (e.g., a bromo- or chloro- derivative of this compound) as the electrophilic handle for Suzuki-Miyaura coupling. For the purpose of this guide, we will consider the coupling of a halogenated this compound derivative.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, offering a robust and functional-group-tolerant method for constructing C(sp²)-C(sp²) bonds.[4][5][6] Its application in pharmaceutical manufacturing is widespread due to its reliability and scalability.[1][7]
Mechanistic Deep Dive: Navigating the Suzuki Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura mechanism is paramount for optimizing reactions and troubleshooting unforeseen challenges. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (our halogenated this compound derivative), forming a Pd(II) complex. The electron-deficient nature of the pyridine ring, enhanced by the fluoro and cyano groups, generally facilitates this rate-determining step.[4][10]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. Crucially, this process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11][12][13] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]
Key Considerations for this compound Derivatives:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[14] This is a common issue with nitrogen-containing heterocycles. The use of bulky, electron-rich ligands is essential to mitigate this effect by sterically shielding the palladium and promoting the desired catalytic steps.[9][14][15]
-
Substrate Reactivity: The electron-withdrawing nature of the substituents makes the C-X bond (where X is Cl, Br, I) more susceptible to oxidative addition.[10] This is an advantage, but it also increases the risk of unwanted side reactions if conditions are not carefully controlled.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodology
This section outlines a general, robust protocol for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Notes |
| Halogenated this compound | >97% | The electrophile. Bromo-derivatives are a good balance of reactivity and stability. |
| Arylboronic Acid | >98% | The nucleophile. Quality is crucial; impurities can inhibit the catalyst. Consider using boronate esters for sensitive substrates. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | >98% | Pd(II) sources are reduced in situ to the active Pd(0) species. |
| Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) | >98% | Critical for success. Bulky, electron-rich Buchwald-type ligands are highly recommended for heteroaromatic couplings.[9][14][15][16] |
| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Anhydrous, >99% | Must be finely ground to ensure good solubility and reactivity. K₃PO₄ is often a reliable choice.[17] |
| Solvent (e.g., 1,4-Dioxane, Toluene, THF) | Anhydrous, Degassed | The choice of solvent can significantly impact the reaction outcome. A mixture with water (e.g., Dioxane/H₂O 4:1) is common.[7] |
| Inert Gas | High Purity Argon/Nitrogen | Absolutely essential to prevent oxidation and deactivation of the Pd(0) catalyst.[14] |
| Glassware | --- | All glassware must be oven- or flame-dried immediately before use to remove residual moisture. |
Step-by-Step Experimental Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas. Allow to cool to room temperature under a positive pressure of argon or nitrogen. Degas the required solvent(s) by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In the flame-dried flask, add the halogenated this compound (1.0 equiv), arylboronic acid (1.2–1.5 equiv), base (e.g., K₃PO₄, 2.0–3.0 equiv), phosphine ligand (e.g., SPhos, 2-5 mol %), and palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol %).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure biaryl product.[8][18][19]
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to optimization and troubleshooting is key to success.
Reference Data for Condition Screening
The following table provides a hypothetical set of screening conditions to illustrate an optimization workflow. Yields are representative and will vary based on the specific substrates used.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 100 | <10 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 100 | 35 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 100 | 78 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O 4:1 | 100 | 92 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O 4:1 | 100 | 85 |
| 6 | Pd(OAc)₂ (4) | XPhos (5) | Cs₂CO₃ (2) | THF | 80 | 89 |
This table clearly demonstrates the inferiority of traditional ligands like PPh₃ (Entries 1 & 2) and the dramatic improvement seen with a bulky, electron-rich Buchwald ligand like SPhos (Entry 3). Further optimization of the base to K₃PO₄ leads to an excellent yield (Entry 4).
Troubleshooting Guide
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.[14]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful and highly relevant transformation in the synthesis of pharmaceutical agents. Success hinges on a rational approach to experimental design, grounded in a solid mechanistic understanding. The key determinants for a high-yielding reaction are the strict exclusion of oxygen and water, and the judicious selection of a bulky, electron-rich phosphine ligand in combination with an appropriate base. The protocols and troubleshooting guides presented herein provide a robust framework for researchers to confidently and efficiently synthesize novel biaryl structures, accelerating the engine of drug discovery.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(49), 19542-19545. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(6), 1613-1620. [Link]
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Wang, L., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(21), 7234-7237. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
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da Silva, F. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Püntener, K., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8563-8569. [Link]
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Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3, 1423-1428. [Link]
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Morrill, C., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 943. [Link]
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ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
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Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences Report, 39, 63-68. [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics, 40(24), 4004-4017. [Link]
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Kim, H., & Lee, S. (2012). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 14(12), 3020-3023. [Link]
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Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(8), 5678-5683. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
-
Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3058. [Link]
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Reddit. r/Chempros - Help needed with unreproducible Suzuki coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Gilligan, P. J., et al. (1998). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 8(15), 1889-1894. [Link]
-
Wu, D., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications, 60(2), 183-186. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Bradbrook, E. F., et al. (1969). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society C: Organic, 6, 679-682. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoropyridine-2-carbonitrile
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
Pyridines and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The ability to selectively functionalize the pyridine ring is therefore of paramount importance in the synthesis of novel drug candidates. Nucleophilic aromatic substitution (SNAr) on activated halopyridines represents a powerful and versatile strategy for introducing diverse functionalities. This application note focuses on the SNAr of 4-fluoropyridine-2-carbonitrile, a highly activated substrate primed for facile substitution, providing researchers with a comprehensive guide to its reactivity and detailed protocols for its derivatization.
The presence of a fluorine atom at the 4-position and a nitrile group at the 2-position of the pyridine ring synergistically activate the molecule for nucleophilic attack. The electronegative nitrogen atom in the pyridine ring, coupled with the strong electron-withdrawing nature of the nitrile group, renders the 4-position highly electrophilic.[3][4] Consequently, the fluoride ion, despite the strength of the C-F bond, becomes an excellent leaving group in the context of SNAr reactions.[5] This enhanced reactivity often allows for milder reaction conditions compared to other halopyridines, which is a significant advantage when working with complex and sensitive molecules.[1][5]
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the fluorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom and the nitrile group, which provides significant stabilization.[3][4]
-
Elimination of the Leaving Group and Aromatization: In the second step, the aromaticity of the pyridine ring is restored through the elimination of the fluoride ion. This step is typically fast and irreversible.
The rate-determining step is usually the initial nucleophilic attack and the formation of the Meisenheimer complex.[3] The high electronegativity of fluorine enhances the electrophilicity of the carbon at the 4-position, thereby accelerating this initial attack.[3]
Caption: SNAr mechanism on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with common classes of nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO (0.2-0.5 M), add the amine (1.1-1.5 eq) followed by the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminopyridine-2-carbonitrile derivative.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | K₂CO₃ | DMSO | 100 | 2-4 |
| Piperidine | K₂CO₃ | DMF | 90 | 3-6 |
| Benzylamine | DIPEA | DMSO | 110 | 6-12 |
| Aniline | K₂CO₃ | DMSO | 120 | 12-24 |
Table 1: Representative conditions for amination reactions.
Protocol 2: O-Arylation with Phenols
This protocol outlines the synthesis of 4-aryloxypyridine-2-carbonitriles through the reaction with phenols.
Materials:
-
This compound
-
Phenol derivative (e.g., phenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous NaOH solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenol (1.2 eq) in DMSO (0.2-0.5 M), add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) and stir at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-140 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M aqueous NaOH solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Phenol | K₂CO₃ | DMSO | 120 | 8-16 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 110 | 6-12 |
| 4-Chlorophenol | K₂CO₃ | DMSO | 130 | 12-24 |
Table 2: Representative conditions for O-arylation reactions.
Protocol 3: S-Alkylation with Thiols
This protocol details the preparation of 4-(alkylthio)pyridine-2-carbonitriles from thiols.
Materials:
-
This compound
-
Thiol (e.g., benzyl thiol, thiophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in DMF or THF (0.2-0.5 M) at 0 °C, add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl thiol | K₂CO₃ | DMF | RT | 2-4 |
| Thiophenol | NaH | THF | RT | 1-3 |
| Ethanethiol | K₂CO₃ | DMF | RT | 3-5 |
Table 3: Representative conditions for S-alkylation reactions.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., NaH for alcohols and thiols), or switching to a more polar aprotic solvent like DMSO.[3] Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Side Reactions:
-
Hydrolysis: Ensure anhydrous conditions, as traces of water can lead to the formation of 4-hydroxypyridine-2-carbonitrile, especially at elevated temperatures and in the presence of a strong base.[3]
-
Solvent Participation: At high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[3] If this is a concern, consider using DMSO as the solvent.
-
-
Purification: The products of these reactions are often polar. A gradient elution during column chromatography, starting with a non-polar solvent system and gradually increasing the polarity, is generally effective for purification.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and highly efficient method for the synthesis of a diverse range of 4-substituted pyridine-2-carbonitriles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile substrate in their synthetic endeavors, facilitating the development of novel compounds for drug discovery and other applications.
References
-
Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8578-8581. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluoropyridine-2-carbonitrile in Synthetic Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Synthetic Versatility
4-Fluoropyridine-2-carbonitrile is a highly valuable heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its strategic importance stems from the unique electronic interplay between the pyridine ring, the strongly electron-withdrawing nitrile group, and the strategically placed fluorine atom. This arrangement activates the C4 position for nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group.[1][2] This reactivity, coupled with the versatility of the nitrile moiety, allows for the efficient and controlled introduction of diverse functionalities, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of the experimental procedures involving this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind methodological choices. We will detail robust protocols for its primary application in SNAr reactions and subsequent transformations of the nitrile group.
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₆H₃FN₂ | [3] |
| Molecular Weight | 122.10 g/mol | [3] |
| CAS Number | 847225-56-3 | [3] |
| Appearance | White to off-white solid | Assumed from related compounds |
| Storage | Store at 4°C, away from moisture | [3] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |
| logP | 1.09 | [3] |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its susceptibility to SNAr. The pyridine nitrogen and the C2-nitrile group act synergistically to withdraw electron density from the ring, making the C4 position (para to the nitrogen) highly electrophilic. Nucleophilic attack at this position generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which subsequently expels the fluoride ion to restore aromaticity.[2][4] The stability of this intermediate is the kinetic driver of the reaction.
The high electronegativity of fluorine paradoxically makes it an excellent leaving group in SNAr because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-F bond.[1][2] Fluorine's electron-withdrawing nature enhances the electrophilicity of the carbon center, accelerating this crucial first step.
Caption: Figure 1: SₙAr Mechanism on this compound.
General Workflow for SNAr Reactions
A standardized workflow ensures reproducibility and safety. The specific parameters (solvent, base, temperature) will be adapted based on the nucleophile's reactivity as detailed in the subsequent protocols.
Caption: Figure 2: General experimental workflow for SₙAr reactions.
Detailed Experimental Protocols
Safety First: this compound and its derivatives should be handled with care. Based on data for related compounds, they are likely toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye and respiratory irritation.[5] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol: SNAr with Amine Nucleophiles
This protocol describes the formation of a C-N bond at the C4 position, a common transformation in the synthesis of bioactive molecules.
-
Objective: To synthesize 4-(substituted-amino)pyridine-2-carbonitriles.
-
Rationale: Amines are generally excellent nucleophiles for this reaction. A non-nucleophilic base is required to deprotonate the amine (if it's a primary or secondary amine salt) or to scavenge the HF by-product. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used due to their good solubility in polar aprotic solvents and sufficient basicity.[6] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal solvents as they are polar aprotic and can dissolve a wide range of reagents while facilitating the SNAr mechanism.[7]
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 122 mg, 1.0 mmol).
-
Add a suitable base, such as finely ground potassium carbonate (2.0 eq., 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF or DMSO (e.g., 5 mL) via syringe.
-
Add the amine nucleophile (1.2 eq., 1.2 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C. The exact temperature depends on the nucleophilicity of the amine and should be optimized.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Cool the mixture to room temperature and pour it into cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel), typically using a gradient of ethyl acetate in hexanes.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: SNAr with Oxygen Nucleophiles (Alcohols/Phenols)
This protocol details the synthesis of 4-alkoxy or 4-aryloxy pyridine derivatives.
-
Objective: To synthesize 4-alkoxypyridine-2-carbonitriles or 4-phenoxypyridine-2-carbonitriles.
-
Rationale: Alcohols and phenols are weaker nucleophiles than amines and require a strong base to be deprotonated to their more nucleophilic alkoxide/phenoxide forms. Sodium hydride (NaH) is a common choice for this purpose. Tetrahydrofuran (THF) is a suitable solvent as it is aprotic and less reactive than DMF or DMSO towards strong bases.[8] The reaction often requires elevated temperatures to proceed at a reasonable rate.
Step-by-Step Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq., 1.5 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq., 60 mg, 1.5 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq., 122 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of this compound to the stirring alkoxide/phenoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C in THF) and monitor by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Transformations of the Nitrile Group
The nitrile group at the C2 position is not merely an activating group; it is a versatile functional handle for further molecular elaboration.
Protocol: Hydrolysis to a Carboxylic Acid
-
Objective: To convert the 2-carbonitrile group to a 2-carboxylic acid.
-
Rationale: Nitriles can be hydrolyzed under either acidic or basic conditions.[9][10] Strong acidic conditions (e.g., concentrated HCl or H₂SO₄) with heating are effective.[11] The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed.
Step-by-Step Procedure:
-
Place the 4-substituted-pyridine-2-carbonitrile (1.0 eq.) in a robust round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (typically >100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction can be slow, sometimes requiring 12-48 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Adjust the pH to ~3-4 by the slow addition of a saturated sodium hydroxide solution. The carboxylic acid product will often precipitate.
-
Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Dry the product. Recrystallization can be used for further purification if necessary.
Protocol: Reduction to a Primary Amine
-
Objective: To reduce the 2-carbonitrile group to a 2-(aminomethyl) group.
-
Rationale: The reduction of nitriles to primary amines can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.[12] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Pd/C catalyst) can be used, which may be preferable for substrates with other reducible functional groups.[13]
Step-by-Step Procedure (using LiAlH₄):
-
To a dry, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the 4-substituted-pyridine-2-carbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and perform a Fieser workup by sequentially and slowly adding:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the solid with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography or distillation.
Product Characterization: Expected Spectroscopic Data
While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
| Technique | Expected Features | Rationale / Comparison |
| ¹H NMR | Three signals in the aromatic region (δ 7.0-9.0 ppm). Expect complex splitting patterns due to H-H and H-F coupling. The proton at C5 will likely be a dd, the proton at C3 a ddd, and the proton at C6 a narrow multiplet. | For 4-fluoropyridine, signals appear at δ 8.6 (C2,6-H) and δ 7.0 (C3,5-H).[14] The nitrile group will deshield adjacent protons. |
| ¹³C NMR | Six distinct signals. The nitrile carbon (C≡N) will be downfield (δ ~115-120 ppm). The carbon bearing the fluorine (C4) will show a large ¹JCF coupling constant (~240-260 Hz) and appear far downfield. Other carbons will show smaller nJCF couplings. | In pyridine, C2/6 are at ~150 ppm, C3/5 at ~124 ppm, and C4 at ~136 ppm.[15] Fluorine substitution significantly shifts the attached carbon downfield and introduces C-F coupling.[16] |
| FT-IR | A sharp, medium-intensity peak around 2230-2240 cm⁻¹ for the C≡N stretch. Strong peaks in the 1600-1400 cm⁻¹ region for aromatic C=C and C=N stretching. A strong peak around 1200-1250 cm⁻¹ for the C-F stretch. | The C≡N stretch is highly characteristic. Aromatic C-F stretches are typically strong and found in this region.[17] |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak at m/z = 122. | The molecular weight is 122.10.[3] Fragmentation may involve the loss of HCN (m/z = 95). |
References
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
13C-NMR. Unknown Source. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]
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-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
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4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
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Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU. [Link]
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4-Pyridinecarbonitrile. NIST WebBook. [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry. [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
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The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]
-
Reduction of nitriles to primary amines. Chemguide. [Link]
-
A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]
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The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]
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NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157. PubChem. [Link]
-
2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Fluorophenyl_methoxy_pyridine-4-carbonitrile]([Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. National Institutes of Health. [Link]
-
Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. PubMed. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem. [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. National Institutes of Health. [Link]
-
4-Pyridinecarbonitrile. NIST WebBook. [Link]
-
Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. National Institutes of Health. [Link]
-
FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]
-
FTIR spectra of (a) CoFe 2 O 4 , (b) CoFe 2 O 4 @SiO 2 , and (c) CoFe 2 O 4 @SiO 2 -SO 3 H MNPs. ResearchGate. [Link]
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Application Notes & Protocols: Leveraging 4-Fluoropyridine-2-carbonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Value of 4-Fluoropyridine-2-carbonitrile
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and potent therapeutic agents.[1] this compound has emerged as a particularly valuable scaffold due to its unique electronic properties and versatile reactivity.[2] The pyridine ring is a common motif in FDA-approved drugs, and its functionalization is key to developing novel therapeutics.[1]
This molecule incorporates three key features that make it an exceptional tool for drug development professionals, especially in the synthesis of kinase inhibitors:
-
An Activated Pyridine Core: The nitrogen atom within the pyridine ring, combined with the strong electron-withdrawing effects of the nitrile group at the C2 position, significantly lowers the electron density of the aromatic system.
-
A Reactive Leaving Group: This electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C4 position serves as an excellent leaving group, often superior to chlorine or bromine, facilitating efficient bond formation with a wide range of nucleophiles.[3][4]
-
A Versatile Synthetic Handle: The nitrile group at the C2 position is not merely an activating group; it is a versatile functional handle that can be chemically transformed into other critical functionalities such as amides, amines, or carboxylic acids, which are often essential for target engagement in kinase inhibitors.[2]
The incorporation of fluorine also imparts desirable pharmacological properties, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[5][6] This guide provides an in-depth analysis of the application of this compound in kinase inhibitor synthesis, complete with mechanistic insights and detailed experimental protocols.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in its reactivity in SNAr reactions. This pathway is a cornerstone for assembling the core structures of numerous kinase inhibitors, allowing for the covalent linkage of the pyridine scaffold to other fragments of the target molecule.
The mechanism is typically a concerted process where a nucleophile (often an amine or alcohol from another synthetic intermediate) attacks the carbon atom bearing the fluorine.[3] The electron-withdrawing groups stabilize the transition state, facilitating the displacement of the fluoride ion.
Caption: General workflow for the SNAr reaction.
This straightforward and high-yielding reaction is fundamental to the construction of various inhibitor classes.
| Parameter | 4-Fluoro-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile | 4-Bromo-3-nitrobenzonitrile |
| CAS Number | 1009-35-4 | 939-80-0 | 89642-49-9 |
| Relative Reactivity in SNAr | Highest | Intermediate | Lowest |
| Rationale for Reactivity | The high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. The C-F bond is strong, but the rate-determining step is often the initial nucleophilic attack, which is fastest for fluorine.[4] | The C-Cl bond is weaker than C-F, but chlorine is less activating towards nucleophilic attack. | The C-Br bond is the weakest, but bromine is the least activating of the three halogens. |
| Typical Use Case | Preferred for industrial-scale synthesis where reaction efficiency and speed are critical.[4] | A cost-effective alternative when slightly harsher reaction conditions are acceptable. | Used when specific reactivity or downstream cross-coupling reactions are planned. |
| Table 1. Comparative analysis of 4-halo-benzonitrile analogs. This comparison is analogous to pyridyl systems, where the fluoro-substituted variant is typically the most reactive in SNAr.[4] |
Application in the Synthesis of Specific Kinase Inhibitor Scaffolds
While direct, publicly disclosed syntheses of commercial drugs explicitly starting from this compound can be proprietary, its utility is evident in the construction of scaffolds for several key kinase families, including Janus Kinase (JAK) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are validated targets for autoimmune diseases and cancers.[7][8] Many JAK inhibitors feature a heterocyclic core linked to a substituted pyrazole or pyrrolopyrimidine moiety. This compound is an ideal starting material for introducing a functionalized pyridine headgroup.
For instance, the synthesis of a selective JAK3 covalent inhibitor, PF-06651600, involves the coupling of complex heterocyclic fragments where SNAr reactions on activated rings are a key strategy.[9] The general principle involves reacting this compound with an amine-containing fragment of the inhibitor, followed by potential modification of the nitrile group to an amide or other hydrogen-bonding moiety to interact with the kinase hinge region.
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response via Toll-like receptors (TLRs) and IL-1 receptors.[10] Its dysregulation is linked to inflammatory diseases and certain cancers.[11][12] The development of IRAK4 inhibitors, such as Zimlovisertib (PF-06650833), has involved fragment-based drug design where fluorinated heterocyclic fragments were optimized to achieve high potency and selectivity.[13][14]
The synthesis of such inhibitors often requires the coupling of a core scaffold to a substituted isoquinoline or pyridine fragment. The use of this compound allows for the efficient introduction of a 2-cyanopyridin-4-yl moiety, which can be further elaborated.
Caption: A logical workflow for kinase inhibitor synthesis.
| Kinase Target Family | Inhibitor Example (or Scaffold) | Role of 4-Pyridyl-2-carbonitrile Moiety | Relevant Citations |
| JAK Family | PF-06651600, Ruxolitinib Analogs | Serves as a key building block for the inhibitor's "headgroup," often involved in solvent-front interactions or forming hydrogen bonds after nitrile conversion. | [8][9] |
| IRAK4 | Zimlovisertib (PF-06650833) Analogs | The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrile provides a handle for creating further interactions within the ATP-binding pocket. | [10][13][14] |
| Src Kinase | 4-Anilino-3-quinolinecarbonitriles | While not a direct use, the 3-quinolinecarbonitrile scaffold shares significant structural and electronic similarity, highlighting the importance of the cyano-heterocycle motif in kinase inhibition. | [15] |
| p38 MAPK, CK1δ | 4-Fluorophenyl-imidazole inhibitors | Demonstrates the broader utility of fluorinated aromatic rings in building selective kinase inhibitors. | [16][17] |
| Table 2. Examples of kinase inhibitor classes where the this compound scaffold is applicable. |
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific substrates and scales. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Reaction vessel (round-bottom flask with reflux condenser and magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (e.g., DIPEA, 2.0 eq). The use of a non-nucleophilic organic base like DIPEA is common to scavenge the HF produced without competing in the primary reaction. An inorganic base like K₂CO₃ can also be used, particularly in polar aprotic solvents.
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF or DMSO was used, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine to remove the high-boiling point solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-substituted-pyridine-2-carbonitrile product.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents (DMF, DMSO) are chosen because they effectively solvate the ionic intermediates and transition states of the SNAr reaction without interfering, accelerating the reaction rate.
-
Base: DIPEA is selected for its steric hindrance, which prevents it from acting as a competing nucleophile, ensuring it only functions as an acid scavenger. K₂CO₃ is a solid, cost-effective alternative that works well but may require more vigorous stirring.
-
Temperature: Elevated temperatures are required to overcome the activation energy for breaking the aromatic C-F bond, even though it is activated by the ring's electronics.
Protocol 2: Hydrolysis of the Nitrile Group to a Primary Amide
This protocol describes the conversion of the 2-cyano group into a 2-carboxamide group, a common feature in kinase inhibitors for hydrogen bonding with the enzyme's hinge region.
Materials:
-
4-Substituted-pyridine-2-carbonitrile (1.0 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution, 5-10 eq)
-
Potassium Carbonate (K₂CO₃) (2-3 eq)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel
Procedure:
-
Setup: In a round-bottom flask, dissolve the 4-substituted-pyridine-2-carbonitrile (1.0 eq) in DMSO.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. Cool the mixture in an ice-water bath to 0-5 °C.
-
Hydrolysis: Slowly add the 30% hydrogen peroxide solution (5.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a stirred solution of aqueous sodium thiosulfate to decompose any excess hydrogen peroxide.
-
Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the pure 4-substituted-pyridine-2-carboxamide.
Causality Behind Choices:
-
Reagents: The H₂O₂/K₂CO₃ system in DMSO is a mild and effective method for the selective hydrolysis of nitriles to primary amides, often avoiding over-hydrolysis to the carboxylic acid. The carbonate activates the peroxide to form the hydroperoxy anion, the active nucleophile.
-
Temperature Control: The initial cooling and slow addition of H₂O₂ are crucial to control the exothermic reaction and prevent runaway decomposition of the peroxide, ensuring safety and selectivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its activated nature towards nucleophilic aromatic substitution provides a reliable and efficient method for constructing complex molecular architectures. The ability to further transform the nitrile group offers an additional layer of synthetic flexibility, enabling the fine-tuning of molecular interactions necessary for high-potency and selective kinase inhibition. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable chemical tool in their pursuit of next-generation therapeutics.
References
Click to expand
- Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed.
- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed.
- Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed.
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD..
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI.
- In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PubMed Central.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH.
- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), - ResearchGate.
- Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC - NIH.
- Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC - NIH.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - NIH.
- 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed.
- Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors | Scilit.
- Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI.
- Fluorinated Building Blocks | Wide Range of Applications - Ossila.
- Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen.
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase - IRIS Unimore.
- Fluorinated Building Blocks - Halocarbon Life Sciences.
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors - Benchchem.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed.
- Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | Request PDF - ResearchGate.
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The Versatile Building Block: Application of 4-Fluoropyridine-2-carbonitrile in Modern Agrochemical Research
In the continuous quest for novel and effective crop protection agents, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds has proven to be a highly successful approach. The pyridine ring, in particular, is a privileged structure in a multitude of commercial agrochemicals.[1] This guide focuses on a specific, highly reactive building block, 4-fluoropyridine-2-carbonitrile , and its potential applications in the synthesis and discovery of next-generation herbicides and insecticides. We will explore its synthetic utility, provide detailed protocols for its conversion into key agrochemical intermediates, and outline methodologies for the biological evaluation of the resulting compounds.
The Strategic Advantage of the 4-Fluoro-2-cyano Pyridine Scaffold
The this compound moiety offers a unique combination of chemical properties that make it an attractive starting point for agrochemical synthesis. The electron-withdrawing nature of both the fluorine and cyano groups activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), primarily at the 4-position. This allows for the facile introduction of a wide range of functional groups, a cornerstone of modern analogue synthesis in lead optimization. Furthermore, the nitrile group is a versatile synthetic handle that can be readily converted into other key functionalities such as carboxylic acids or amines, further expanding the diversity of accessible molecular architectures.
Synthetic Pathways from this compound to Key Agrochemical Intermediates
While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its value lies in its potential to be transformed into crucial intermediates for known classes of active ingredients. Here, we present detailed protocols for the synthesis of two such pivotal intermediates: 4-substituted-picolinates (herbicidal) and 2-amino-4-fluoropyridine (insecticidal/fungicidal).
Pathway to Herbicidal Picolinates: Hydrolysis and Functionalization
Many potent herbicides, such as those mimicking the plant hormone auxin, are based on a substituted picolinic acid core.[2] The following workflow illustrates the conversion of this compound to a 4-alkoxy-picolinic acid derivative, a key step towards synthesizing novel auxin mimic herbicides.
Caption: Synthetic workflow from this compound to herbicidal picolinates.
Protocol 2.1.1: Hydrolysis of this compound to 4-Fluoropicolinic Acid
Causality: The nitrile group is hydrolyzed to a carboxylic acid under strong acidic or basic conditions. The choice between acid or base catalysis can depend on the stability of other functional groups in the molecule and the desired workup procedure. Basic hydrolysis using reagents like barium hydroxide can be effective.[3]
Materials:
-
This compound
-
Barium hydroxide octahydrate (Ba(OH)2·8H2O)
-
Deionized water
-
Concentrated sulfuric acid (H2SO4)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 eq.) and a 10% aqueous solution of barium hydroxide (w/v, 3-4 eq. of Ba(OH)2).
-
Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated sulfuric acid dropwise to precipitate barium sulfate and neutralize the excess base. The pH should be adjusted to be slightly acidic.
-
Filter the precipitate of barium sulfate and wash it with a small amount of hot water.
-
Combine the filtrate and washings and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoropicolinic acid.
Protocol 2.1.2: Synthesis of 4-Alkoxy-picolinic Acid via SNAr
Causality: The electron-deficient pyridine ring, activated by the carboxylic acid group, allows for the displacement of the fluoride at the 4-position by an alkoxide nucleophile.
Materials:
-
4-Fluoropicolinic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous DMF or THF
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (excess) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq.) portion-wise at 0°C to generate the sodium alkoxide.
-
Add 4-fluoropicolinic acid (1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and acidify with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the 4-alkoxy-picolinic acid.
Pathway to Insecticidal Aminopyridines: Reduction and Derivatization
The 2-amino-4-fluoropyridine scaffold is a key component of some insecticides that act as nicotinic acetylcholine receptor (nAChR) modulators.[4] The nitrile group of this compound can be reduced to an aminomethyl group, or the nitrile can be a precursor to a 2-amino group through more complex transformations. A more direct, albeit hypothetical, conversion to 2-amino-4-fluoropyridine would significantly enhance its utility. A plausible route involves a Hofmann-type rearrangement from a carboxamide intermediate. A patent describes the synthesis of 2-amino-4-fluoropyridine from 4-fluoropyridine-2-formamide via a Hofmann amide degradation.[5] This formamide can be synthesized from the corresponding carboxylic acid, which is obtained by hydrolysis of this compound as described in Protocol 2.1.1.
Caption: Synthetic workflow from this compound to aminopyridine-based agrochemicals.
Protocol 2.2.1: Synthesis of 2-Amino-4-fluoropyridine
Causality: This multi-step protocol first converts the nitrile to a carboxylic acid, then to a primary amide, which finally undergoes a Hofmann rearrangement to yield the desired 2-aminopyridine.
Materials:
-
4-Fluoropicolinic acid (from Protocol 2.1.1)
-
Thionyl chloride (SOCl2)
-
Ammonia (aqueous or gas)
-
Sodium hydroxide (NaOH)
-
Bromine (Br2)
-
Suitable solvents (e.g., THF, water)
Procedure:
-
Amide Formation:
-
Convert 4-fluoropicolinic acid to the corresponding acyl chloride by reacting with thionyl chloride.
-
Carefully react the acyl chloride with an excess of ammonia to form 4-fluoropyridine-2-carboxamide.[5]
-
-
Hofmann Rearrangement:
-
Prepare a fresh solution of sodium hypobromite by adding bromine dropwise to a cold aqueous solution of sodium hydroxide.
-
Add the 4-fluoropyridine-2-carboxamide to the sodium hypobromite solution.
-
Heat the reaction mixture to facilitate the rearrangement.
-
After completion, cool the mixture and extract the 2-amino-4-fluoropyridine product with an organic solvent.
-
Purify the product by crystallization or chromatography.
-
Application Notes: Biological Evaluation of Derived Agrochemicals
The ultimate test of a novel agrochemical candidate is its biological activity. Below are generalized protocols for evaluating the herbicidal and insecticidal efficacy of compounds derived from this compound.
Herbicide Bioassay for Auxin Mimics
Principle: Auxin mimic herbicides cause characteristic epinastic responses (twisting and curling of stems and leaves) and ultimately death in susceptible broadleaf plants. A whole-plant bioassay is a reliable method to assess this activity.[6][7]
Protocol 3.1.1: Whole-Plant Pot Assay
Materials:
-
Test compounds (dissolved in a suitable solvent like acetone with a surfactant)
-
Control herbicide (e.g., dicamba, 2,4-D)
-
Susceptible broadleaf weed species (e.g., velvetleaf, Abutilon theophrasti; morning glory, Ipomoea spp.) grown in pots to the 2-4 leaf stage.
-
Spray chamber calibrated to deliver a specific volume.
Procedure:
-
Prepare stock solutions of the test compounds and the control herbicide.
-
Dilute the stock solutions to the desired test concentrations (e.g., ranging from 10 to 1000 g a.i./ha).
-
Arrange the potted plants in the spray chamber. Include a solvent-only control.
-
Apply the treatments uniformly to the plants.
-
Transfer the treated plants to a greenhouse with controlled temperature and light conditions.
-
Visually assess the plants for herbicidal injury (e.g., epinasty, chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT).
-
Rate the injury on a scale of 0% (no effect) to 100% (plant death).
-
Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for promising compounds.
Table 1: Example Data for a Hypothetical Picolinate Herbicide
| Compound | Concentration (g a.i./ha) | Velvetleaf Injury (%) at 14 DAT |
| Hypothetical-Picolinate-A | 50 | 45 |
| 100 | 70 | |
| 200 | 95 | |
| Dicamba (Control) | 50 | 55 |
| 100 | 85 | |
| 200 | 100 | |
| Solvent Control | - | 0 |
Insecticide Bioassay for nAChR Modulators
Principle: Neonicotinoid and other nAChR modulator insecticides cause hyperexcitation of the insect nervous system, leading to paralysis and death.[4][8] Bioassays typically involve exposing insects to the test compound and observing mortality.
Protocol 3.2.1: Topical Application Bioassay
Materials:
-
Test compounds (dissolved in acetone)
-
Control insecticide (e.g., imidacloprid)
-
Susceptible insect species (e.g., house flies, Musca domestica; aphids, Myzus persicae).
-
Micro-applicator.
Procedure:
-
Prepare serial dilutions of the test compounds and the control insecticide in acetone.
-
Anesthetize the insects (e.g., with CO2).
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
Place the treated insects in clean containers with food and water.
-
Assess mortality at 24 and 48 hours after treatment.
-
Calculate the LD50 (the dose required to kill 50% of the test population) for each compound.
Table 2: Example Data for a Hypothetical Aminopyridine Insecticide
| Compound | Dose (µ g/insect ) | House Fly Mortality (%) at 24h |
| Hypothetical-Amine-B | 0.1 | 30 |
| 0.5 | 65 | |
| 1.0 | 90 | |
| Imidacloprid (Control) | 0.1 | 40 |
| 0.5 | 80 | |
| 1.0 | 98 | |
| Acetone Control | - | 5 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its unique reactivity allows for the efficient construction of key intermediates for both herbicidal and insecticidal compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this building block in their own discovery programs. As the need for more selective and environmentally benign crop protection solutions grows, the strategic use of such fluorinated pyridine scaffolds will undoubtedly continue to play a crucial role in the future of agriculture.
References
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Parker, E. T., Wehtje, G. R., McElroy, J. S., & Price, A. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA and SSSA International Annual Meetings. [Link]
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Perry, K. D., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009920. [Link]
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Woods End Laboratories. Herbicide Bioassay. [Link]
-
Pu, J., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PubMed. [Link]
-
Shakil, N. A., & Singh, M. K. (2013). SCREENING OF HETEROCYCLIC COMPOUNDS: INSECTICIDAL AND FUNGICIDAL ACTIVITY OF SUBSTITUTED PYRIDINES AND THEIR DERIVATIVES. ResearchGate. [Link]
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Perry, K. D., et al. (2021). Nicotinic modulation insecticides act on diverse receptor subtypes with distinct subunit compositions. bioRxiv. [Link]
-
Perry, K. D., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. ScienceOpen. [Link]
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-
PubMed. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]
-
Chen, J., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]
-
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Tomizawa, M., & Casida, J. E. (2005). Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides selectivity and resistance. ResearchGate. [Link]
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-
Chen, Q., et al. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. [Link]
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Epel, B. L., Erlanger, M., & Yahalom, A. (1987). The etiolated cucumber hypocotyl weight-growth test: A sensitive, easy and ultrafast bioassay for IAA. ResearchGate. [Link]
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Armel, G. R., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. PubMed. [Link]
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Guan, A., Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]
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NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
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van der Meer, M., et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]
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Szychta, M., & Janecka, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
- Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
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Application Notes and Protocols: Scale-Up Synthesis of 4-Fluoropyridine-2-carbonitrile
Introduction
4-Fluoropyridine-2-carbonitrile is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the fluorine atom and the nitrile group, render the pyridine core susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and address critical safety and analytical considerations essential for successful implementation in a research or industrial setting.
The strategic incorporation of fluorine into bioactive molecules can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated heterocyclic compounds like this compound are highly sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the cyanation of a pre-functionalized 4-fluoropyridine derivative. This application note will focus on a palladium-catalyzed cyanation of 4-fluoro-2-halopyridine, a method known for its efficiency and broad substrate scope.[2]
The Palladium-Catalyzed Cyanation Reaction
This transformation typically employs a palladium(0) catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂), to convert an aryl halide into the corresponding nitrile.[2] The catalytic cycle is believed to proceed through a standard Pd(0)/Pd(II) pathway.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 4-fluoro-2-halopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
Alternative Synthetic Routes
While palladium-catalyzed cyanation is a preferred method, other approaches to synthesizing cyanopyridines exist. These include the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, and direct C-H cyanation methods.[2][3] However, for scale-up purposes, the palladium-catalyzed route often offers superior yields, milder reaction conditions, and better functional group tolerance.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol details the synthesis of this compound from 2-chloro-4-fluoropyridine on a multi-gram scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Chloro-4-fluoropyridine | ≥98% | Commercially Available |
| Zinc Cyanide (Zn(CN)₂) | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Celite® | Commercially Available | |
| Round-bottom flask (250 mL) | Standard laboratory glass | |
| Reflux condenser | Standard laboratory glass | |
| Magnetic stirrer with heating mantle | Standard laboratory equipment | |
| Inert atmosphere setup (Nitrogen or Argon) | Standard laboratory equipment | |
| Filtration apparatus | Standard laboratory equipment | |
| Rotary evaporator | Standard laboratory equipment |
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluoropyridine (10.0 g, 76.0 mmol), zinc cyanide (5.36 g, 45.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.70 g, 0.76 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.84 g, 1.52 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (200 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 59-61 °C |
Process Safety and Hazard Analysis
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.
Reagent Hazards
-
2-Chloro-4-fluoropyridine: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]
-
Zinc Cyanide (Zn(CN)₂): Highly toxic. Releases toxic hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a well-ventilated fume hood.
-
Palladium Catalysts: May cause skin and eye irritation. Handle with appropriate personal protective equipment.
-
N,N-Dimethylformamide (DMF): A combustible liquid.[5] May be harmful if swallowed, inhaled, or absorbed through the skin.[5] It is a suspected teratogen.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use a respirator if working outside of a fume hood or if there is a risk of inhalation.[6]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air.[7] If not breathing, give artificial respiration.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: Absorb small spills with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and contact emergency services.
Analytical Method Development
Reaction Monitoring
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable eluent system is a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.[8]
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Caption: Analytical workflow for synthesis monitoring and product characterization.
Conclusion
The palladium-catalyzed cyanation of 2-chloro-4-fluoropyridine offers a reliable and scalable route to this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The analytical methods described are crucial for ensuring the quality and consistency of the final product, which is paramount for its successful application in subsequent synthetic endeavors.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Capot Chemical. (2014, March 14). Material Safety Data Sheet. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
-
Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.). Angene. Retrieved from [Link]
-
Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2023, April 14). MDPI. Retrieved from [Link]
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. (2022, September 9). Organic Letters. Retrieved from [Link]
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. (2017, November 27). ACS Publications. Retrieved from [Link]
-
4-Fluoropyridine | C5H4FN | CID 136504. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 4-Fluoropyridine-2-Carbonitrile
Introduction: The Strategic Value of 4-Fluoropyridine-2-Carbonitrile in Modern Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of the fluorine atom and the nitrile group, render the pyridine ring susceptible to a variety of chemical transformations. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the nitrile group serves as a versatile synthetic handle for further functionalization.
This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methodologies described herein are designed to be robust and reproducible, enabling researchers to leverage the full synthetic potential of this valuable scaffold.
Catalytic Hydrogenation: Access to Fluorinated Piperidines
The stereoselective reduction of fluorinated pyridines to the corresponding piperidines is a critical transformation for the synthesis of bioactive molecules. The resulting fluorinated piperidine scaffolds are highly sought-after motifs in drug discovery. A rhodium-catalyzed dearomatization-hydrogenation process offers a powerful method for the synthesis of all-cis-(multi)fluorinated piperidines.[1][2]
Scientific Principles
The hydrogenation of the electron-deficient fluoropyridine ring is a challenging transformation that can be complicated by side reactions such as hydrodefluorination. The use of a suitable catalyst, such as a rhodium complex, in conjunction with a borane reagent, facilitates a dearomatization event followed by hydrogenation of the resulting intermediate. This one-pot process allows for high diastereoselectivity, yielding the all-cis substituted piperidine.[1]
Experimental Workflow: Rhodium-Catalyzed Dearomatization-Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Protocol: Synthesis of cis-4-Fluoropiperidine-2-carbonitrile
Materials:
-
This compound
-
[Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
SEGPHOS (or other suitable chiral phosphine ligand)
-
Pinacolborane
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
High-pressure autoclave
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%), and SEGPHOS (0.055 mmol, 5.5 mol%).
-
Add anhydrous, degassed THF (10 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Cool the mixture to 0 °C and add pinacolborane (2.0 mmol) dropwise.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to 50 bar.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cis-4-fluoropiperidine-2-carbonitrile.
Expected Outcome: The desired cis-4-fluoropiperidine-2-carbonitrile should be obtained as a white solid or a colorless oil. The yield and diastereoselectivity will depend on the specific ligand and reaction conditions used.
| Parameter | Condition | Rationale |
| Catalyst | [Rh(cod)Cl]₂ / SEGPHOS | The rhodium catalyst, in combination with a chiral phosphine ligand like SEGPHOS, is effective for the dearomatization and asymmetric hydrogenation of the pyridine ring. |
| Borane Reagent | Pinacolborane | Acts as a hydride source and facilitates the initial dearomatization step. |
| Solvent | Anhydrous, degassed THF | A common aprotic solvent that is compatible with the catalyst and reagents. Degassing is crucial to prevent catalyst deactivation. |
| Temperature | 80 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Pressure | 50 bar H₂ | A higher hydrogen pressure is required to efficiently hydrogenate the dearomatized intermediate. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the fluorine atom can act as a leaving group in these transformations, enabling the introduction of a wide range of substituents at the 4-position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][4][5]
Scientific Principles
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 4-Aryl-2-cyanopyridines
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (or other suitable phosphine ligand)
-
K₂CO₃ or K₃PO₄ (potassium carbonate or phosphate)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk tube containing the reactants.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The desired 4-aryl-2-cyanopyridine will be isolated as a solid. Yields are typically moderate to high, depending on the electronic and steric properties of the boronic acid.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | This combination is a highly active catalyst system for the Suzuki-Miyaura coupling of challenging substrates. |
| Base | K₂CO₃ | A common and effective base for activating the boronic acid for transmetalation. |
| Solvent | Anhydrous, degassed 1,4-dioxane | A high-boiling aprotic solvent that is well-suited for palladium-catalyzed cross-coupling reactions. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for the coupling of the relatively unreactive C-F bond. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.[7][8][9] This reaction is of paramount importance for the synthesis of anilines and other arylamines.
Scientific Principles
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] The key steps are oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and reductive elimination to furnish the arylamine product.[7] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[9]
Detailed Protocol: Synthesis of 4-Amino-2-cyanopyridines
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃
-
XPhos (or other suitable Buchwald ligand)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The 4-amino-2-cyanopyridine product will be obtained, typically as a solid. Yields are generally good, but can be influenced by the steric hindrance of the amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active and general catalyst system for the Buchwald-Hartwig amination of aryl chlorides and fluorides. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine to form the active palladium-amido intermediate. |
| Solvent | Anhydrous, degassed toluene | A high-boiling, non-polar solvent that is compatible with the reaction conditions. |
| Temperature | 110 °C | Provides the necessary energy to overcome the activation barrier for the C-F bond cleavage. |
Nucleophilic Aromatic Substitution (SNAr)
While not a catalytic reaction, Nucleophilic Aromatic Substitution (SNAr) is a fundamental transformation for this compound due to its electronic properties. The strong electron-withdrawing nature of the nitrile group and the electronegativity of the nitrogen atom in the pyridine ring activate the C-F bond towards nucleophilic attack.
Scientific Principles
The SNAr reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. The rate of reaction is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex.
General Protocol for SNAr
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
A suitable base (e.g., K₂CO₃, NaH, or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the nucleophile (1.1-1.5 mmol).
-
Add the base (1.5-2.0 mmol) and the anhydrous polar aprotic solvent (5-10 mL).
-
Stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The catalytic hydrogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination protocols detailed in this guide provide researchers with robust methods for the stereoselective synthesis of fluorinated piperidines and the introduction of diverse carbon and nitrogen substituents. Furthermore, an understanding of the inherent reactivity of this scaffold in SNAr reactions expands its synthetic utility. By leveraging these methodologies, scientists can continue to explore new chemical space and develop novel molecules with potential applications in medicine, agriculture, and materials science.
References
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Org. Lett.2015, 17, 4494–4497.
- 4-(2-fluorophenyl)piperidine-4-carbonitrile synthesis. ChemicalBook.
- Buchwald–Hartwig amin
- Preparation of all-cis-(multi)fluorinated piperidines by the...
- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Univ.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2012, 134, 13577–13580.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. J. Am. Chem. Soc.2013, 135, 12984–12987.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionaliz
- The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58, 17096-17115.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- C-H Functionalization of Pyridines.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2020, 7, 1958-1976.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules2019, 24, 2491.
- Suzuki Coupling. Organic Chemistry Portal.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2021, 143, 16252–16262.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Preparation and stability of 4-fluoropyridine. J. Chem. Soc., Perkin Trans. 11972, 2551-2554.
- C–H functionalization of pyridines. Org. Biomol. Chem.2022, 20, 5441-5460.
- Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Can. J. Chem.2023, 101, 765-772.
- Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004, 80, 317-327.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of Protecting Groups for 4-Fluoropyridine-2-carbonitrile
Introduction: The Synthetic Challenge and Strategic Value of 4-Fluoropyridine-2-carbonitrile
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic landscape created by its substituents: the strongly electron-withdrawing nitrile group and the highly electronegative fluorine atom. This arrangement renders the pyridine ring electron-deficient, profoundly influencing its reactivity. Specifically, the pyridine nitrogen is significantly less nucleophilic than in unsubstituted pyridine, and the ring is activated towards nucleophilic aromatic substitution (SNAr), primarily at the 4-position.
These characteristics present a dual challenge and opportunity for the synthetic chemist. While the inherent reactivity can be exploited for diversification, it also complicates many standard transformations that require a nucleophilic nitrogen or are incompatible with a highly electrophilic aromatic system. Consequently, the temporary masking or modulation of the pyridine nitrogen's reactivity through the use of protecting groups is a critical strategic consideration. This guide provides an in-depth analysis of protecting group strategies tailored for this compound, focusing on the causality behind experimental choices and providing robust, field-proven protocols.
Reactivity Profile: Understanding the Need for Protection
The chemical behavior of this compound is dominated by the interplay of its functional groups.
-
Pyridine Nitrogen: The combined inductive and mesomeric electron-withdrawing effects of the 2-cyano and 4-fluoro substituents significantly decrease the electron density on the nitrogen atom. This lowers its pKa, making it a weak base and a poor nucleophile. Direct N-alkylation or N-acylation can be sluggish and require forcing conditions.
-
Aromatic Ring: The ring is highly electrophilic. This activates the C4 position (and to a lesser extent, the C6 position) for SNAr, where the fluoride can act as a leaving group. This is often a desired reaction pathway.[1] However, in scenarios where modification is desired elsewhere (e.g., via metallation at C3 or C5), this inherent reactivity must be suppressed.
-
Nitrile Group: The carbonitrile function is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, or be reduced to an amine.[1] Its powerful electron-withdrawing nature is a key contributor to the ring's overall reactivity.
Protecting the pyridine nitrogen can serve two primary purposes:
-
Deactivation: To prevent the nitrogen from interfering with subsequent reactions or to shield the ring from unwanted degradation under harsh conditions.
-
Reactivity Modulation: To alter the electronic properties of the ring, for instance, to disfavor SNAr at the C4 position or to direct metallation to a different position.
Core Protecting Group Strategies for the Pyridine Nitrogen
The selection of an appropriate protecting group depends on the desired synthetic outcome and the compatibility of its introduction and removal with other functional groups in the molecule.[2] For this specific substrate, two primary strategies are recommended: N-Oxide formation and N-Alkylation to form a pyridinium salt.
Strategy 1: Pyridine N-Oxide Formation
Formation of an N-oxide is a classic and highly effective strategy for modifying the reactivity of pyridine rings. The N-oxide group acts as an internal Lewis base, profoundly altering the ring's electronic character.
-
Rationale & Mechanistic Insight: Oxidation of the pyridine nitrogen places a formal positive charge on the nitrogen and a negative charge on the oxygen. This has two major effects:
-
It further deactivates the ring towards electrophilic attack.
-
It provides significant steric hindrance around the nitrogen. Most importantly, the N-oxide can act as an oxygen donor, making the C2 and C4 positions highly susceptible to nucleophilic attack. This strategy is particularly useful when reactions other than SNAr at the fluorine position are desired. This approach has proven effective for the direct fluorination of pyridine N-oxides, demonstrating its utility in manipulating the reactivity of fluorinated pyridines.[3]
-
-
Workflow Diagram: N-Oxide Protection/Deprotection
Caption: Workflow for N-Oxide Protection Strategy.
Protocol 3.1.1: N-Oxide Formation
Objective: To protect the nitrogen of this compound via oxidation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound N-oxide.
-
Purify the product via flash column chromatography on silica gel if necessary.
Protocol 3.1.2: Deprotection of N-Oxide
Objective: To remove the N-oxide protecting group and regenerate the pyridine.
Materials:
-
This compound N-oxide derivative
-
Phosphorus trichloride (PCl₃) or Palladium on carbon (Pd/C, 10%)
-
Dichloromethane (DCM) or Methanol (MeOH) for hydrogenation
-
Hydrogen source (balloon or Parr apparatus)
Method A: Reduction with Phosphorus Trichloride
-
Dissolve the N-oxide (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add PCl₃ (1.1-1.3 eq) dropwise. An exothermic reaction may occur.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated NaHCO₃ solution.
-
Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate to provide the deprotected product.
Method B: Catalytic Hydrogenation
-
Dissolve the N-oxide (1.0 eq) in a suitable solvent like MeOH or EtOH.
-
Add Pd/C (5-10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Strategy 2: N-Alkylation (Pyridinium Salt Formation)
Forming a pyridinium salt is an effective way to protect the nitrogen, especially against strong bases or organometallic reagents. The benzyl group is a common choice due to its stability and well-established deprotection methods.[4][5]
-
Rationale & Mechanistic Insight: N-alkylation places a permanent, delocalized positive charge on the pyridine ring, rendering it extremely electron-deficient and non-nucleophilic. This strategy effectively deactivates the entire ring system towards electrophiles and can prevent unwanted side reactions during, for example, a planned lithiation at another site on a different part of the molecule. Deprotection is typically achieved via hydrogenolysis, which is a mild and efficient method.[6]
-
Workflow Diagram: N-Benzyl Pyridinium Salt Protection/Deprotection
Caption: Workflow for N-Benzyl Pyridinium Protection.
Protocol 3.2.1: N-Benzylation
Objective: To protect the nitrogen by forming an N-benzyl pyridinium salt.
Materials:
-
This compound
-
Benzyl bromide
-
Acetonitrile (MeCN) or Toluene, anhydrous
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1-1.2 eq).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The pyridinium salt will often precipitate from the solution as a solid.
-
Monitor the reaction by observing the formation of the precipitate or by LC-MS analysis of the supernatant.
-
After completion, cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum. The pyridinium salt is often used in the next step without further purification.
Protocol 3.2.2: Deprotection of N-Benzyl Group
Objective: To remove the N-benzyl group via hydrogenolysis.
Materials:
-
N-benzyl-4-fluoro-2-cyanopyridinium salt
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen source (balloon or Parr apparatus)
Procedure:
-
Dissolve the pyridinium salt (1.0 eq) in methanol.
-
Carefully add Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (disappearance of the starting material). This can take from 6 to 24 hours.
-
Once complete, carefully filter the mixture through Celite to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected this compound.
Data Summary and Strategy Comparison
| Strategy | Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| N-Oxide | -O⁻ | m-CPBA, DCM, 0°C to rt | 1. PCl₃, DCM2. H₂, Pd/C | Modulates ring electronics; readily available reagents; mild formation. | N-oxide can participate in reactions; may not be stable to strong nucleophiles. |
| Pyridinium Salt | -CH₂Ph | Benzyl Bromide, MeCN, reflux | H₂, Pd/C (Hydrogenolysis) | Highly stable; excellent deactivation of the ring; clean deprotection. | Requires forcing conditions for formation; introduces a permanent charge; incompatible with reducible groups. |
General Workflow for Strategy Selection
The choice between these strategies is dictated by the planned subsequent reactions. The following decision tree provides a general guide.
Caption: Decision workflow for selecting a protecting group.
References
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. 7
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. 8
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Unknown Source. 9
-
Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. 10
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Repository. 4
-
Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Unknown Source. 1
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. 5
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. 3
-
The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. 6
Sources
- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines [repository.mut.ac.ke:8080]
- 5. researchgate.net [researchgate.net]
- 6. The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. agroipm.cn [agroipm.cn]
Application Notes and Protocols: Flow Chemistry Applications of 4-Fluoropyridine-2-carbonitrile
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging 4-Fluoropyridine-2-carbonitrile in Continuous Flow for Accelerated Drug Discovery
This compound stands as a pivotal building block in medicinal chemistry, primarily owing to the strategic placement of its functional groups. The electron-withdrawing cyano group at the 2-position significantly activates the pyridine ring, while the fluorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a valuable precursor for the synthesis of a diverse array of substituted pyridines, a scaffold frequently encountered in pharmaceuticals and agrochemicals.
The transition from traditional batch processing to continuous flow chemistry offers a paradigm shift in the synthesis of complex molecules. Flow chemistry provides unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, improved safety, and greater scalability. For reactions involving highly reactive intermediates or exothermic processes, the superior heat and mass transfer characteristics of microreactors are particularly advantageous. This guide provides detailed application notes and protocols for the utilization of this compound in flow chemistry, with a focus on enabling rapid and efficient synthesis of key pharmaceutical intermediates.
Core Application: Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
The primary application of this compound in flow chemistry revolves around SNAr reactions. The electron-deficient nature of the pyridine ring, exacerbated by the cyano group, makes the C4 position highly susceptible to nucleophilic attack. The subsequent expulsion of the fluoride ion is facile, driving the reaction towards the formation of 4-substituted-pyridine-2-carbonitriles.
Mechanistic Rationale for Flow-Assisted SNAr
The SNAr mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a high-energy Meisenheimer complex. In a flow environment, the rapid mixing and precise temperature control can stabilize this intermediate and suppress side reactions, often leading to cleaner reaction profiles and higher yields compared to batch processes. Furthermore, the ability to operate at elevated temperatures and pressures in a closed-loop system can significantly accelerate reaction rates, reducing residence times from hours to minutes.
Experimental Protocols
General Setup for Continuous Flow SNAr Reactions
A modular continuous flow system is ideal for performing SNAr reactions with this compound. The setup typically consists of syringe pumps for reagent delivery, a T-mixer for combining the reactant streams, a heated reactor coil, and a back-pressure regulator to maintain the system pressure and allow for superheating of solvents.
Caption: General schematic of a continuous flow setup for SNAr reactions.
Protocol 1: Synthesis of 4-(Morpholino)pyridine-2-carbonitrile
This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.
Materials:
-
Reagent A: 0.2 M solution of this compound in acetonitrile (MeCN).
-
Reagent B: 0.24 M solution of morpholine and 0.24 M of triethylamine (TEA) in MeCN.
-
System: Continuous flow reactor system with PFA tubing (1/16" OD, 0.8 mm ID), T-mixer, and back-pressure regulator (10 bar).
Procedure:
-
System Preparation: Prime the pumps and the reactor system with MeCN to remove any air bubbles.
-
Reagent Pumping: Set the flow rate for Pump A (Reagent A) to 0.5 mL/min and Pump B (Reagent B) to 0.5 mL/min. This maintains a 1:1.2 molar ratio of the pyridine to the nucleophile and base.
-
Mixing and Reaction: The two reagent streams converge at the T-mixer and enter the reactor coil.
-
Heating: The reactor coil is immersed in a pre-heated oil bath at 100 °C.
-
Residence Time: With a total flow rate of 1.0 mL/min and a reactor volume of 5 mL, the residence time is 5 minutes.
-
Pressure Control: A 10-bar back-pressure regulator is used to prevent solvent boiling and ensure a stable flow.
-
Collection and Analysis: The product stream is collected after the back-pressure regulator. The reaction progress and product purity can be monitored by in-line techniques (e.g., IR, UV-Vis) or by collecting samples for offline analysis (e.g., HPLC, GC-MS).
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Morpholine |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 100 °C |
| Pressure | 10 bar |
| Residence Time | 5 minutes |
| Yield | >95% (determined by HPLC) |
Protocol 2: Synthesis of 4-(Phenoxy)pyridine-2-carbonitrile
This protocol demonstrates the reaction with an oxygen-based nucleophile, phenol, which typically requires a stronger base.
Materials:
-
Reagent A: 0.2 M solution of this compound in dimethyl sulfoxide (DMSO).
-
Reagent B: 0.22 M solution of phenol and 0.24 M of potassium carbonate (K2CO3) in DMSO.
-
System: Same as in Protocol 1.
Procedure:
-
System Preparation: Prime the system with DMSO.
-
Reagent Pumping: Set the flow rate for Pump A to 0.4 mL/min and Pump B to 0.4 mL/min.
-
Mixing and Reaction: Reagents are mixed and enter the reactor coil.
-
Heating: The reactor is heated to 120 °C.
-
Residence Time: With a total flow rate of 0.8 mL/min and a reactor volume of 8 mL, the residence time is 10 minutes.
-
Pressure Control: A 10-bar back-pressure regulator is employed.
-
Collection and Analysis: The product stream is collected and analyzed.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Phenol |
| Base | Potassium Carbonate |
| Solvent | DMSO |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Residence Time | 10 minutes |
| Yield | >90% (determined by HPLC) |
Causality Behind Experimental Choices and Self-Validating Systems
-
Solvent Choice: Acetonitrile is a good choice for many SNAr reactions due to its polar aprotic nature and relatively low boiling point, which simplifies product isolation. DMSO is used for less reactive nucleophiles as its higher polarity and boiling point can facilitate the reaction.
-
Base Selection: Triethylamine is a suitable organic base for reactions with amine nucleophiles. For less nucleophilic phenols, a stronger inorganic base like potassium carbonate is necessary to deprotonate the nucleophile.
-
Temperature and Pressure: The use of a back-pressure regulator allows for "superheating" of the solvent above its atmospheric boiling point. This dramatically increases the reaction rate, a key advantage of flow chemistry. The precise temperature control of the flow reactor prevents thermal decomposition of reactants or products.
-
Stoichiometry: A slight excess of the nucleophile and base is often used to ensure complete conversion of the starting material. The continuous pumping system allows for precise control over stoichiometry.
-
Self-Validation: The protocols are designed to be self-validating through in-line or at-line analysis. By monitoring the output stream, researchers can quickly determine if the reaction has reached a steady state and if the desired product is being formed with high selectivity. Any deviations can be immediately addressed by adjusting the flow rates, temperature, or other parameters.
Advanced Applications and Future Directions
The utility of this compound in flow chemistry extends beyond simple SNAr reactions.
Telescoped Reactions
The output of the SNAr reaction can be directly fed into a second reactor module for a subsequent transformation without the need for intermediate isolation and purification. For example, the resulting 4-substituted-pyridine-2-carbonitrile could be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethylpyridine in a continuous fashion.
Caption: Conceptual workflow for a telescoped SNAr and subsequent reaction.
Library Synthesis
By employing automated flow chemistry platforms, it is possible to rapidly synthesize a library of 4-substituted-pyridine-2-carbonitrile derivatives. This is achieved by systematically varying the nucleophile that is introduced into the flow system, allowing for the exploration of a wide chemical space in a short period.
Conclusion
This compound is a versatile and highly reactive building block that is exceptionally well-suited for applications in continuous flow chemistry. The protocols and principles outlined in this guide demonstrate the potential for flow-assisted SNAr reactions to accelerate the synthesis of valuable pharmaceutical intermediates. The enhanced control, safety, and scalability offered by flow chemistry make it a powerful tool for researchers and professionals in the field of drug development.
References
-
Continuous Flow Chemistry: Where is it Going? Journal of Medicinal Chemistry, [Link]
-
The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, [Link]
-
Flow chemistry as a key enabling technology for the synthesis of active pharmaceutical ingredients. Organic & Biomolecular Chemistry, [Link]
-
Nucleophilic Aromatic Substitution. Vapourtec, [Link]
-
Continuous-Flow Synthesis of Active Pharmaceutical Ingredients. MDPI, [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-Fluoropyridine-2-carbonitrile Reactions
Welcome to the technical support center for 4-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we will delve into the common challenges encountered during reactions with this compound and provide practical, field-tested solutions to enhance reaction yields and product purity. Our approach is grounded in mechanistic principles to provide a deeper understanding of the "why" behind the experimental choices.
Mechanistic Insights: The Chemistry of this compound
This compound is a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) . The reactivity of the pyridine ring is significantly influenced by the presence of the nitrogen heteroatom and the electron-withdrawing cyano (-CN) group.
-
Activation of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system. This intrinsic property makes the ring more susceptible to attack by nucleophiles compared to a standard benzene ring.[1]
-
Role of Substituents: The powerful electron-withdrawing nature of the cyano group, positioned ortho to the nitrogen, further depletes electron density, particularly at the C2 and C4 positions.[2] This electronic effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, which is often the rate-determining step.[3]
-
Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]
This combination of factors makes the C4 position of this compound a prime target for nucleophilic displacement of the fluoride ion.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: Why is my reaction yield of the desired substituted product low?
Low yields can stem from several factors including incomplete reaction, degradation of starting material or product, and formation of side products. Common culprits include moisture in the reaction, incorrect stoichiometry, or suboptimal reaction temperature. A systematic troubleshooting approach, as detailed in the next section, is recommended.
Q2: My reaction mixture is turning dark brown/black. What does this indicate?
Darkening of the reaction mixture often suggests decomposition or polymerization. 4-Fluoropyridine itself can be unstable and form gummy brown polymers, especially under acidic conditions or in the presence of water.[5][6] While this compound is more stable, similar decomposition pathways can occur under harsh conditions. Ensure your reaction is performed under an inert atmosphere with dry solvents.
Q3: I am observing a side product with a higher molecular weight. What could it be?
A common side reaction is the hydrolysis of the nitrile group to a carboxamide or further to a carboxylic acid, especially if water is present and the reaction is run at elevated temperatures or under basic/acidic conditions.[2] Another possibility is the formation of N-(4'-pyridyl)-4-pyridone-type structures through self-condensation if the reaction conditions are not well-controlled.[5]
Q4: What is the best solvent for SNAr reactions with this substrate?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[7] These solvents effectively solvate the cationic counter-ion of the nucleophile, enhancing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate. The choice of solvent can also depend on the specific nucleophile and the required reaction temperature.
Q5: How can I effectively purify the final product?
Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane.[8] Recrystallization can also be an effective method for obtaining highly pure material, depending on the physical properties of the product. It is crucial to ensure complete removal of high-boiling point solvents like DMF or DMSO prior to chromatography.
Troubleshooting Guide for Common Issues
This section provides a structured approach to troubleshooting common problems encountered in reactions involving this compound.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Presence of moisture deactivating the nucleophile (especially if using a strong base).4. Catalyst (if used) is inactive. | 1. Use a stronger base to deprotonate the nucleophile (e.g., NaH, KHMDS).2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).4. Use a fresh batch of catalyst or consider a different catalytic system. |
| Formation of Multiple Products | 1. Hydrolysis of the nitrile group to amide or carboxylic acid.2. Reaction at other positions on the pyridine ring (less common).3. Decomposition of starting material or product. | 1. Use anhydrous conditions. If water is unavoidable, minimize reaction time and temperature.2. The C4 position is highly activated; reactions at other positions are unlikely unless under very forcing conditions. Confirm the structure of byproducts by NMR and MS.3. Lower the reaction temperature and ensure an inert atmosphere. |
| Product is an Inseparable Mixture | 1. Similar polarity of the product and unreacted starting material or a byproduct.2. The product is unstable on silica gel. | 1. Adjust the solvent system for column chromatography; try different solvent systems (e.g., toluene/acetone).2. Consider alternative purification methods like recrystallization, preparative HPLC, or derivatization to alter polarity. Neutralize the silica gel with triethylamine if the product is basic. |
| Dark Tarry Mixture | 1. Polymerization/decomposition of the starting material.2. Reaction temperature is too high. | 1. Ensure strictly anhydrous and inert conditions.[5]2. Reduce the reaction temperature. Consider a more reactive nucleophile that allows for milder conditions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing low yield in a typical SNAr reaction with this compound.
Optimized Protocol: General Procedure for SNAr with an Alcohol Nucleophile
This protocol provides a robust starting point for the reaction of this compound with a generic alcohol nucleophile.
Objective: To synthesize a 4-alkoxy-pyridine-2-carbonitrile derivative with high yield and purity.
Materials:
-
This compound
-
Alcohol nucleophile (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.2 equivalents) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
SNAr Reaction: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the alkoxide solution dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat gently to 50-60 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 4-alkoxy-pyridine-2-carbonitrile.
References
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson+. [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024, November 11). Royal Society of Chemistry. [Link]
-
Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. (n.d.).
-
Reaction Examples. (n.d.). [Link]
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation method of 2-amino-4-fluoropyridine. (n.d.). Patsnap. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). National Institutes of Health. [Link]
-
Preparation and stability of 4-fluoropyridine. (n.d.). Royal Society of Chemistry. [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). [Link]
- US6699993B1 - Process for the preparation of 2-cyanopyridines. (n.d.).
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. (n.d.). ResearchGate. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27). ACS Publications. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.).
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024, May 10). Reddit. [Link]
-
A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. (2006, February 25). [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. [Link]
-
Nitrile Hydrolysis of 4-Cyanopyridinepentaammineruthenium(III) Complex. (n.d.). ResearchGate. [Link]
Sources
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- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 8. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
common side reactions with 4-fluoropyridine-2-carbonitrile
Welcome to the technical support guide for 4-fluoropyridine-2-carbonitrile (FPCN). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how do they influence potential side reactions?
A: this compound has two primary electrophilic sites that are prone to nucleophilic attack, dictating its reactivity profile.
-
C4-Position (Carbon bearing Fluorine): The pyridine nitrogen and the nitrile group at the C2 position are strongly electron-withdrawing. This electronic pull significantly reduces the electron density of the pyridine ring, particularly at the C2 and C4 positions.[1] This activation makes the fluorine atom at the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2][3][4] In SNAr reactions on pyridines, fluoride is an excellent leaving group, often leading to faster reactions under milder conditions compared to other halogens like chlorine.[3][5][6]
-
Nitrile Carbon (C≡N): The carbon atom of the nitrile group is also electrophilic and can be attacked by nucleophiles. This site is primarily susceptible to hydrolysis under acidic or basic conditions, which can convert the nitrile to a carboxamide or further to a carboxylic acid.[4][7] It can also undergo reduction to form an aminomethyl group or participate in cycloaddition reactions.[4]
Understanding this dual reactivity is critical, as reaction conditions intended for SNAr at the C4 position might inadvertently trigger an unwanted reaction at the nitrile group, and vice-versa.
Q2: My reaction mixture containing FPCN is turning dark brown and forming a gummy precipitate. What is causing this decomposition?
A: This is a common observation indicating polymerization or degradation of the pyridine ring. The related compound, 4-fluoropyridine, is known to be unstable in the presence of water or acid, which catalyzes its transformation into N-(4'-pyridyl)-4-pyridone and polymeric materials.[8][9]
Causality: The electron-deficient nature of the pyridine ring makes it susceptible to attack. In the presence of an acid catalyst or water, FPCN can likely undergo a similar decomposition pathway. The initial step may involve protonation of the pyridine nitrogen, further activating the ring. A subsequent attack by another FPCN molecule or water can initiate a cascade of reactions leading to oligomers or insoluble brown polymers.[8]
Preventative Measures:
-
Maintain Anhydrous Conditions: Use thoroughly dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Control pH: Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to replace the fluorine, but my yields are low. What are the common pitfalls?
A: Low yields in SNAr reactions with FPCN typically stem from suboptimal reaction conditions or competing side reactions.
Key Factors for Successful SNAr:
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal. They effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive.
-
Nucleophile Reactivity: "Soft" and less basic nucleophiles generally favor SNAr at the C4 position. Highly basic and "hard" nucleophiles (e.g., NaOH, KOH) can promote hydrolysis of the nitrile group or ring decomposition.
-
Base Selection: If your nucleophile is an amine or alcohol requiring deprotonation, use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) to avoid having the base itself act as a competing nucleophile.
-
Anhydrous Conditions: Water is a competing nucleophile that can lead to the formation of 4-hydroxypyridine-2-carbonitrile. Ensure all reagents and solvents are rigorously dried.
Q4: I am observing the formation of 4-fluoropyridine-2-carboxamide as a significant byproduct. How can I prevent the hydrolysis of the nitrile group?
A: The hydrolysis of the nitrile to a carboxamide is a classic side reaction, typically catalyzed by acid or base in the presence of water.[7]
Troubleshooting Protocol:
-
Eliminate Water: This is the most critical step. Dry your solvents over molecular sieves or by distillation. Ensure your starting materials and reagents are anhydrous. Run the reaction under a dry, inert atmosphere.
-
Avoid Strong Acids and Bases: If your reaction requires basic conditions, opt for milder, non-hydroxide bases like potassium carbonate or cesium carbonate. For acidic conditions, consider if a Lewis acid might be a viable alternative to a strong Brønsted acid.
-
Buffer the Reaction: In some cases, adding a neutral buffer can help maintain a pH range where nitrile hydrolysis is minimized.
-
Modify Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If possible, run your primary reaction at a lower temperature for a longer duration.
Q5: What are the recommended handling and storage procedures for this compound to maintain its integrity?
A: Proper handling and storage are crucial to prevent degradation and ensure consistent reactivity. Based on safety data for analogous compounds and vendor recommendations, the following practices are advised:
-
Storage: Store in a tightly sealed container at low temperature (recommended 4°C).[10] The compound can be hygroscopic and sensitive to air and light, so storage under an inert gas (Argon or Nitrogen) is best practice.
-
Handling: Always handle the material in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[11]
-
Dispensing: When weighing and dispensing the solid, do so quickly to minimize exposure to atmospheric moisture. If possible, use a glove box or glove bag for handling larger quantities or for applications requiring stringent anhydrous conditions.
Troubleshooting Guides
Guide 1: Diagnosing Low Yield in SNAr Reactions
This decision tree helps diagnose the root cause of poor performance in SNAr reactions where a nucleophile is intended to displace the C4-fluorine.
Caption: Troubleshooting workflow for low SNAr yields.
Guide 2: Common Side Products and Their Causes
This table summarizes the most frequently observed side products, their likely causes, and validated solutions.
| Observed Side Product | Structure | Probable Cause | Recommended Solution |
| 4-Hydroxypyridine-2-carbonitrile | Pyridine ring with -OH at C4, -CN at C2 | SNAr reaction with trace water in the reaction mixture. | Ensure rigorous anhydrous conditions. Use freshly distilled/dried solvents and reagents. Run under inert atmosphere. |
| 4-Alkoxypyridine-2-carbonitrile | Pyridine ring with -OR at C4, -CN at C2 | SNAr reaction with an alcohol solvent (e.g., methanol, ethanol). | Switch to a polar aprotic, non-nucleophilic solvent like DMF, DMSO, or NMP. |
| 4-Fluoropyridine-2-carboxamide | Pyridine ring with -F at C4, -CONH₂ at C2 | Partial hydrolysis of the nitrile group by water, often catalyzed by acid or base. | Maintain strict anhydrous conditions. Avoid strong acids or hydroxide bases if the nitrile must be preserved. |
| Gummy Brown Precipitate | Insoluble Polymeric Material | Acid-catalyzed polymerization or decomposition of the electron-deficient pyridine ring.[8][9] | Maintain neutral or slightly basic conditions. Avoid strong acids and high temperatures. |
Guide 3: Competing Reaction Pathways
The primary challenge in using FPCN is controlling the selectivity between its two reactive sites. The choice of nucleophile and conditions dictates the outcome.
Caption: Competing nucleophilic attack pathways for FPCN.
References
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at a university repository.[Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
-
Sanford, M. S., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Nicewicz, D. A., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. (2020-09-28). [Link]
- Google Patents. Synthetic method of 2-amino-4-fluoropyridine. CN112552233A.
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17). [Link]
-
MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Banks, R. E., et al. Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Sanford, M. S., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014-06-11). [Link]
- Google Patents.
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Technical Support Center: Purification of 4-Fluoropyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-fluoropyridine-2-carbonitrile derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
I. Understanding the Molecule: Key Physicochemical Properties and Stability
This compound and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1][2] Their purification, however, can be challenging due to their specific chemical properties. The presence of the electron-withdrawing fluorine and nitrile groups significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack.[2]
Key Considerations:
-
Stability: 4-fluoropyridine derivatives can be sensitive to moisture and pH.[3] Specifically, 4-fluoropyridine is known to be unstable in the presence of water and acid, which can catalyze its transformation.[3][4] While the 2-carbonitrile group offers some electronic stabilization, careful handling is still paramount.
-
Solubility: The polarity of these compounds can vary significantly based on other substituents on the pyridine ring. This variability directly impacts the choice of purification technique and solvent systems.
-
Reactivity: The fluorine atom, particularly at the 4-position, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity can lead to the formation of byproducts if unintended nucleophiles are present during workup or purification.[3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and how can I begin the purification?
A1: A dark, oily crude product often indicates the presence of polymeric materials, unreacted starting materials, and byproducts from the synthetic route. Common impurities can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Homocoupling Products: Byproducts from coupling reactions.[5]
-
Polymeric Materials: 4-fluoropyridine derivatives can be prone to polymerization, especially under acidic conditions or upon prolonged heating.[6]
-
Hydrolysis Products: Reaction of the nitrile group or displacement of the fluorine by water can lead to unwanted byproducts.
Initial Purification Strategy: A Step-Wise Approach
A multi-step approach is often the most effective way to tackle a complex crude mixture.
-
Acid-Base Extraction: This is a powerful first step to separate your basic pyridine product from non-basic and acidic impurities.[5][7]
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your this compound derivative, being basic, will be protonated and move into the aqueous layer.[5]
-
Wash the organic layer to remove any remaining product.
-
Carefully neutralize the acidic aqueous layer with a mild base (e.g., saturated sodium bicarbonate solution) to a pH of ~8.
-
Back-extract the liberated product into a fresh organic solvent.[5]
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Solvent Trituration: If the product is expected to be a solid, trituration can be an effective method to remove soluble impurities. After the initial acid-base extraction, attempt to solidify the crude material by adding a non-polar solvent (e.g., hexanes, diethyl ether) and stirring. The desired product may precipitate as a solid, which can then be collected by filtration.
Q2: I'm struggling to achieve baseline separation of my product from a closely-related impurity using column chromatography. What can I do?
A2: Co-elution of impurities with similar polarity is a common challenge in column chromatography.[7][8] Here’s a systematic approach to optimize your separation:
Troubleshooting Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system polarity. | Systematically screen different solvent systems. If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system to exploit different selectivities.[7] |
| Isomeric impurities. | For positional isomers, consider using a stationary phase with alternative selectivity, such as a phenyl or pentafluorophenyl (PFP) column.[9] | |
| Product Tailing | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress tailing. Alternatively, use a less acidic stationary phase like neutral alumina.[10] |
| Irreversible Adsorption | Strong binding of the product to the stationary phase. | Use a less acidic stationary phase or consider deactivating the silica gel. Ensure the chosen solvent system is sufficiently polar to elute your compound.[7] |
Workflow for Optimizing Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[5]
Strategies to Induce Crystallization
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[11]
-
Perform a solvent screen: Test the solubility of your compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) in small test tubes.
-
-
Lower the Crystallization Temperature: If the compound has a low melting point, you may need to perform the crystallization at sub-ambient temperatures.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Slow Evaporation: If all else fails, you can try to slowly evaporate the solvent from a dilute solution of your compound. This can sometimes yield crystals.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confidently assess the purity of your this compound derivative.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Provides structural confirmation and can be used for quantitative purity assessment by comparing the integration of product signals to those of known impurities or an internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for volatile compounds. Provides information on the molecular weight and fragmentation pattern, which aids in impurity identification.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique for a wide range of compounds. UPLC-MS can provide high-resolution separation and accurate mass data for impurity profiling.[12] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the percentage purity of your compound by integrating the peak areas. |
| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid. Impurities will typically broaden and depress the melting point. |
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[13]
-
Add a layer of sand.
-
Prepare a slurry of silica gel or alumina in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the stationary phase to pack evenly. Tap the column gently to settle the packing.[13]
-
Add another layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the appropriate solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.[13]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis of Fractions:
-
Spot each fraction on a TLC plate to monitor the separation.
-
Combine the pure fractions containing your desired product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
-
Cooling and Crystallization:
-
Isolation of Crystals:
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
IV. Storage and Handling of Purified this compound Derivatives
Proper storage is crucial to maintain the integrity of your purified compound.
-
Temperature: Store in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration (2-8 °C) is often recommended.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to protect against moisture and oxidation.[3]
-
Container: Use tightly sealed, opaque containers (e.g., amber glass vials) to protect from light and moisture.[3]
By understanding the unique properties of this compound derivatives and employing a systematic and logical approach to purification, you can overcome common challenges and obtain high-purity materials for your research and development endeavors.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)pyridine.
- Journal of Chromatographic Science. (n.d.).
- BenchChem. (2025). Purification techniques for 3-(difluoromethyl)
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for reactions involving 3-Fluoro-2-methoxy-6-methylpyridine.
- BenchChem. (2025).
- Welch Materials. (2024).
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. RSC Publishing.
- (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Utah Tech University. (n.d.).
- Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022).
- The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR Publishers.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Springer. (1970). Methods of Analysis for Fluorine.
- Ossila. (n.d.). 6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9.
- (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
- ChemScene. (n.d.). This compound | 847225-56-3.
- PubMed. (n.d.).
- Google Patents. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.).
- MDPI. (2021).
- ResearchGate. (n.d.). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)
- PubMed. (n.d.).
- CUNY. (n.d.).
- PubChem. (n.d.). Pyridine-2-carbonitrile.
- Google Patents. (n.d.).
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Technical Support Center: Optimizing Reaction Conditions for 4-Fluoropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 4-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring both high yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you in your experimental work.
I. Synthetic Strategies and Core Principles
The synthesis of this compound can be approached through two primary retrosynthetic pathways:
-
Cyanation of a 4-fluoropyridine precursor.
-
Fluorination of a 2-cyanopyridine precursor.
The choice of strategy often depends on the availability and cost of the starting materials. Both routes present unique challenges and optimization opportunities. The pyridine ring's electronics, with the nitrogen atom being electron-withdrawing, significantly influence its reactivity. Nucleophilic substitution is generally favored at the 2- and 4-positions, a key consideration in this synthesis.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
FAQ 1: What is the most common starting material for the synthesis of this compound?
A common and practical starting material is a 2-halo-4-fluoropyridine, such as 2-bromo-4-fluoropyridine or 2-chloro-4-fluoropyridine. The subsequent cyanation reaction, typically a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling, is a well-established transformation.[2][3]
FAQ 2: Can I start from 4-fluoropyridine and introduce the cyano group at the 2-position?
Direct C-H cyanation of 4-fluoropyridine at the 2-position is challenging and often lacks selectivity. A more reliable approach involves the N-oxidation of 4-fluoropyridine, followed by cyanation. The N-oxide activates the 2-position for nucleophilic attack by a cyanide source.
FAQ 3: What are the primary challenges in synthesizing and handling 4-fluoropyridine derivatives?
4-Fluoropyridine and its derivatives can be susceptible to hydrolysis and polymerization under acidic conditions or in the presence of water.[4][5] It is crucial to work under anhydrous conditions and to neutralize any acidic workups carefully. The stability of the final product should also be considered, and it is often recommended to store it in a cool, dry, and dark environment.
FAQ 4: What are the safety precautions for working with cyanide reagents?
All cyanation reactions must be performed in a well-ventilated fume hood. Cyanide salts and hydrogen cyanide are highly toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and ensure all lab personnel are trained in its use. Acidic conditions will generate highly toxic hydrogen cyanide gas, so all reactions and workups should be performed under basic or neutral conditions.
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion During Cyanation of 2-Halo-4-fluoropyridine
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Catalyst (for cross-coupling reactions) | - Use a fresh batch of palladium catalyst and ligand. Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture. - Perform a pre-activation step if necessary. Some palladium precursors require reduction to the active Pd(0) species. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature. Cyanation reactions often require elevated temperatures to proceed at a reasonable rate. Monitor for side product formation at higher temperatures. |
| Poor Solubility of Cyanide Salt | - Use a more soluble cyanide source. For example, zinc cyanide or copper(I) cyanide may have better solubility in organic solvents than sodium or potassium cyanide. - Consider using a phase-transfer catalyst. A quaternary ammonium salt can help shuttle the cyanide anion from a solid or aqueous phase into the organic phase. |
| Deactivated Substrate | - Ensure the starting material is pure. Impurities can interfere with the catalyst or the reaction. |
Problem 2: Formation of Side Products
| Potential Side Product | Identification & Mitigation Strategies |
| 4-Cyano-2-halopyridine | - Formation: Nucleophilic substitution of the fluorine atom instead of the halogen at the 2-position. This is more likely with stronger nucleophiles and harsher reaction conditions. - Mitigation: Use a milder cyanide source and a palladium catalyst that favors C-X activation over C-F activation. Lowering the reaction temperature can also improve selectivity. |
| Hydrolysis of the Nitrile Group | - Formation: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid if water is present, especially under acidic or basic conditions during workup. - Mitigation: Use anhydrous solvents and reagents. Perform the workup under neutral or mildly basic conditions at low temperatures.[6] |
| Polymerization of 4-Fluoropyridine | - Formation: Acidic conditions can lead to the polymerization of the 4-fluoropyridine moiety.[5] - Mitigation: Ensure all workup steps are performed under neutral or basic conditions. |
Problem 3: Difficulties in Product Purification
| Issue | Recommended Purification Strategy |
| Removal of Metal Catalyst Residues | - Filtration through a plug of silica gel or celite. This can remove a significant portion of the palladium catalyst. - Aqueous workup with a chelating agent. A dilute solution of EDTA or ammonium hydroxide can help to sequester and remove residual metals. |
| Separation from Starting Material and Side Products | - Flash column chromatography. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.[7][8] - Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can provide high purity.[7][9] |
IV. Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-4-fluoropyridine
This protocol is a representative procedure and may require optimization for your specific setup.
Materials:
-
2-Bromo-4-fluoropyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere (nitrogen or argon), add 2-bromo-4-fluoropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).
Workflow Diagram:
Caption: Palladium-catalyzed cyanation workflow.
V. Reaction Mechanisms
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Palladium-Catalyzed Cyanation
The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-4-fluoropyridine.
-
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.
Mechanism Diagram:
Caption: Catalytic cycle for palladium-catalyzed cyanation.
VI. References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. RSC Publishing. [Link]
-
Pipzine Chemicals. (n.d.). 2-Fluoro-3-cyanopyridine. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives.
-
SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]
-
MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]
-
Rueping, M., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
-
Tay, N. E. S., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17054–17062. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. RSC Publishing. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2020). Polymers, 12(7), 1478. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Braun, T., et al. (2006). Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH=CH2: Catalytic derivatisation of pentafluoropyridine based on carbon-fluorine bond activation reactions. Dalton Transactions, (43), 5118-5123. [Link]
-
ResearchGate. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. [Link]
-
Rueping, M., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]
-
Figshare. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4‑CN-Pyridine, a Versatile Nitrile Source - Organic Letters. [Link]
-
ResearchGate. (n.d.). Nucleophilic Fluorination of 3-Cyanopyridines. [Link]
-
El-Damasy, A. K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889. [Link]
-
Kim, J. H., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 31(12), 3845-3847. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
-
Toste, F. D., et al. (2014). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society, 136(12), 4536–4539. [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. [Link]
-
Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
-
ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
-
Alvernhe, G., et al. (1987). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Journal of Fluorine Chemistry, 34(3-4), 347-361. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 3. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
stability of 4-fluoropyridine-2-carbonitrile under acidic conditions
Technical Support Center: 4-Fluoropyridine-2-carbonitrile
Introduction: Navigating the Reactivity of a Versatile Building Block
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the synthetic handles offered by its nitrile group and the fluorine atom's utility in nucleophilic aromatic substitution (SNAr) reactions.[1] However, its utility is coupled with a conditional stability, particularly under acidic conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges associated with this reagent, offering in-depth FAQs, practical troubleshooting advice, and validated protocols to ensure experimental success. Our focus is on anticipating and mitigating potential degradation pathways to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in an acidic medium?
When exposed to acidic conditions, especially in the presence of water, this compound is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can undergo hydrolysis to first form a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH). This is often the most common and immediate stability issue.[2][3]
-
Reactions Involving the 4-Fluoro Substituent: The pyridine ring, activated by the electron-withdrawing nitrile group and the ring nitrogen, renders the C4-F bond susceptible to nucleophilic attack. In aqueous acidic media, water can act as a nucleophile, leading to the formation of pyridone derivatives. This reactivity is well-documented for the parent 4-fluoropyridine, which readily transforms into N-(4-pyridyl)-4-pyridone in the presence of acid.[4][5]
Q2: Can you elaborate on the mechanism of nitrile hydrolysis under these conditions?
Certainly. The hydrolysis is a stepwise process catalyzed by hydronium ions (H₃O⁺).
-
Step 1 (Activation): The nitrogen atom of the nitrile group is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon atom.
-
Step 2 (Nucleophilic Attack): A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.
-
Step 3 (Tautomerization & Deprotonation): A series of proton transfers occurs, leading to the formation of the more stable carboxamide intermediate (4-fluoropyridine-2-carboxamide).
-
Step 4 (Further Hydrolysis): Under continued heating or stronger acidic conditions, the carbonyl oxygen of the carboxamide can be protonated, initiating a second sequence of nucleophilic attack by water, ultimately leading to the elimination of ammonia and the formation of the carboxylic acid (4-fluoropyridine-2-carboxylic acid).[6]
Q3: How does the fluorine atom's position influence the molecule's stability?
The fluorine at the C4 position is a key modulator of reactivity. The pyridine nitrogen and the C2-nitrile group are both strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This effect is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Consequently, the fluorine atom at C4 becomes a relatively good leaving group for SNAr reactions.[1] While this is a desirable trait for planned synthetic transformations, it becomes a liability in acidic solutions where nucleophiles (like water or counter-ions from the acid, e.g., Cl⁻) are present, potentially leading to unwanted side products.
Q4: What are the most likely degradation products I should look for?
When analyzing your reaction mixture via techniques like LC-MS, you should be vigilant for the appearance of new peaks corresponding to the masses of the following potential byproducts.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Mass Change from Parent |
| This compound | (Starting Material) | C₆H₃FN₂ | 122.0280 | 0.00 |
| 4-Fluoropyridine-2-carboxamide | (Nitrile Hydrolysis Product 1) | C₆H₅FN₂O | 140.0386 | +18.0106 |
| 4-Fluoropyridine-2-carboxylic acid | (Nitrile Hydrolysis Product 2) | C₆H₄FNO₂ | 141.0226 | +19.0054 |
| 4-Hydroxypyridine-2-carbonitrile | (Fluorine Displacement Product) | C₆H₄N₂O | 120.0324 | -1.9956 |
Table 1. Common degradation products of this compound and their expected mass spectrometric data.
Troubleshooting Guide
Problem: My reaction yield is low, and TLC/LC-MS analysis shows multiple, unidentified spots/peaks.
This is a classic sign of compound degradation. The complex mixture likely contains the starting material, the desired product, and one or more of the degradation products listed in Table 1.
Causality & Solution Pathway:
-
Hypothesis: The acidic conditions are too harsh, leading to concurrent hydrolysis and/or fluorine displacement alongside your desired reaction.
-
Immediate Action - Characterize Byproducts: Obtain high-resolution mass spectrometry (HRMS) data for the major impurities. Compare the exact masses to those listed in Table 1. This confirms the degradation pathway.
-
Mitigation Strategy 1 (Reduce Acidity & Temperature):
-
Lower the Temperature: Perform the reaction at 0°C or even lower temperatures. Acid-catalyzed degradation is often highly temperature-dependent.
-
Use a Weaker Acid: If the reaction chemistry permits, switch from a strong mineral acid (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid, formic acid) or a Lewis acid.
-
Stoichiometric Control: Use only the minimum required catalytic amount of acid rather than a stoichiometric excess or using it as the solvent.
-
-
Mitigation Strategy 2 (Change the Acid Type):
-
If you suspect the acid's counter-ion (e.g., Cl⁻ from HCl) is acting as a competing nucleophile, switch to a non-nucleophilic acid like trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), or tetrafluoroboric acid (HBF₄).
-
-
Mitigation Strategy 3 (Minimize Water):
-
Ensure all reagents and solvents are rigorously dried. Water is a necessary reactant for both primary degradation pathways. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Problem: My mass spec data shows a loss of 1.99 Da, but no corresponding gain of 18 or 19 Da. What is happening?
A mass change of approximately -2 Da strongly suggests the displacement of fluorine (atomic mass ~19.00 Da) by a hydroxyl group (atomic mass ~17.01 Da), resulting in the formation of 4-hydroxypyridine-2-carbonitrile.
Causality & Solution Pathway:
-
Hypothesis: SNAr displacement of fluoride is the dominant degradation pathway. This can be exacerbated if the reaction requires elevated temperatures, which provides the activation energy needed to overcome the C-F bond strength.
-
Confirmation: The 4-hydroxypyridine product will be significantly more polar than the starting material. This should be evident on your TLC plate (lower Rf) or HPLC chromatogram (earlier retention time).
-
Mitigation Strategy: This scenario underscores the need to control nucleophiles.
-
Strict Anhydrous Conditions: This is the most critical control parameter. Water is the likely nucleophile.
-
Protecting Group Strategy: If acidic conditions are unavoidable and harsh, consider a synthetic route where the nitrile is introduced after the acid-sensitive step.
-
Visualizing Degradation Pathways
The following diagram illustrates the two competing degradation reactions originating from the parent compound under acidic, aqueous conditions.
Caption: Fig 1. Competing degradation pathways.
Experimental Protocols
Protocol 1: Proactive Stability Assessment by HPLC Monitoring
This protocol is designed to be a self-validating system, allowing you to assess the stability of this compound under your proposed acidic conditions before running the full-scale reaction.
Objective: To quantify the rate of degradation of the starting material under specific acidic conditions over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive, water-miscible solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Simulation:
-
In a small vial, add your reaction solvent (e.g., 1 mL of Dioxane).
-
Add your chosen acid to the desired final concentration.
-
Spike the acidic solvent with a small, known volume of the stock solution (e.g., 10 µL) to achieve a final concentration suitable for HPLC analysis.
-
Stir the solution at your intended reaction temperature.
-
-
Time-Point Analysis (t=0): Immediately after adding the starting material, withdraw a small aliquot (e.g., 20 µL), quench it by diluting into a larger volume of a neutral mobile phase (e.g., 980 µL of 50:50 Acetonitrile:Water), and inject it onto the HPLC. This is your t=0 reference point.
-
Monitoring: Repeat step 3 at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Normalize the peak area at each time point against the t=0 peak area.
-
Plot the percentage of remaining starting material versus time. A rapid decrease indicates significant instability under those conditions. Look for the emergence of new, more polar peaks corresponding to the degradation products.
-
References
-
Bradbury, R. H., & Al-Nakib, T. (1991). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, (6), 1467-1470. Retrieved from [Link]
- Okano, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from a repository of scientific procedures. (Note: A direct stable URL for this specific procedure is not available, but its content is widely referenced in synthetic protocols.)
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
- Lonza. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions (U.S. Patent No. 5,756,750). U.S. Patent and Trademark Office.
-
Jin, C., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. Retrieved from [Link]
-
Wang, X. S. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. youtube.com [youtube.com]
stability of 4-fluoropyridine-2-carbonitrile under basic conditions
Welcome to the technical support resource for 4-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability and handling of this versatile building block, particularly under basic reaction conditions.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science due to the unique reactivity of its functional groups. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position, making the fluorine a good leaving group. However, this inherent reactivity also presents stability challenges, especially in the presence of bases. This guide will help you navigate these challenges to ensure the success of your experiments.
Troubleshooting Guide: Common Issues in Reactions with this compound
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired SNAr Product
You are attempting to displace the 4-fluoro substituent with a nucleophile (e.g., an amine or alcohol) using a base, but you observe a low yield of your target compound and the formation of multiple side products.
Possible Causes and Solutions:
-
Cause A: Competing Hydrolysis of the Nitrile Group. The nitrile group at the 2-position is susceptible to hydrolysis under basic conditions, especially in the presence of water, leading to the formation of 4-fluoropyridine-2-carboxamide or 4-fluoropyridine-2-carboxylic acid. This side reaction consumes your starting material and complicates purification.
-
Solution:
-
Strict Anhydrous Conditions: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry glassware.
-
Choice of Base: Opt for non-nucleophilic, non-aqueous bases. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred over inorganic bases like NaOH or KOH if water is present. If a stronger base is needed, consider using sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate the rate of nitrile hydrolysis.
-
-
-
Cause B: Degradation of the Pyridine Ring. Strong bases can potentially lead to ring-opening or other decomposition pathways, although this is less common under typical SNAr conditions.
-
Solution:
-
Base Stoichiometry: Use the minimum effective amount of base required to deprotonate your nucleophile or facilitate the reaction. A large excess of a strong base can promote side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions.
-
-
Issue 2: Formation of an Unexpected Isomeric Product
You have isolated a product with the correct mass, but spectroscopic analysis (e.g., NMR) indicates that the nucleophile has substituted at a different position on the pyridine ring.
Possible Causes and Solutions:
-
Cause: Rearrangement or Unexpected Reactivity. While the 4-position is electronically favored for SNAr, under certain conditions (e.g., very strong bases like organolithiums or sodium amide), deprotonation of the pyridine ring could lead to the formation of intermediates that result in substitution at other positions. This is a more complex and less common scenario.
-
Solution:
-
Re-evaluate Your Base: Ensure the base you are using is appropriate for the desired transformation. For SNAr, the base's primary role is typically to deprotonate the incoming nucleophile.
-
Consult the Literature: Search for precedents with similar substrates and conditions to verify the expected regioselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the decomposition of this compound under basic conditions?
The most probable decomposition pathway under typical basic conditions (e.g., in the presence of hydroxide or other nucleophiles) is the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid. The fluorine at the 4-position is relatively stable to direct attack by hydroxide compared to its reactivity towards other nucleophiles in SNAr reactions, but the nitrile group is a known site of reactivity with strong bases.
Q2: Can I use common inorganic bases like NaOH or K2CO3?
While these bases can be used, they require careful control of reaction conditions. The presence of water, which is inherent when using aqueous solutions of these bases, significantly increases the risk of nitrile hydrolysis. If you must use them, consider the following:
-
Phase-Transfer Catalysis: For reactions with organic-soluble substrates, a phase-transfer catalyst can facilitate the reaction at the interface of an organic and aqueous layer, sometimes minimizing side reactions.
-
Anhydrous Conditions: Use anhydrous K2CO3 in an aprotic polar solvent like DMF or acetonitrile. However, be aware that even technical-grade solvents can contain enough water to cause issues.
Q3: What solvents are recommended for reactions involving this compound with bases?
Aprotic polar solvents are generally the best choice as they can dissolve the substrate and many common bases while not participating in the reaction. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
Always use the anhydrous grade of these solvents.
Q4: How does temperature affect the stability of this compound in the presence of a base?
Higher temperatures will accelerate both the desired SNAr reaction and the undesired side reactions, such as nitrile hydrolysis. It is crucial to find a temperature that provides a reasonable reaction rate for your desired transformation without causing significant degradation. Room temperature or slightly elevated temperatures (e.g., 40-60 °C) are common starting points for SNAr on this type of substrate.
Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the substitution of the 4-fluoro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or potassium carbonate (anhydrous)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven.
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Place a stir bar in the round-bottom flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for several minutes.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add the amine nucleophile (1.1-1.5 eq).
-
Add anhydrous DMF as the solvent.
-
Add the base (e.g., DIPEA, 1.5-2.0 eq, or anhydrous K2CO3, 2.0-3.0 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualization of Potential Degradation Pathway
The following diagram illustrates the primary competing reaction pathway for this compound under basic, aqueous conditions.
Caption: Competing pathways for this compound.
Data Summary: Base and Solvent Compatibility
The following table provides a general guide to selecting appropriate bases and solvents to maximize the yield of the desired SNAr product while minimizing the degradation of this compound.
| Base | Solvent(s) | Suitability for SNAr | Risk of Nitrile Hydrolysis |
| Organic Amines | |||
| Triethylamine (TEA) | DCM, THF, MeCN, DMF | Good for activating weakly acidic nucleophiles. | Low |
| DIPEA | DCM, THF, MeCN, DMF | Excellent, non-nucleophilic base for a wide range of nucleophiles. | Very Low |
| Inorganic Carbonates | |||
| K2CO3 (anhydrous) | DMF, MeCN, DMSO | Effective and economical choice, but requires strictly anhydrous conditions. | Moderate (if water is present) |
| Cs2CO3 (anhydrous) | DMF, MeCN, Dioxane | More soluble in organic solvents than K2CO3, often leading to faster reactions. | Moderate (if water is present) |
| Hydrides/Amides | |||
| NaH | THF, DMF | Very strong base for deprotonating alcohols and other less acidic nucleophiles. Must be handled with extreme care. | Low (in anhydrous solvent) |
| LiHMDS, KHMDS | THF, Toluene | Strong, non-nucleophilic bases for challenging deprotonations. | Low (in anhydrous solvent) |
| Hydroxides | |||
| NaOH, KOH (aqueous) | Water, Alcohols | Not recommended due to the high risk of nitrile hydrolysis. Use only if no other option is available and with careful control. | High |
References
No direct studies on the stability of this compound under basic conditions were found. The information provided is based on established principles of organic chemistry and the known reactivity of related compounds.
Technical Support Center: Synthesis of 4-Fluoropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthesis
The industrial and laboratory-scale synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction.[1] This process involves the displacement of a chloride atom from the precursor, 4-chloropyridine-2-carbonitrile, with a fluoride ion. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring, making it more susceptible to nucleophilic attack at the 4-position.[2]
The general transformation is illustrated below:
While the reaction appears straightforward, its success is highly dependent on controlling reaction conditions to prevent the formation of several key impurities. This guide will focus on identifying and managing these impurities.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
Question: I have run the Halex reaction, but upon workup and analysis (GC/MS or 1H NMR), I see very little or no this compound. What are the likely causes?
Answer: Low or no product formation in a Halex reaction is typically due to issues with the reagents, reaction conditions, or the presence of inhibitors. Let's break down the possibilities:
-
Cause A: Inactive Fluoride Source: Potassium fluoride (KF) is the most common fluorinating agent. Its reactivity is highly dependent on its physical properties.
-
Expertise & Experience: KF must be anhydrous and of a fine particle size to maximize its surface area and reactivity. Clumped or wet KF will have significantly lower efficacy. It is often recommended to use spray-dried KF or to finely grind and dry the KF under vacuum before use.
-
Troubleshooting Steps:
-
Ensure your KF is thoroughly dried. Heat it under high vacuum at >100 °C for several hours before use.
-
Consider using a different fluoride source, such as cesium fluoride (CsF), which is more soluble but also more expensive.
-
The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can enhance the solubility and nucleophilicity of the fluoride ion.[1]
-
-
-
Cause B: Insufficient Reaction Temperature: The Halex reaction requires high temperatures, often in the range of 150-250 °C, to overcome the activation energy of C-Cl bond cleavage.[3]
-
Expertise & Experience: The optimal temperature is solvent-dependent. For solvents like DMSO or sulfolane, temperatures above 180 °C are common. If the temperature is too low, the reaction rate will be negligible.
-
Troubleshooting Steps:
-
Verify the internal reaction temperature with a calibrated thermometer.
-
Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
-
-
Cause C: Presence of Water: Water is detrimental to the Halex reaction.
-
Expertise & Experience: Water can hydrate the potassium fluoride, reducing its nucleophilicity. More critically, at high temperatures in polar aprotic solvents like DMAc or DMF, water can lead to solvent decomposition. For instance, water in DMAc can hydrolyze to form dimethylamine and acetic acid, which can lead to a cascade of side reactions.[4]
-
Troubleshooting Steps:
-
Use anhydrous solvents. It is best to use a freshly opened bottle or to distill the solvent over a suitable drying agent.
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My reaction produced the desired this compound, but my NMR and HPLC analyses show significant impurities. How can I identify and eliminate them?
Answer: The presence of impurities is a common challenge. The most likely culprits are unreacted starting material, hydrolysis products, or degradation products of the 4-fluoropyridine core.
-
Impurity A: Unreacted 4-chloropyridine-2-carbonitrile
-
Identification: This will have a distinct signature in your analytical data. In the 1H NMR, the aromatic protons will have different chemical shifts compared to the fluorinated product. In HPLC, it will have a different retention time. Mass spectrometry will show a molecular ion peak corresponding to its mass (approx. 138.55 g/mol ) with a characteristic isotopic pattern for a chlorine-containing compound.[5]
-
Causality: Incomplete reaction is the direct cause. This can be due to insufficient reaction time, low temperature, or poor reagent activity, as discussed in Issue 1.
-
Troubleshooting & Purification:
-
Reaction Optimization: Increase the reaction time or temperature. Ensure your KF is active.
-
Purification: 4-chloropyridine-2-carbonitrile and the fluorinated product have different polarities and boiling points. They can typically be separated by:
-
Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Fractional Distillation: If working on a larger scale, fractional distillation under reduced pressure can be employed.[4]
-
-
-
-
Impurity B: Hydrolysis Products (4-Fluoropyridine-2-carboxamide and 4-Fluoropyridine-2-carboxylic acid)
-
Identification:
-
4-Fluoropyridine-2-carboxamide: The nitrile peak in the IR spectrum (around 2230 cm-1) will be absent or diminished, and new peaks for an amide will appear (N-H stretch around 3200-3400 cm-1 and C=O stretch around 1660 cm-1). In the 1H NMR, you will see broad singlets for the -NH2 protons. The mass will correspond to the addition of a water molecule (approx. 140.11 g/mol ).
-
4-Fluoropyridine-2-carboxylic acid: This will be acidic and may be visible in the 1H NMR as a very broad peak for the carboxylic acid proton (>10 ppm). It can be confirmed by an acid-base extraction.
-
-
Causality: The presence of water during the reaction or, more commonly, during the aqueous workup, can lead to the hydrolysis of the nitrile group. This hydrolysis can be catalyzed by either acid or base.[6]
-
Troubleshooting & Purification:
-
Prevention: Minimize water in the reaction. During workup, use neutral or slightly basic conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Purification:
-
An acidic wash (e.g., dilute HCl) during the workup will protonate the basic pyridine nitrogen, but it can also protonate the carboxylic acid, making it less soluble in the aqueous layer. A basic wash (e.g., NaHCO3) will deprotonate the carboxylic acid, allowing it to be extracted into the aqueous layer, effectively separating it from the neutral nitrile product.
-
The amide is more polar than the nitrile and can often be separated by silica gel chromatography.
-
-
-
-
Impurity C: Dark Tars and Polymeric Materials
-
Identification: The reaction mixture or the final product is dark brown or black, and you may observe gummy, insoluble materials. The NMR spectrum may show broad, unresolved peaks in the aromatic region.
-
Causality: The 4-fluoropyridine moiety is known to be unstable, particularly in the presence of water or acid.[7] It can undergo self-condensation or polymerization to form complex structures, such as N-(4'-pyridyl)-4-pyridone, which are often highly colored.[7]
-
Troubleshooting & Purification:
-
Prevention: The most critical step is to maintain anhydrous conditions throughout the reaction and workup. After the reaction, it is crucial to quickly and efficiently remove the high-boiling polar solvent and any residual salts.
-
Purification: These polymeric materials are typically much less soluble and have very high boiling points.
-
Filtration of the crude product solution through a plug of silica gel or celite can remove a significant portion of these insoluble tars.
-
Distillation or sublimation of the desired product away from the non-volatile polymeric residue is often the most effective purification method.
-
-
-
Summary of Common Impurities and Characteristics
| Impurity | Molecular Weight ( g/mol ) | Likely Cause | Identification | Purification Method |
| 4-chloropyridine-2-carbonitrile | 138.55 | Incomplete reaction | GC/MS, 1H NMR, HPLC | Chromatography, Distillation |
| 4-fluoropyridine-2-carboxamide | 140.11 | Water contamination | IR, 1H NMR, MS | Chromatography, Extraction |
| 4-fluoropyridine-2-carboxylic acid | 141.10 | Water contamination | 1H NMR, Acid-base extraction | Basic aqueous extraction |
| Polymeric byproducts | Variable | Instability of product | Dark color, insolubility, broad NMR | Filtration, Distillation |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Halex reaction to produce this compound?
A1: High-boiling polar aprotic solvents are required. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and sulfolane are commonly used.[3] DMSO often gives higher yields in Halex reactions compared to DMF or sulfolane.[1] However, the choice of solvent can also depend on the scale of the reaction and the ease of removal during workup. Regardless of the solvent chosen, it must be anhydrous.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots from the reaction mixture, quenching them (e.g., by diluting with water and extracting with an organic solvent like ethyl acetate), and analyzing the organic extract. Thin-layer chromatography (TLC) can give a quick qualitative assessment of the disappearance of the starting material and the appearance of the product. For a more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the preferred methods.
Q3: Is a phase-transfer catalyst necessary?
A3: While not always strictly necessary, a phase-transfer catalyst (PTC) is highly recommended.[1] The reaction is heterogeneous (solid KF in a liquid solvent), and a PTC, such as tetramethylammonium chloride (TMAC) or 18-crown-6, helps to transport the fluoride anion from the solid phase into the organic phase, thereby increasing the reaction rate and often allowing for lower reaction temperatures.
Q4: What are the safety considerations for this reaction?
A4: The Halex reaction is typically run at high temperatures, so appropriate precautions for high-temperature reactions should be taken. The solvents used (DMSO, DMF) have their own specific safety profiles that should be reviewed. A critical safety concern is the potential for runaway reactions if impurities are present. As highlighted by an industrial accident, the presence of water in the solvent at high temperatures can lead to solvent decomposition and a rapid increase in pressure.[4] Therefore, maintaining anhydrous conditions is not only crucial for yield but also for safety. Always run the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Representative Protocol for Halex Fluorination
This is a representative protocol based on the general principles of the Halex reaction. It should be optimized for your specific laboratory conditions and scale.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add finely ground and vacuum-dried potassium fluoride (1.5 - 2.0 equivalents).
-
Add a phase-transfer catalyst, such as tetramethylammonium chloride (0.1 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
-
Reaction:
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-200 °C).
-
In a separate flask, dissolve 4-chloropyridine-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Slowly add the solution of 4-chloropyridine-2-carbonitrile to the hot KF/DMSO mixture over a period of 1-2 hours.
-
Maintain the reaction at temperature and monitor its progress by GC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel chromatography.
-
Protocol for Purification by Column Chromatography
-
Preparation:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane.
-
-
Elution:
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is often effective.
-
Collect fractions and analyze them by TLC. The product, being more polar than hexanes but less polar than the amide impurity, should elute at an intermediate polarity.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
-
References
- Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chel
- An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
- Halex process. Wikipedia.
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing).
- Preparation of Cyanopyridines by Direct Cyan
- Halex Compar
- Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Journal of Scientific & Industrial Research.
- Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4-CHLORO-PYRIDINE-2-CARBONITRILE | 19235-89-3. ChemicalBook.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- 4-Fluoropyridine. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chel
- 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. Chemicalbook.
- Halex process. Wikipedia.
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry.
- Preparation of Cyanopyridines by Direct Cyan
- CN102898358A - Preparation method of fluoropyridine compounds.
- 4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839. PubChem.
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-CHLORO-PYRIDINE-2-CARBONITRILE | 19235-89-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions with 4-Fluoropyridine-2-carbonitrile
Welcome to the technical support center for 4-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My purpose here is not just to provide steps, but to offer a deeper understanding of the causality behind experimental outcomes, empowering you to diagnose and resolve challenges effectively.
This compound is a highly activated heterocyclic compound, prized for its predictable reactivity in specific transformations. However, like any specialized reagent, its successful application hinges on a nuanced understanding of its electronic properties and potential reaction pathways. This document addresses the most common issues encountered in the laboratory, from failed reactions to unexpected side products, in a direct question-and-answer format.
Section 1: Core Reactivity and Handling
This section provides foundational knowledge about the molecule's intrinsic properties, which are critical for troubleshooting any downstream application.
Q1: What makes the fluorine atom on this compound such an excellent leaving group in SNAr reactions?
The exceptional reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) is a direct consequence of the cumulative electron-withdrawing effects of the pyridine nitrogen and the 2-cyano group. Here's the breakdown:
-
Pyridine Ring Activation: The nitrogen atom in the pyridine ring is inherently electronegative, making the entire aromatic system electron-deficient compared to benzene. This electron deficiency is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), making them highly electrophilic and susceptible to nucleophilic attack.[1][2]
-
Inductive and Resonance Effects: Both the fluorine atom (via induction) and the cyano group (via induction and resonance) further withdraw electron density from the ring, amplifying its electrophilicity.
-
Intermediate Stabilization: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2][3] For an attack at the 4-position, the resulting negative charge is effectively delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen. This stabilization drastically lowers the activation energy for the reaction.[3] The fluorine atom's high electronegativity also stabilizes the transition state leading to this intermediate.
The combination of these factors makes the carbon at the 4-position exceptionally "primed" for attack, allowing the fluoride ion to be displaced with ease.
Caption: Troubleshooting workflow for low/no conversion in SNAr.
Q4: How do I select the right base and solvent for my nucleophile?
The choice of base and solvent is interdependent and crucial for success. The goal is to generate a potent nucleophile that remains soluble and reactive. Polar aprotic solvents are the standard choice because they solvate the counter-ion of the base but do not hydrogen-bond with and "shield" the nucleophile, thus maximizing its reactivity. [2]
| Nucleophile Type | Recommended Bases | Rationale | Recommended Solvents | Why this Solvent? |
|---|---|---|---|---|
| Alcohols (R-OH) | NaH, K₂CO₃, Cs₂CO₃ | NaH provides irreversible deprotonation. Carbonates are milder, suitable for sensitive substrates. Cs₂CO₃ offers higher solubility and reactivity. | DMF, DMSO, THF, Dioxane | High boiling points allow for heating. Effectively dissolves ionic intermediates. |
| Amines (R-NH₂) | K₂CO₃, Cs₂CO₃, DIPEA | Often can react without a base, but a mild, non-nucleophilic base is needed to scavenge the HF byproduct and drive the reaction to completion. | DMSO, NMP, DMF, Acetonitrile | Excellent solubility for a wide range of amines and the polar substrate. |
| Thiols (R-SH) | K₂CO₃, Cs₂CO₃ | Thiols are acidic enough to be deprotonated by carbonate bases, forming highly nucleophilic thiolates. | DMF, Acetonitrile | Solubilizes the resulting thiolate salt effectively. |
Expert Tip: For sluggish reactions involving neutral nucleophiles like alcohols or phenols, cesium carbonate (Cs₂CO₃) in DMF or DMSO is an excellent starting point. The enhanced solubility of cesium alkoxides/phenoxides often accelerates these reactions compared to their potassium or sodium counterparts.
Problem Area: Low Yield and/or Byproduct Formation
Q5: My reaction is working, but the yield is poor and I see multiple spots on TLC. What are the most common side reactions?
If starting material is being consumed but the desired product yield is low, you are likely facing competing side reactions.
-
Nitrile Hydrolysis: This is the most frequent culprit. The presence of water, especially when heated with a base, can convert the nitrile to a carboxamide or even a carboxylate.
-
Diagnosis: Look for product masses corresponding to +18 (amide) or +17 and then saponification (carboxylate) on your LCMS.
-
Solution: Rigorously dry all solvents and reagents. Use an inert atmosphere. If possible, use a base that is less prone to hydrolysis (e.g., a hindered organic base instead of a strong inorganic one if conditions permit). See the protocol below for ensuring anhydrous conditions.
-
-
Reaction with Solvent: At elevated temperatures (>120-140 °C), solvents like DMF can decompose to generate dimethylamine. [2]This amine is nucleophilic and can react with your starting material to form 4-(dimethylamino)pyridine-2-carbonitrile, a common and often unexpected byproduct.
-
Diagnosis: Look for a product mass corresponding to the addition of a dimethylamino group.
-
Solution: If high temperatures are required, switch to a more thermally stable solvent like DMSO or NMP.
-
-
Decomposition/Polymerization: If your reaction mixture turns dark brown or black, it indicates decomposition. This can be caused by excessive heat or the presence of impurities that catalyze polymerization. [4] * Solution: Ensure the purity of your starting material. Lower the reaction temperature and extend the reaction time. Confirm that your reaction is under a fully inert atmosphere.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the primary reactivity mode, attempts to use this compound in cross-coupling reactions (e.g., Suzuki, Sonogashira) are common and present unique challenges.
Q6: Why is my Suzuki coupling failing? I'm trying to couple a boronic acid at the 4-position.
Standard Suzuki conditions are often ineffective for activating a C-F bond. The primary obstacle is the first step of the catalytic cycle: oxidative addition.
-
High C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (around 115 kcal/mol), making it difficult for a Pd(0) catalyst to insert into it. [5]This step has a very high activation energy compared to the oxidative addition into C-Cl, C-Br, or C-I bonds. [6]* Catalyst Poisoning: Both the pyridine nitrogen and the nitrile group can act as ligands, coordinating to the palladium center. [7][8]This coordination can occupy sites needed for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.
Caption: Challenges in the Suzuki cycle for C-F activation.
Q7: What specific conditions are recommended for attempting a C-F Suzuki coupling?
Success requires forcing conditions designed to overcome the high activation energy of oxidative addition. This is an area of active research, but general guidelines point towards using highly active catalytic systems.
| Component | Recommendation | Rationale |
| Catalyst | Use electron-rich, bulky phosphine ligands. Examples: Pd₂(dba)₃ with ligands like P(t-Bu)₃, or pre-catalysts like XPhos Pd G3/G4. [9] | These ligands stabilize the electron-rich Pd(0) center, promoting the difficult oxidative addition step. |
| Base | Strong, non-aqueous bases. Examples: K₃PO₄, CsF. [5][10] | A strong base is required for the transmetalation step. Using a fluoride base like CsF can sometimes facilitate C-F activation through complex mechanisms. |
| Solvent | Anhydrous, high-boiling point, non-coordinating solvents. Examples: Toluene, Dioxane, DME. [5] | Allows for high reaction temperatures without solvent decomposition and minimizes competition for catalyst coordination sites. |
| Temperature | High temperatures are almost always necessary (e.g., 100-150 °C). | Provides the thermal energy needed to overcome the high activation barrier of oxidative addition. |
Expert Tip: Before attempting a difficult C-F coupling, consider if an alternative synthetic route is possible. For example, could you start with 4-chloro or 4-bromopyridine-2-carbonitrile? The reactivity of C-Cl and C-Br bonds in Suzuki couplings is orders of magnitude higher, and the reaction will proceed under much milder and more reliable conditions. [5][6]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and finely ground K₂CO₃ (2.0 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add anhydrous DMSO to create a solution with a concentration of approximately 0.2-0.5 M.
-
Add the amine nucleophile (1.1 eq) dropwise at room temperature while stirring.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LCMS every 1-2 hours.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [2]
Protocol 2: Ensuring Anhydrous Reaction Conditions
This is critical for preventing nitrile hydrolysis.
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS). Solvents from sure-seal bottles are ideal.
-
Reagents: Dry solid reagents that are not overtly hygroscopic in a vacuum oven. Finely grind bases like K₂CO₃ and dry them under vacuum before use to maximize surface area and remove adsorbed water.
-
Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen). Use septa and cannulation or syringe techniques to transfer all liquids.
References
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. ACS Publications. [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. [Link]
-
C-H Fluorination of Pyridines and Diazines. Organic Syntheses. [Link]
-
Preparation and stability of 4-fluoropyridine. RSC Publishing. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Problems with Suzuki coupling. Reddit. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
4-(2-Cyano-4-fluoroanilino)pyridine-2-carbonitrile. PubChem. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. ACS Publications. [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health (NIH). [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
- Method for the preparation of stable 4-fluoropyridine salts.
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Reddit. [Link]
- Preparation method of fluoropyridine compounds.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Cross-Coupling Reactions of 4-Fluoropyridine-2-Carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 4-fluoropyridine-2-carbonitrile. This valuable building block presents unique challenges due to the electronic properties of its substituents and the coordinating nature of the pyridine nitrogen. Mastering temperature control is paramount to achieving high yields and minimizing impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding temperature settings for coupling reactions with this compound.
Q1: What is a typical starting temperature range for coupling reactions with this substrate?
A1: For initial screening, a moderately elevated temperature is a reliable starting point. For Suzuki-Miyaura and Buchwald-Hartwig aminations, a range of 80-100 °C is typically effective.[1][2][3][4][5][6] Sonogashira couplings can sometimes be performed at room temperature, but for challenging substrates, starting at a slightly elevated temperature of 40-60 °C and gradually increasing may be necessary.[7][8] Some modern, highly active catalyst systems may even allow for room temperature couplings.[9][10]
Q2: How do the fluoro and cyano groups affect the required reaction temperature?
A2: The fluorine and cyano (nitrile) groups are both strongly electron-withdrawing. This electronic profile makes the pyridine ring electron-deficient, which generally accelerates the oxidative addition of the palladium(0) catalyst into the C-X (X= Br, I, Cl) bond.[4] This is often the rate-determining step in the catalytic cycle. Consequently, you may find that this compound can react at lower temperatures compared to more electron-rich pyridine derivatives.
Q3: My reaction is sluggish or has not started at room temperature. What is the first step?
A3: If no reaction is observed at room temperature, the first and most direct troubleshooting step is to gradually increase the heat. Many cross-coupling reactions require thermal energy to overcome activation barriers.[11] A stepwise increase in temperature (e.g., to 40 °C, then 60 °C, then 80 °C), while monitoring the reaction by TLC or LC-MS, is the recommended approach. This allows you to identify the minimum temperature required for conversion without overshooting into a region where degradation may occur.
Q4: I'm observing a black precipitate (palladium black) at high temperatures. What does this mean and how can I prevent it?
A4: The formation of palladium black is a classic sign of catalyst decomposition, where the active, soluble palladium complex aggregates into inactive, elemental palladium(0).[12] This is often accelerated by excessive heat. If this occurs, the reaction will stall, leading to low conversion. To prevent this, you should:
-
Reduce the Temperature: This is the most immediate solution. Find the highest temperature at which the catalyst remains soluble and active for the duration of the reaction.
-
Screen Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium center and can be more resistant to thermal decomposition.[4][6]
Q5: Can high temperatures cause side reactions involving the nitrile or fluoro groups?
A5: While the C-F bond on an aromatic ring is generally robust under typical cross-coupling conditions, the nitrile group can be more sensitive. At very high temperatures, especially in the presence of strong bases and nucleophilic solvents (or water), nitriles can potentially undergo hydrolysis to amides or carboxylic acids. Furthermore, high temperatures universally increase the rates of common side reactions like hydrodehalogenation (loss of the halide) and homocoupling of coupling partners.[3] Careful temperature control is therefore essential to maintain the integrity of all functional groups.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to solving common problems encountered during the temperature optimization of this compound couplings.
Problem 1: Low or No Conversion
Low conversion is a frequent issue, often directly linked to insufficient thermal energy or catalyst deactivation.
Causality: The primary cause is often an activation energy barrier that is too high to be overcome at the current reaction temperature. The chosen catalyst system may simply not be active enough at lower temperatures. The pyridine nitrogen can also coordinate to the palladium center, creating inactive species that may require thermal energy to dissociate and re-enter the catalytic cycle.[13]
Troubleshooting Workflow:
Follow this systematic workflow to diagnose and resolve low conversion issues. The process begins with verifying your reagents and then proceeds to a systematic optimization of the reaction temperature.
Caption: Workflow for troubleshooting low reaction conversion.
Problem 2: Significant Byproduct Formation at Elevated Temperatures
As temperature increases to drive conversion, the formation of undesired byproducts can become a significant issue, reducing yield and complicating purification.
Causality: Every reaction in the flask, including undesired ones, has its own rate-temperature profile. Higher temperatures accelerate all reactions, but they may accelerate side reactions disproportionately, especially if the desired transformation has a lower activation energy but is reversible or followed by decomposition pathways.
Common Temperature-Induced Side Reactions
| Side Reaction | Description | Common Cause / Mitigation |
| Homocoupling | Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling). | Often linked to the presence of oxygen and catalyst decomposition at high temperatures. Lowering temperature and ensuring rigorous inert conditions can help.[3] |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom. | Can be exacerbated by excessive heat and the presence of water. Use anhydrous conditions and carefully chosen base.[3] |
| Hydrodehalogenation | Replacement of the halide on the pyridine with a hydrogen atom. | Competes with the desired coupling. Can be minimized by optimizing the catalyst system to favor cross-coupling over this reductive pathway. |
| Product/SM Decomposition | Thermal breakdown of the starting material or the desired product. | A clear sign that the temperature is too high. An upper limit for the reaction temperature must be established. |
Mitigation Strategy:
-
Identify the Optimal Temperature Window: Use the data from your temperature screen (Protocol 1) to find a temperature that provides an acceptable reaction rate without significant byproduct formation.
-
Re-evaluate Catalyst System: If the optimal window is very narrow or the rate is too slow at temperatures that avoid byproducts, the catalyst system is suboptimal. A more active catalyst may allow the reaction to proceed efficiently at a lower, cleaner temperature.[4][6] For example, switching from a first-generation catalyst like Pd(PPh₃)₄ to a system using a Buchwald ligand can dramatically lower the required temperature.[4][6]
Problem 3: Catalyst Deactivation
The stability of the palladium catalyst is finite and highly dependent on temperature.
Causality: The active Pd(0) species in the catalytic cycle is thermodynamically unstable and prone to aggregation into palladium black, an inactive form of the metal.[12] High temperatures provide the kinetic energy for catalyst particles to move and collide, accelerating this process. Additionally, the lone pair on the pyridine nitrogen can act as an inhibitor by coordinating strongly to the palladium center, a process that can also be influenced by temperature.[13]
Caption: High temperature can accelerate side reactions and catalyst deactivation.
Recommended Catalyst Systems and Temperature Ranges
| Catalyst System (Precursor + Ligand) | Typical Temp. Range (°C) | Notes |
| Pd(PPh₃)₄ | 80 - 110 °C | A classic, versatile catalyst. May require higher temperatures and loadings.[2][5] |
| Pd(OAc)₂ / SPhos or XPhos | 80 - 110 °C | Highly active for heteroaryl halides. Often provides good results at lower end of range.[2][4] |
| Pd₂(dba)₃ / RuPhos | 65 - 100 °C | Excellent for challenging substrates; may enable lower temperature reactions.[14] |
| PdCl₂(dppf) | 80 - 100 °C | A robust system, particularly effective for Suzuki couplings of pyridines.[14][15] |
| [(NHC)Pd(allyl)Cl] | Room Temp - 80 °C | Second-generation N-Heterocyclic Carbene (NHC) precatalysts can be extremely active, enabling room temperature reactions in some cases.[9][10] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Temperature Screening Experiment
This protocol describes a parallel screening approach to efficiently identify the optimal reaction temperature.
Materials:
-
This compound derivative (with a halide or triflate leaving group)
-
Coupling partner (e.g., arylboronic acid for Suzuki)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vials with screw caps suitable for heating (e.g., 2-dram vials)
-
Inert atmosphere source (Argon or Nitrogen)
-
Heating blocks or plates set to different temperatures
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the solvent, base, and coupling partner if they are solids that are difficult to weigh accurately in small amounts.
-
Vial Preparation: In each of five reaction vials, add the this compound starting material (1.0 equiv., e.g., 0.1 mmol), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1 mL). Then, add the coupling partner (e.g., 1.2 equiv.) and the base (e.g., 2.0 equiv.).
-
Heating: Place each vial in a separate heating block pre-set to a different temperature (e.g., Vial 1: Room Temp, Vial 2: 40 °C, Vial 3: 60 °C, Vial 4: 80 °C, Vial 5: 100 °C). Ensure vigorous stirring in each vial.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine the conversion percentage and identify any major byproducts.
-
Analysis: Continue the reaction, taking time points as necessary (e.g., at 6h, 12h, 24h). Plot conversion vs. time for each temperature. The optimal temperature will provide the fastest conversion to the desired product with the minimal formation of impurities.
References
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Hagelin, H., & Klug, C. A. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- ResearchGate. (n.d.). Temperature effect on coupling reaction. [Scientific Diagram].
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyridine Synthesis.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Wikipedia. (n.d.). Sonogashira coupling.
- Prasad, A. S. B., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Viciu, M. S., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Benchchem. (n.d.). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- PubMed. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Benchchem. (n.d.). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- J. C. D. Hickson, et al. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- G. A. Molander & B. Canturk. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
- Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. depts.washington.edu [depts.washington.edu]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for 4-Fluoropyridine-2-Carbonitrile Reactions
Welcome to the technical support center for reactions involving 4-fluoropyridine-2-carbonitrile (CAS: 847225-56-3)[1]. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to address the specific challenges and nuances of working with this versatile but sometimes challenging substrate. Our focus is on providing practical, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The pyridine ring, being electron-deficient, is primed for nucleophilic attack. This effect is amplified by the electron-withdrawing nitrile group at the C2 position, making the C4 position particularly susceptible to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at this position is an excellent leaving group in this context, not because the C-F bond is weak (it's the strongest single bond to carbon), but because the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[2] This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines.[2]
Frequently Asked Questions (SNAr)
Q1: My SNAr reaction with an oxygen or nitrogen nucleophile is sluggish or has stalled. What are the primary factors to investigate?
A1: This is a common issue that typically revolves around three core parameters: the nucleophile's strength, solvent choice, and temperature.
-
Nucleophile & Base: The attacking species must be sufficiently nucleophilic. If you are using a neutral nucleophile (e.g., an alcohol or primary/secondary amine), a strong, non-nucleophilic base is required to generate the more reactive alkoxide or amide anion in situ. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are excellent choices. Using a weaker base like potassium carbonate (K₂CO₃) may not be sufficient to deprotonate the nucleophile, leading to a slow or stalled reaction.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are essential.[3] These solvents are effective at solvating the cation of the base (e.g., Na⁺ or K⁺), leaving a "naked" and highly reactive anionic nucleophile. They also help to stabilize the charged Meisenheimer intermediate. Ensure your solvent is anhydrous, as water can quench the base and protonate the nucleophile.
-
Temperature: While many SNAr reactions on activated fluoropyridines can proceed at room temperature, some may require heating to overcome the activation energy barrier.[4] A modest increase to 50-80 °C can significantly accelerate the reaction rate. However, excessively high temperatures can lead to decomposition.
Q2: I'm observing significant side products and decomposition. How can I improve the selectivity?
A2: Side product formation often points to issues with temperature, reaction time, or incompatibility with other functional groups.
-
Hydrolysis of the Nitrile: Under strongly basic conditions, especially with aqueous workup at elevated temperatures, the C2-nitrile group can be hydrolyzed to a primary amide or even a carboxylic acid. If this is an issue, consider using milder bases or ensuring the reaction is run under strictly anhydrous conditions and worked up at a lower temperature.
-
Competing Reactions: If your nucleophile is complex and contains other reactive sites, you may see undesired side reactions. For instance, a nucleophile with both an alcohol and an amine could react at either position. In such cases, protecting group strategies may be necessary.
-
Milder Conditions: The high reactivity of the C4-fluorine sometimes allows for the use of milder conditions that can prevent side reactions.[2] Before resorting to harsher conditions, a thorough screen of bases (e.g., Cs₂CO₃, K₃PO₄) and a lower temperature range (e.g., RT to 40 °C) is advisable.
Troubleshooting Workflow for SNAr Reactions
Below is a logical workflow to diagnose and solve common issues in SNAr reactions involving this compound.
Caption: Troubleshooting workflow for SNAr reactions.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
While SNAr is dominant at the C4-position, other positions on the ring can be functionalized using transition metal catalysis. The pyridine nitrogen, however, presents a significant challenge as its lone pair can coordinate to and inhibit the metal catalyst (e.g., Palladium).[5] Therefore, catalyst and ligand selection is paramount for success.
Frequently Asked Questions (Cross-Coupling)
Q3: I am attempting a Suzuki-Miyaura coupling at a different position (e.g., a bromo-substituted derivative) but am getting low yields. Why is this happening?
A3: Low yields in Suzuki couplings of pyridines are a classic problem.[6] The primary culprits are catalyst inhibition and suboptimal ligand choice.[5]
-
Catalyst Inhibition: The pyridine nitrogen's lone pair binds to the palladium center, forming inactive species and halting the catalytic cycle.[5]
-
Ligand Choice is Critical: To overcome inhibition, you must use a ligand that can effectively shield the palladium center. Bulky, electron-rich phosphine ligands are the industry standard for this. Ligands like SPhos, XPhos, and RuPhos are designed to be sterically demanding, creating a "pocket" around the palladium that prevents the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[5][7] Using a generic ligand like PPh₃ is often insufficient.
-
Pre-catalyst Generation: Using a pre-formed catalyst, such as an XPhos Pd G3 pre-catalyst, can also improve results. These complexes are often more stable and generate the active Pd(0) species more cleanly and efficiently in the reaction mixture.
Q4: Can I perform a Buchwald-Hartwig amination on a halogenated derivative of this compound? What catalyst system should I start with?
A4: Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with pyridine rings.[8][9] The same principles as Suzuki coupling apply: overcoming catalyst inhibition is key.
-
Recommended Starting System: A robust starting point is a combination of a palladium pre-catalyst and a sterically hindered biarylphosphine ligand. For example, using a G3 or G4 pre-catalyst with a ligand like BrettPhos or AdBrettPhos is often effective for coupling primary amines.[10]
-
Base Selection: The choice of base is also crucial. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases that are effective in this transformation.[10]
-
Solvent: Anhydrous, degassed toluene or dioxane are standard solvents for this reaction.[11][12]
Table 1: Recommended Catalyst Systems for Pyridine Cross-Coupling
| Reaction Type | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or G3/G4 Pre-catalysts | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | Bulky, electron-rich ligands are essential to prevent catalyst inhibition by the pyridine nitrogen.[5][7] |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Pre-catalysts | BrettPhos, AdBrettPhos, XPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | Requires a strong, non-nucleophilic base and rigorously anhydrous/anaerobic conditions.[10][12] |
| C-H Arylation | Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | K₂CO₃ | Toluene | Often requires an N-oxide version of the pyridine to achieve C2-selectivity.[13] The nitrile group may also act as a directing group.[14] |
Section 3: Transformations of the Nitrile Group
The nitrile group at the C2 position is a versatile functional handle that can be transformed into other valuable moieties. However, care must be taken to select conditions that are compatible with the sensitive fluoropyridine ring.
Frequently Asked Questions (Nitrile Transformations)
Q5: I want to hydrolyze the nitrile to the corresponding carboxylic acid (4-fluoropicolinic acid). What conditions are recommended to avoid defluorination?
A5: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can compromise the C-F bond.
-
Acidic Hydrolysis: This is generally the preferred method. Refluxing in concentrated aqueous HCl or H₂SO₄ can effectively hydrolyze the nitrile to the carboxylic acid.[15] The acidic environment protonates the pyridine nitrogen, making the ring less susceptible to nucleophilic attack by water or fluoride, thus preserving the C-F bond. The reaction first proceeds to the primary amide, which is then further hydrolyzed to the carboxylic acid upon extended heating.
-
Basic Hydrolysis: Strong basic hydrolysis (e.g., refluxing NaOH) should be approached with caution.[16] While it can be effective, the combination of a strong nucleophile (hydroxide) and high temperatures creates conditions favorable for SNAr at the C4 position, potentially leading to a mixture of 4-fluoro- and 4-hydroxy-picolinic acid. A careful temperature and reaction time study is necessary if this route is chosen.
Q6: How can I selectively reduce the nitrile to a primary amine (4-fluoro-2-(aminomethyl)pyridine)?
A6: Reducing the nitrile without affecting the aromatic ring or the fluorine substituent requires careful selection of the reducing agent.
-
Catalytic Hydrogenation: This is often the cleanest method. Hydrogenation using Raney Nickel (Ra-Ni) or a Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere can effectively reduce the nitrile. To prevent side reactions, the addition of ammonia or a base like sodium hydroxide to the reaction mixture is often recommended. This suppresses the formation of secondary and tertiary amine byproducts.
-
Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can also be used. However, these reagents are highly reactive and must be used in a suitable anhydrous solvent like THF or diethyl ether. The reaction typically requires an initial reduction at a low temperature (e.g., 0 °C) followed by warming to room temperature. Careful quenching of the reaction is critical.
General Protocol: Acidic Hydrolysis of this compound
This protocol is a representative example and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Carefully add concentrated hydrochloric acid (~6 M) to the flask (approx. 10 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (typically ~100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 8-24 hours to go to completion. Look for the disappearance of the starting material and the intermediate amide.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. The product may precipitate upon neutralization.
-
Purification: The solid product can be collected by filtration, washed with cold water, and dried. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Catalyst and Reagent Selection Logic
The choice of catalyst or reagent is dictated by the desired transformation. The following diagram illustrates the decision-making process for the primary reaction classes discussed.
Caption: Decision tree for selecting reaction type.
References
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]
- Wiley-VCH. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
-
ACS Publications. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research. Retrieved from [Link]
- ACS Publications. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research.
-
ResearchGate. (n.d.). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand effects in the Ni‐catalyzed cross‐coupling reaction between 1 a and 2 a. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
Dalhousie University. (n.d.). Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace. Retrieved from [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]
-
OAE Publishing Inc. (n.d.). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Solution for the 2-Pyridyl Problem. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Calgary. (n.d.). Reaction Examples. Retrieved from [Link]
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Kagoshima University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Examples [cdb.ics.uci.edu]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Stability and Handling of 4-Fluoropyridine-2-carbonitrile
Welcome to the comprehensive technical support guide for 4-fluoropyridine-2-carbonitrile. This resource is meticulously curated for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated pyridine intermediate. Our goal is to provide you with in-depth knowledge and practical solutions to prevent its decomposition, ensuring the integrity and success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, largely due to the unique properties conferred by the fluorine atom and the nitrile group on the pyridine ring. However, these same features contribute to its reactivity and potential for degradation if not handled and stored correctly. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the C4-fluorine for nucleophilic aromatic substitution (SNAr), while both the fluoro and nitrile functionalities are susceptible to hydrolysis. This guide will delve into the mechanisms of decomposition and provide actionable strategies to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound decomposition?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Moisture and pH: The compound is highly susceptible to hydrolysis. The presence of water, especially under acidic or basic conditions, can lead to the displacement of the fluorine atom to form 4-hydroxypyridine-2-carbonitrile.[1] The nitrile group can also undergo hydrolysis to the corresponding carboxylic acid or amide.
-
Presence of Nucleophiles: The fluorine atom at the 4-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] Unintentional exposure to nucleophiles such as alcohols, amines, or even certain solvents can lead to the formation of unwanted byproducts.[1]
-
Environmental Conditions: Like many fluorinated compounds, this compound can be sensitive to heat and light.[1] Elevated temperatures can accelerate decomposition, while exposure to UV light may induce photodegradation.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, proper storage is paramount. We recommend the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated location.[1] For extended storage, refrigeration at 2-8°C is advisable.[1]
-
Atmosphere: To mitigate hydrolysis and oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[1]
-
Container: Utilize a tightly sealed, opaque container, for instance, an amber glass vial, to shield it from light and moisture.[1]
Q3: Can the solvent I use in my reaction contribute to the decomposition of this compound?
A3: Absolutely. Nucleophilic solvents, such as methanol or ethanol, can act as nucleophiles in an SNAr reaction, leading to the formation of methoxy or ethoxy pyridine derivatives.[1] It is crucial to select a non-nucleophilic solvent when the desired transformation does not involve the displacement of the fluorine atom.
Troubleshooting Guide: Identifying and Resolving Common Issues
This section provides a structured approach to troubleshooting common problems encountered during the use of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of starting material. | Verify the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. Purify if necessary. |
| Incompatible reaction conditions. | Ensure all reagents and solvents are compatible with the fluoropyridine. Avoid strong acids or bases unless they are part of the intended reaction scheme.[1] | |
| Formation of multiple unexpected byproducts | Presence of unintended nucleophiles. | Use anhydrous solvents and reagents. If using a base, opt for a non-nucleophilic one where possible. Avoid nucleophilic solvents.[1] |
| Hydrolysis of starting material or product. | Perform the reaction under strictly anhydrous conditions and an inert atmosphere. | |
| Appearance of a new peak corresponding to 4-hydroxypyridine-2-carbonitrile | Water contamination in the reaction mixture. | Dry all solvents and reagents thoroughly before use. Use molecular sieves if necessary. |
| Discoloration or degradation of the compound upon storage | Improper storage conditions. | Re-evaluate your storage protocol. Ensure the container is tightly sealed, protected from light, and stored at the recommended temperature under an inert atmosphere.[1] |
Key Decomposition Pathways Explained
Understanding the mechanisms by which this compound degrades is fundamental to preventing it. Below are the primary pathways:
Nucleophilic Aromatic Substitution (SNAr) by Water (Hydrolysis)
The electron-deficient pyridine ring, further activated by the nitrile group, makes the carbon atom attached to the fluorine highly electrophilic. Water, although a weak nucleophile, can attack this position, especially under acid or base catalysis, leading to the formation of 4-hydroxypyridine-2-carbonitrile.
Caption: SNAr mechanism for the hydrolysis of this compound.
Hydrolysis of the Nitrile Group
The nitrile group can undergo hydrolysis under both acidic and basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. This process introduces unwanted impurities and consumes the starting material.
Caption: Stepwise hydrolysis of the nitrile group.
Experimental Protocols: Best Practices for Handling and Use
To preserve the integrity of this compound during experimental procedures, adhere to the following protocols.
Protocol 1: Proper Handling and Dispensing
-
Preparation: Before handling, ensure your workspace, typically a fume hood, is clean and dry. Have all necessary equipment, including clean, dry glassware and spatulas, readily available.
-
Inert Atmosphere: If the compound is particularly sensitive or if you are dispensing a large quantity, perform the operation in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Dispensing: Quickly and accurately weigh the desired amount of the compound. Minimize its exposure to the atmosphere.
-
Sealing: Immediately and tightly reseal the container after dispensing. Purge the headspace with an inert gas before sealing if possible.
-
Storage: Promptly return the stock container to its designated storage location.
Protocol 2: Setting Up a Reaction Under Anhydrous Conditions
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus while purging with an inert gas. Use septa and needles for liquid transfers to maintain the inert atmosphere.
-
Solvent and Reagent Addition: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Add all reagents under positive inert gas pressure.
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS) to avoid unnecessarily prolonged reaction times at elevated temperatures.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before quenching. Be mindful that quenching with aqueous solutions will introduce water, which could potentially degrade any remaining starting material or sensitive products.
Incompatible Materials
To prevent unwanted reactions and decomposition, avoid contact between this compound and the following classes of substances, unless they are a required part of your synthetic route:
-
Strong Acids: Can catalyze hydrolysis.[1]
-
Strong Bases: Can catalyze hydrolysis and act as nucleophiles.
-
Strong Oxidizing Agents: The pyridine ring can be susceptible to oxidation.
-
Nucleophilic Solvents: Alcohols and primary/secondary amines can displace the fluorine atom.[1]
-
Water/Moisture: Leads to hydrolysis.[1]
A general table of incompatible chemical classes is provided below for reference. Always consult the Safety Data Sheet (SDS) for specific incompatibilities.
| Chemical Class | Incompatible With |
| Acids | Bases, active metals, cyanides, sulfides |
| Bases | Acids, organic halogen compounds, nitro compounds |
| Oxidizing Agents | Reducing agents, flammable and combustible materials |
| Water-Reactive Chemicals | Water, aqueous solutions |
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
University of Padua. OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. [Link]
-
Bradbury, R. H. (2022). SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1973). Preparation and stability of 4-fluoropyridine. [Link]
Sources
Technical Support Center: Synthesis of 4-Fluoropyridine-2-carbonitrile
Welcome to the Technical Support Center for the synthesis of 4-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your reaction outcomes, identify potential byproducts, and ensure the integrity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This typically involves the displacement of a chlorine atom from a precursor like 4-chloropyridine-2-carbonitrile using a fluoride source. While seemingly straightforward, this reaction is sensitive to various parameters that can influence yield, purity, and the formation of undesired byproducts. This guide will address these critical aspects in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion to this compound
Q: I have set up my Halex reaction with 4-chloropyridine-2-carbonitrile and potassium fluoride (KF) in DMSO, but I am observing very low conversion to the desired product, even after prolonged heating. What are the likely causes and how can I improve my yield?
A: Low conversion in a Halex reaction is a frequent issue and can often be attributed to several factors related to the reagents and reaction conditions.
-
Insufficiently Anhydrous Conditions: The presence of water is highly detrimental to the Halex reaction. Potassium fluoride is hygroscopic, and any moisture in the reaction mixture will lead to the formation of potassium hydroxide (KOH) in situ. KOH is a strong nucleophile that can react with the starting material to form the highly polar byproduct, 4-hydroxypyridine-2-carbonitrile. This byproduct is often difficult to separate from the desired product.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use spray-dried potassium fluoride or dry it in a vacuum oven before use. Employ anhydrous dimethyl sulfoxide (DMSO) and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Poor Solubility of Potassium Fluoride: Potassium fluoride has low solubility in many aprotic polar solvents, including DMSO.[1] This limits the concentration of available fluoride ions to participate in the nucleophilic attack.
-
Solution:
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can significantly enhance the solubility of KF and accelerate the reaction rate.
-
Alternative Fluoride Source: Consider using a more soluble fluoride source like cesium fluoride (CsF) or a tetraalkylammonium fluoride.
-
-
-
Inadequate Reaction Temperature: Halex reactions on electron-deficient pyridine rings typically require elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature. A typical range for this reaction is 150-200 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes conversion without leading to significant decomposition.
-
-
Decomposition of the Starting Material or Product: At very high temperatures, the starting material or the product may decompose, leading to a complex mixture of byproducts and reduced yield.
-
Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. The use of a more efficient catalyst system can often allow for lower reaction temperatures.
-
Problem 2: Identification of a Major Byproduct
Q: My reaction has gone to partial completion, but I see a significant amount of a new, more polar spot on my TLC plate. What is this likely to be, and how can I confirm its identity?
A: The most probable major byproduct in this synthesis is 4-hydroxypyridine-2-carbonitrile.
-
Mechanism of Formation: As mentioned previously, this byproduct arises from the hydrolysis of the starting 4-chloropyridine-2-carbonitrile in the presence of water. The fluoride source, KF, can react with trace water to form KOH, which then acts as a nucleophile.
-
Identification:
-
TLC Analysis: The hydroxyl group makes this byproduct significantly more polar than the starting material and the product. It will have a lower Rf value on a silica gel TLC plate.
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak corresponding to the mass of 4-hydroxypyridine-2-carbonitrile.
-
NMR Spectroscopy: 1H NMR spectroscopy will show characteristic shifts for the pyridine protons, and the presence of a broad singlet corresponding to the hydroxyl proton (which may exchange with D2O). 13C NMR will show a carbon signal at a higher chemical shift for the carbon attached to the hydroxyl group compared to the carbon attached to the halogen in the starting material.
-
-
Prevention: The most effective way to prevent the formation of this byproduct is to ensure strictly anhydrous reaction conditions.
Problem 3: Complex Reaction Mixture with Multiple Byproducts
Q: My final product is contaminated with several impurities that are difficult to separate by column chromatography. What are the potential side reactions that could be occurring?
A: A complex reaction mixture can result from several side reactions, especially at elevated temperatures.
-
Reaction with the Solvent (DMSO): At high temperatures, DMSO can participate in side reactions. For instance, it can act as an oxidant or a source of a methylthiomethyl group. In some cases, DMSO has been reported to serve as a one-carbon surrogate in pyridine synthesis.[2][3] While less common in this specific transformation, it is a possibility leading to minor, unexpected byproducts.
-
Mitigation: If solvent-related byproducts are suspected, consider using an alternative high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF). However, be aware that DMF can also decompose at high temperatures to generate dimethylamine, which is nucleophilic.
-
-
Dimerization or Polymerization: Pyridine derivatives can sometimes undergo dimerization or polymerization, especially under basic conditions or at high temperatures.[4] The presence of the electron-withdrawing nitrile group can also influence the reactivity of the pyridine ring.
-
Mitigation: Running the reaction at the lowest effective temperature and for the minimum time required for completion can help to minimize these side reactions.
-
-
Reactions Involving the Nitrile Group: The nitrile group is generally stable under these conditions, but at very high temperatures and in the presence of strong nucleophiles, it could potentially undergo hydrolysis to the corresponding amide or even the carboxylic acid, though this is less likely to be a major pathway.
-
Mitigation: Adherence to optimized reaction conditions (temperature and time) is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the Halex reaction in the synthesis of this compound?
A: The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: The fluoride ion (F-) attacks the carbon atom bearing the chlorine atom at the 4-position of the pyridine ring. This is the rate-determining step and leads to the formation of a negatively charged intermediate called a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is delocalized over the aromatic ring and, importantly, onto the electronegative nitrogen atom. This delocalization stabilizes the intermediate, which is why SNAr is favored at the 2- and 4-positions of the pyridine ring.[5]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl-), yielding the final this compound product.
Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of purity. | The product, this compound, will have a different Rf value than the starting material, 4-chloropyridine-2-carbonitrile. The 4-hydroxy byproduct will be significantly more polar (lower Rf). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the reaction mixture. Confirmation of product and byproduct molecular weights. | The mass spectrum of the product will show the correct molecular ion peak for C6H3FN2. Byproducts can be identified by their respective molecular ions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profiling. | A well-developed HPLC method can separate the product from the starting material and byproducts, allowing for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) | Unambiguous structural elucidation of the product and identification of impurities. | 1H and 13C NMR will confirm the pyridine ring substitution pattern. 19F NMR will show a characteristic signal for the fluorine atom, and its coupling to the adjacent protons in the 1H NMR spectrum provides definitive evidence of C-F bond formation. |
Q3: How does the choice of fluoride source impact the reaction?
A: The choice of fluoride source is critical for the success of the Halex reaction.
| Fluoride Source | Advantages | Disadvantages |
| Potassium Fluoride (KF) | Inexpensive and readily available. | Low solubility in organic solvents, often requires a phase-transfer catalyst and high temperatures. Highly hygroscopic. |
| Cesium Fluoride (CsF) | More soluble and generally more reactive than KF, often allowing for milder reaction conditions. | More expensive than KF. |
| Tetraalkylammonium Fluorides (e.g., TBAF) | Highly soluble in organic solvents. | Can be more expensive and may introduce complications with byproduct formation and purification. |
For industrial applications, spray-dried KF is often preferred due to its cost-effectiveness, and its reactivity can be enhanced with a phase-transfer catalyst.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via a Halex reaction. Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials:
-
4-Chloropyridine-2-carbonitrile
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB) (or other suitable phase-transfer catalyst)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous DMSO to the flask via a syringe.
-
Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the SNAr mechanism and careful control of reaction parameters, particularly the exclusion of moisture. By anticipating potential side reactions and employing appropriate analytical techniques for monitoring and characterization, researchers can effectively troubleshoot common issues and achieve high yields of the desired product. This guide serves as a foundational resource to assist you in this endeavor. For further inquiries, please consult the referenced literature.
References
- Hawkins, et al. (Year). Journal of the American Chemical Society. [Link to be provided if available]
- Industrial Chemistry Library, 1996, 8, 244-292. [Link to be provided if available]
-
Unusual Reactivity of 4-Vinyl Isoxazoles in the Copper-Mediated Synthesis of Pyridines, Employing DMSO as a One-Carbon Surrogate. Organic Letters, 2020 . [Link]
-
Parikh–Doering oxidation. Wikipedia. [Link]
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC, 2022 . [Link]
- Oxidation (SO3 – Pyridine). gChem Global. [Link to be provided if available]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange, 2018 . [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 847225-56-3 | this compound - Moldb [moldb.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Tale of Two Halides: A Comparative Guide to the Reactivity of 4-Fluoropyridine-2-carbonitrile and 4-Chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, halogenated pyridines serve as indispensable building blocks.[1][2] Among these, 4-fluoropyridine-2-carbonitrile and 4-chloropyridine-2-carbonitrile are two closely related yet distinct synthons, each offering unique advantages depending on the desired chemical transformation. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental insights, to aid chemists in making informed decisions for their synthetic strategies.
The Theoretical Framework: Unpacking Electronic Effects
The reactivity of these molecules is fundamentally governed by the electronic interplay between the pyridine nitrogen, the cyano group at the C2 position, and the halogen at the C4 position. Both the nitrogen atom and the cyano group are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This inherent electrophilicity makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions where the negative charge of the reaction intermediate can be effectively stabilized.[3]
The critical difference lies in the nature of the halogen. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] This effect significantly enhances the electrophilicity of the carbon atom to which it is attached (the C4 position), making it a prime target for nucleophilic attack. Chlorine, while also electronegative, has a less potent inductive effect compared to fluorine.
This distinction sets the stage for a fascinating divergence in reactivity, primarily dictated by the mechanism of the reaction : Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is paramount to the reaction's success.
The reactivity order for halogens in SNAr is often counterintuitive to those familiar with aliphatic SN2 reactions and is generally F > Cl > Br > I .[5][6]
Why is this compound more reactive in SNAr?
-
Enhanced Electrophilicity: Fluorine's superior inductive effect polarizes the C4-F bond more strongly than the C4-Cl bond, making the C4 carbon more electron-deficient and thus more attractive to incoming nucleophiles.[6]
-
Stabilization of the Meisenheimer Complex: The high electronegativity of fluorine effectively stabilizes the negative charge that develops in the pyridine ring during the formation of the Meisenheimer intermediate.[4] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step.[4]
This enhanced reactivity makes this compound the preferred substrate for introducing a wide range of nucleophiles—such as amines, alcohols, and thiols—at the C4 position under milder conditions than its chloro-analogue.[7][8]
Transition-Metal-Catalyzed Cross-Coupling: The Chlorine Comeback
The narrative of reactivity is completely inverted when considering transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Stille couplings. In these reactions, the key initiating step is the oxidative addition of the carbon-halogen bond to a low-valent metal catalyst (typically Palladium or Nickel).[9]
The rate of oxidative addition is highly dependent on the strength of the C-X bond. The reactivity order for this step is generally I > Br > Cl >> F .[10]
Why is 4-chloropyridine-2-carbonitrile more reactive in cross-coupling?
-
Weaker Carbon-Halogen Bond: The C-Cl bond (bond dissociation energy ~84 kcal/mol) is significantly weaker than the C-F bond (~125 kcal/mol).[11] This makes the C-Cl bond much easier for the metal catalyst to cleave during the oxidative addition step.
-
Challenging C-F Activation: The strength and low polarizability of the C-F bond make its activation a formidable challenge in catalysis, often requiring specialized, highly active catalysts, specific ligands, or harsher reaction conditions.[12][13]
Therefore, for synthetic strategies that involve building new carbon-carbon or carbon-heteroatom bonds at the C4 position via cross-coupling, 4-chloropyridine-2-carbonitrile is the more practical and reactive choice.[14][15]
Data Summary
| Reaction Type | This compound | 4-chloropyridine-2-carbonitrile | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | More Reactive | Less Reactive | Fluorine's strong inductive effect enhances ring electrophilicity and stabilizes the Meisenheimer intermediate.[4][6] |
| Transition-Metal Cross-Coupling (e.g., Suzuki) | Less Reactive (often unreactive) | More Reactive | The weaker C-Cl bond is more readily cleaved in the rate-determining oxidative addition step.[10] |
Visualizing the Mechanisms
To better illustrate these divergent pathways, the following diagrams outline the core mechanistic steps for SNAr and Suzuki coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Workflow for a Suzuki Cross-Coupling Reaction.
Experimental Protocols
Protocol 1: Representative SNAr Reaction with this compound
Reaction: Synthesis of 4-(benzylamino)pyridine-2-carbonitrile.
-
Rationale: This protocol demonstrates the high reactivity of the fluoro-substrate, allowing for a clean substitution with a common amine nucleophile under relatively mild conditions.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO, 0.2 M), add benzylamine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(benzylamino)pyridine-2-carbonitrile.
-
Protocol 2: Representative Suzuki Coupling with 4-Chloropyridine-2-carbonitrile
Reaction: Synthesis of 4-phenylpyridine-2-carbonitrile.
-
Rationale: This protocol showcases the utility of the chloro-substrate in a standard palladium-catalyzed Suzuki coupling, a robust method for C-C bond formation.[16] The use of an aqueous base and a biphasic solvent system is common and effective.[9]
-
Procedure:
-
In a reaction vessel, combine 4-chloropyridine-2-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v, 0.1 M).
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield 4-phenylpyridine-2-carbonitrile.
-
Summary and Practical Recommendations
The choice between this compound and 4-chloropyridine-2-carbonitrile is not a matter of superior or inferior, but of strategic selection based on the intended chemical transformation.
-
Choose this compound when: Your synthetic route involves Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom acts as an excellent leaving group in this context, facilitating the introduction of amines, alkoxides, and other nucleophiles, often under milder conditions and with higher efficiency.
-
Choose 4-chloropyridine-2-carbonitrile when: Your goal is to perform a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The more readily activated C-Cl bond makes it the far more suitable substrate for oxidative addition, enabling the construction of new C-C, C-N, or C-O bonds at the C4 position.
By understanding the fundamental principles that dictate the reactivity of these C-F and C-Cl bonds, researchers can harness the distinct chemical personalities of these valuable building blocks to streamline and enhance their synthetic endeavors.
References
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Falcone, E. R., et al. (2021). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Central Science. Available at: [Link]
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Getlik, M., et al. (2020). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]
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Pipzine Chemicals. (n.d.). 4-Chloro-pyridine-2-carbonitrile. Available at: [Link]
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UCHEM. (2025). 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Getlik, M., et al. (2020). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
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Hill, M. D., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters. Available at: [Link]
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Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A. Available at: [Link]
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Terrett, J. A., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]
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Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Organic Syntheses. (n.d.). C-H FLUORINATION OF 2-CHLOROPYRIDINE. Available at: [Link]
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Bickelhaupt, F. M., et al. (2024). Iron-Catalyzed Activation of Carbon–Halogen Bonds. Organometallics. Available at: [Link]
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ResearchGate. (2025). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. Available at: [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
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MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available at: [Link]
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De, S., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules. Available at: [Link]
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Wang, B., et al. (2014). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Organic Preparations and Procedures International. Available at: [Link]
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ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Available at: [Link]
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Jones, W. D. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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De Cola, L., et al. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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A Comparative Guide to 4-Fluoropyridine-2-carbonitrile and Its Isomers for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and cyano groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These substitutions can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and electronic characteristics. Among the vast array of heterocyclic building blocks, fluorinated cyanopyridines have emerged as particularly valuable synthons due to their versatile reactivity and prevalence in a wide range of biologically active compounds.
This guide provides an in-depth comparison of 4-fluoropyridine-2-carbonitrile and its key positional isomers: 2-fluoro-4-cyanopyridine, 3-fluoro-2-cyanopyridine, and 5-fluoro-2-cyanopyridine. We will explore how the relative positioning of the electron-withdrawing fluorine and cyano substituents impacts the electronic properties, spectroscopic signatures, and, most critically, the reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) reactions. This comparative analysis is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to select the optimal isomer for their specific synthetic and therapeutic applications.
Structural and Electronic Properties: A Tale of Two Substituents
The interplay between the strongly electronegative fluorine atom and the electron-withdrawing cyano group dictates the chemical personality of each isomer. Both substituents activate the pyridine ring towards nucleophilic attack, but their positional arrangement creates subtle yet significant differences in electron distribution, basicity, and overall reactivity.
The pyridine nitrogen, being more electronegative than carbon, already renders the ring electron-deficient, particularly at the 2- and 4-positions. The addition of fluorine and a cyano group further depletes electron density, making the ring highly susceptible to nucleophilic substitution. The inductive effect of fluorine is a key contributor to this activation.
Figure 1. Positional Isomers and Their Electronic Features.
Table 1: Physicochemical Properties of Fluoropyridinecarbonitrile Isomers
| Property | This compound | 2-Fluoro-4-cyanopyridine | 3-Fluoro-2-cyanopyridine | 5-Fluoro-2-cyanopyridine |
| Molecular Formula | C₆H₃FN₂ | C₆H₃FN₂ | C₆H₃FN₂ | C₆H₃FN₂ |
| Molecular Weight | 122.10 g/mol | 122.10 g/mol | 122.10 g/mol | 122.10 g/mol |
| CAS Number | 847225-56-3[1] | 3939-14-8[2] | 97509-75-6[3] | 3939-12-6 |
| Predicted pKa | -1.44 ± 0.10[4] | Data not available | Data not available | Data not available |
| Predicted LogP | 1.09 | Data not available | Data not available | Data not available |
| Melting Point | 72-74 °C[4] | 29-34 °C[2] | 27-30 °C | 51-52 °C |
Note: Predicted pKa and LogP values are from computational models and should be considered as estimates. Experimental data for all isomers is not consistently available in the literature.
Spectroscopic Analysis: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of these isomers. The chemical shifts of the protons (¹H NMR), carbons (¹³C NMR), and fluorine (¹⁹F NMR) are highly sensitive to the electronic environment, providing a unique spectroscopic fingerprint for each compound.
Table 2: Comparative NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | ¹⁹F NMR (Solvent) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| 2-Fluoro-4-cyanopyridine | Data not readily available | Data not readily available | -69.4 (CDCl₃) |
| 3-Fluoro-2-cyanopyridine | Data available in spectral databases[3] | Data available in spectral databases[3] | Data available in spectral databases[3] |
| 5-Fluoro-2-cyanopyridine | Data not readily available | Data not readily available | Data not readily available |
Note: A comprehensive and directly comparable set of NMR data for all isomers in the same solvent is not available in the literature. Researchers should consult spectral databases for available experimental data.
Key Spectroscopic Features:
-
¹⁹F NMR: The ¹⁹F chemical shift is particularly informative. The position of the fluorine atom relative to the nitrogen and the cyano group will result in distinct chemical shifts for each isomer. Generally, fluorine atoms on pyridine rings appear in the range of -60 to -170 ppm relative to CFCl₃.
-
¹³C NMR: The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 230-260 Hz. The carbon of the cyano group will appear in the region of 115-120 ppm.
-
¹H NMR: The proton chemical shifts and their coupling patterns are unique for each isomer and can be used for definitive structural assignment.
Reactivity in Nucleophilic Aromatic Substitution (SNAr): A Performance Comparison
The primary utility of these fluorinated cyanopyridines lies in their ability to undergo nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom, despite the high strength of the C-F bond, acts as an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the C-F bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
Figure 3. Proposed Synthetic Workflow for this compound.
Step 1: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine-2-carboxamide [5]
-
To a stirred solution of 4-chloropyridine-2-carboxamide (1.0 eq) in a suitable solvent (e.g., dry ethyl acetate) at 0 °C, add triethylamine (2.1 eq).
-
Slowly add trifluoroacetic anhydride (2.0 eq) dropwise over 45 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with an aqueous solution of potassium carbonate (10%).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-cyanopyridine.
Step 2: Halogen Exchange to this compound (General Procedure) [6]
-
In a flask equipped with a reflux condenser, combine 4-chloro-2-cyanopyridine (1.0 eq), an excess of spray-dried potassium fluoride (e.g., 3-5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a high-boiling polar aprotic solvent (e.g., sulfolane or dimethyl sulfoxide).
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Representative SNAr Reaction with an Amine Nucleophile
This protocol describes a general procedure for the reaction of a highly reactive fluoropyridinecarbonitrile isomer with an amine nucleophile.
-
To a solution of the fluoropyridinecarbonitrile (e.g., this compound or 2-fluoro-4-cyanopyridine, 1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted aminopyridinecarbonitrile.
Applications in Drug Discovery and Materials Science
The fluoropyridinecarbonitrile scaffold is a key component in numerous pharmaceuticals and functional materials. The ability to readily introduce a wide range of nucleophiles via SNAr makes these compounds versatile building blocks for creating libraries of analogues for structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the cyano group can act as a hydrogen bond acceptor in the ATP-binding pocket. The fluorine atom can enhance binding affinity and improve metabolic stability.
-
Agrochemicals: Fluorinated heterocycles are widely used in the development of new herbicides and pesticides.
-
Organic Electronics: The electron-deficient nature of these compounds makes them of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
This compound and its isomers are valuable and versatile building blocks in modern chemical synthesis. The position of the fluorine and cyano groups has a profound impact on the electronic properties and reactivity of the pyridine ring. Isomers with fluorine at the 2- or 4-position are highly activated for nucleophilic aromatic substitution, making them ideal substrates for the rapid construction of complex molecular architectures. In contrast, the 3- and 5-fluoro isomers offer a lower level of reactivity, which can be advantageous for achieving selectivity in more complex systems. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, is crucial for making informed decisions in the design and execution of synthetic strategies in drug discovery and materials science.
References
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A Comparative Guide to the Characterization of 4-Fluoropyridine-2-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds stand out for their unique and often advantageous properties. The strategic introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these, 4-fluoropyridine-2-carbonitrile and its analogs are of growing interest as versatile building blocks. This guide provides a comprehensive comparison of the characterization of this compound and its key isomers, offering insights into their physicochemical properties and the analytical techniques pivotal for their identification and quality assessment.
The Influence of Fluorine Position on Physicochemical Properties
The location of the fluorine atom on the pyridine ring profoundly impacts the molecule's electronic and physical characteristics. This is evident when comparing the properties of fluorinated pyridine-2-carbonitrile isomers with their non-fluorinated parent compound, pyridine-2-carbonitrile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa |
| Pyridine-2-carbonitrile | C₆H₄N₂ | 104.11 | 29[2] | 224.5[2] | 0.45[2] | 0.26[2] |
| This compound | C₆H₃FN₂ | 122.10 | Solid (specific data not available) | Not available | 1.09 (computed)[3] | Not available |
| 6-Fluoropyridine-2-carbonitrile | C₆H₃FN₂ | 122.10 | 31-35 | Not available | Not available | Not available |
| 5-Cyano-2-fluoropyridine | C₆H₃FN₂ | 122.10 | 51-52 | Not available | Not available | Not available |
| 4-Cyano-2-fluoropyridine | C₆H₃FN₂ | 122.10 | 29-34 | Not available | Not available | Not available |
Table 1: Comparison of Physicochemical Properties.
The introduction of a fluorine atom generally increases the molecular weight and can influence the melting point, as seen with the isomers. The computed logP of this compound suggests an increase in lipophilicity compared to the parent compound, a common effect of fluorination that can enhance membrane permeability.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of these isomers.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In the case of this compound, one would expect to see three distinct signals in the aromatic region, each corresponding to the protons on the pyridine ring. The coupling of these protons with the fluorine atom will result in characteristic splitting patterns, providing crucial information about the fluorine's position.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), a key diagnostic feature. The chemical shift of the nitrile carbon is also characteristic and typically appears in the range of 115-125 ppm.[4]
¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and provides a distinct signal for each unique fluorine in the molecule. The chemical shift in ¹⁹F NMR is a powerful indicator of the electronic environment of the fluorine atom.
Experimental Protocol: NMR Analysis of Fluoropyridine Analogs
-
Sample Preparation: Dissolve 5-10 mg of the purified fluoropyridine-2-carbonitrile analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton signals and their couplings.
-
Acquire a ¹³C NMR spectrum with proton decoupling to identify the number of unique carbon atoms.
-
Acquire a ¹⁹F NMR spectrum to observe the fluorine signal(s).
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (coupling constants) in all spectra to deduce the connectivity of the atoms.
-
Compare the observed chemical shifts to those of known related structures and predictive models.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes to observe are:
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.[5]
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.[6]
-
C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between salt plates is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (122.10). The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyridine derivatives involve the loss of HCN or cleavage of the ring.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.
-
Mass Spectrometry (MS): The eluting compound is introduced into the mass spectrometer, typically using Electron Ionization (EI).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Crystallographic Analysis
Visualizing the Characterization Workflow
A generalized workflow for the characterization of this compound analogs.
Conclusion
The characterization of this compound and its analogs is a systematic process that relies on a suite of modern analytical techniques. NMR spectroscopy, in conjunction with IR and mass spectrometry, provides a robust framework for unambiguous structure determination. The physicochemical data, though incomplete for some isomers, highlights the significant influence of fluorine substitution on the properties of the pyridine ring. This guide serves as a foundational resource for researchers, enabling a deeper understanding of these important chemical entities and facilitating their application in the development of new pharmaceuticals and advanced materials.
References
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1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600... - ResearchGate. (URL: [Link])
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Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016). Crystal Growth & Design. (URL: [Link])
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A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.) - ResearchGate. (URL: [Link])
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research. (URL: [Link])
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])
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Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. (URL: [Link])
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025). (URL: [Link])
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009). Journal of Chromatography A. (URL: [Link])
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A Comparative Guide to the X-ray Crystallography of 4-Fluoropyridine-2-carbonitrile and its Analogs
This guide provides an in-depth comparison of the synthesis, crystallization, and solid-state structure of 4-fluoropyridine-2-carbonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of substituent changes on crystal packing and intermolecular interactions, supported by experimental data and established crystallographic principles.
Introduction: The Significance of Fluorinated Pyridines in Crystal Engineering
Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[1] In the solid state, the highly electronegative nature of fluorine allows it to participate in a variety of non-covalent interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in determining the crystal lattice.[2][3][4] Understanding the crystal structures of these compounds is paramount for rational drug design and the development of new materials with tailored properties. This guide will focus on this compound and its analogs, providing a comparative analysis of their crystallographic features.
Synthesis and Crystallization Strategies
The successful determination of a crystal structure is contingent upon the synthesis of a pure compound and the subsequent growth of high-quality single crystals. This section compares the synthetic routes and crystallization methodologies for pyridine-2-carbonitrile derivatives.
Synthesis of Pyridine-2-carbonitrile Derivatives
The synthesis of pyridine-2-carbonitrile derivatives can be achieved through various methods. For instance, 4-chloropyridine-2-carbonitrile can be synthesized from 4-chloropyridine N-oxide via cyanation with trimethylsilanecarbonitrile (TMSCN).[5] A one-step process from 4-nitropyridine N-oxide has also been reported.[5] The synthesis of 3-fluoropyridine-2-carbonitrile often involves nucleophilic aromatic substitution reactions on a pre-functionalized pyridine ring.[6]
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of substituted pyridine-2-carbonitriles.
Caption: Generalized workflow for the synthesis and purification of pyridine-2-carbonitrile derivatives.
Crystallization Techniques: The Art of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[7][8][9][10] Common methods for small organic molecules include slow evaporation, slow cooling, and vapor diffusion.[8][9][11]
Comparative Crystallization Protocols:
| Compound | Crystallization Method | Solvent System | Reference |
| 4-Chloropyridine-2-carbonitrile | Recrystallization | 95% Ethanol | [5] |
| General Pyridine Derivatives | Slow Evaporation | Various organic solvents | [7][10] |
| General Pyridine Derivatives | Slow Cooling | Solvents with temperature-dependent solubility | [9][10] |
| General Pyridine Derivatives | Vapor Diffusion | Binary solvent systems (solvent and anti-solvent) | [8] |
Experimental Protocol: Slow Evaporation for Crystal Growth
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[9]
-
Dissolution: Dissolve the purified compound in a minimal amount of the selected solvent, gently warming if necessary to achieve full dissolution.
-
Filtration: If any particulate matter is present, filter the warm solution through a small cotton plug in a pipette into a clean vial.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Caption: Common crystallization workflows for small organic molecules.
Single-Crystal X-ray Diffraction: Elucidating the 3D Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[12] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[12][13]
The X-ray Diffraction Experiment:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[14]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[14]
-
Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[14]
Comparison of Crystal Structures: The Impact of Halogen Substitution
The substitution of a hydrogen atom with a halogen can have a profound effect on the crystal packing of pyridine derivatives. This is primarily due to the ability of halogens to participate in various intermolecular interactions, including halogen bonding and C-H···X hydrogen bonds.
Crystal Structure of 4-Chloropyridine-2-carbonitrile
The crystal structure of 4-chloropyridine-2-carbonitrile reveals a packing arrangement dominated by offset face-to-face π-stacking and intermolecular C—H⋯N interactions.[5] The molecules form one-dimensional chains through pairwise centrosymmetric head-to-head C—H⋯Nnitrile and C—H⋯Npyridine interactions.[5] These chains are then π-stacked in an offset face-to-face manner.[5]
Predicted Impact of Fluorine Substitution
Replacing the chlorine atom in the 4-position with a fluorine atom is expected to influence the crystal packing in several ways:
-
Halogen Bonding: While chlorine is a good halogen bond donor, the ability of fluorine to act as a halogen bond donor is a topic of debate. However, the high electronegativity of fluorine makes it a potent hydrogen bond acceptor.
-
C-H···F Interactions: The presence of the fluorine atom is likely to introduce C-H···F hydrogen bonds, which can compete with or supplement the existing C-H···N interactions.[3]
-
π-Stacking: The electron-withdrawing nature of fluorine will alter the electronic properties of the pyridine ring, which may affect the geometry and strength of the π-stacking interactions.[15] Studies on fluorinated pyridines have shown that fluorine substitution can significantly influence crystallization behavior.[16]
Comparative Crystallographic Data (Hypothetical for this compound):
| Parameter | 4-Chloropyridine-2-carbonitrile | This compound (Predicted) |
| Crystal System | Monoclinic | To be determined |
| Space Group | P21/n | To be determined |
| Key Intermolecular Interactions | C-H···N, π-stacking | C-H···N, C-H···F, π-stacking, potential weak halogen bonding |
| Packing Motif | 1D chains via H-bonding, π-stacked | Likely to be influenced by a network of H-bonds and π-stacking |
Conclusion
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Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
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Mitzel, N. W., & Oberhammer, H. (2019). Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals With Benzene and Pyridine. Chemistry (Weinheim an der Bergstrasse, Germany), 25(30), 7339–7350. [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
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Caballero-García, M. F., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Crystal Growth & Design, 24(2), 795-806. [Link]
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Helliwell, J. R. (2017). Single-crystal X-ray techniques. In International Tables for Crystallography (Vol. F, pp. 2-23). Wiley. [Link]
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Präsang, C., Whitwood, A. C., & Bruce, D. W. (2011). Halogen-Bonded Cocrystals of 4-(N,N-Dimethylamino)pyridine with Fluorinated Iodobenzenes. Crystal Growth & Design, 11(1), 151–157. [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
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Constable, E. C., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 103. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
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Bolte, M., et al. (2006). Aggregation of fluorine-substituted pyridines. Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 2058-2063. [Link]
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Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. (2025). Crystal Growth & Design. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Wang, Y., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Crystals, 8(12), 456. [Link]
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Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. Review of Scientific Instruments, 88(11), 115106. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
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Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals. (n.d.). ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Tanski, J. M., & Knight, A. M. (2013). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1341–1345. [Link]
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Meanwell, N. A. (2018). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 61(18), 8274–8295. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]
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Wang, Y., et al. (2019). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 21(31), 4729-4736. [Link]
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Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
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Wang, Y., et al. (2014). Design, synthesis, and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242–256. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. [Link]
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Autechaux, A. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
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Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(18), 4239. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 4-Fluoropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is paramount. 4-Fluoropyridine-2-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound, offering insights into the rationale behind experimental choices and providing actionable protocols for immediate implementation in a laboratory setting.
The Criticality of Purity in this compound
This compound is a versatile intermediate utilized in the synthesis of a range of therapeutic agents. The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to unintended side effects or reduced efficacy of the target API.
-
Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.
-
Modified Physicochemical Properties: Impurities can affect the solubility, stability, and crystal form of the API, impacting its formulation and bioavailability.
-
Challenges in Regulatory Approval: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Given these critical considerations, a robust and validated analytical strategy for purity assessment is not merely a quality control measure but a fundamental component of the drug development process.
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. While specific byproducts depend on the exact synthetic method employed, common impurities in the synthesis of fluorinated pyridine derivatives may include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Isomeric Byproducts: Incomplete or alternative fluorination or cyanation can lead to the formation of positional isomers.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide, particularly in the presence of water and acidic or basic conditions. A known impurity in the synthesis of the related 4-fluoropyridine is N-(4'-pyridyl)-4-pyridone, which forms due to the compound's instability in water.[5]
-
Solvent Residues: Residual solvents from the reaction and purification steps are also considered impurities and must be controlled.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The three most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | High resolution for separating closely related impurities. Excellent for non-volatile and thermally labile compounds. Well-established and validated methods are readily available. | Requires reference standards for impurity identification and quantification. Can be destructive to the sample. | Routine quality control, quantification of known impurities, and stability testing. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally unstable compounds. Sample derivatization may be required for polar compounds. | Analysis of residual solvents and volatile organic impurities. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for both the main component and impurities. Can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity. Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | Structural elucidation of unknown impurities, absolute purity determination, and quantification of major components and impurities. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. A well-developed reverse-phase HPLC method can effectively separate this compound from its potential non-volatile impurities.
Workflow for HPLC Method Development and Validation:
Figure 1: HPLC Method Development and Validation Workflow. This diagram illustrates the sequential process of developing a robust HPLC method, starting from screening and optimization, followed by a comprehensive validation according to ICH Q2(R2) guidelines.[1][2][3][4][6]
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute more non-polar compounds. For example:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents. This compound itself is amenable to GC analysis.
Workflow for GC-MS Analysis:
Figure 2: GC-MS Experimental Workflow. This flowchart outlines the key steps in a typical GC-MS analysis, from sample preparation to data processing and impurity identification.
Step-by-Step GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[7]
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard if necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard for the analyte. Both ¹H and ¹⁹F NMR can be utilized for this compound.
Workflow for qNMR Purity Assessment:
Figure 3: qNMR Purity Determination Workflow. This diagram shows the systematic process for quantitative NMR, from precise sample preparation to data acquisition and final purity calculation.
Step-by-Step qNMR Protocol (¹H and ¹⁹F):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable internal standard (e.g., maleic acid for ¹H NMR, or a fluorinated compound with a clean, non-overlapping signal for ¹⁹F NMR) of known purity.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H qNMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
¹⁹F qNMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Similar to ¹H qNMR, ensure a sufficient delay for quantitative accuracy.
-
Decoupling: Proton decoupling may be used to simplify the spectrum.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust purity assessment of this compound relies on an integrated approach that leverages the strengths of multiple analytical methods.
-
HPLC is indispensable for routine quality control and for the detection and quantification of known and unknown non-volatile impurities.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities, particularly residual solvents.
-
NMR , especially qNMR, provides an absolute measure of purity and is invaluable for structural elucidation of unknown impurities.
By employing a combination of these techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future medicines.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Purity by Absolute qNMR Instructions. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
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Sample Preparation Guidelines for GC-MS. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]
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Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. Reddit. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC. [Link]
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Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. [Link]
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Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC. [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
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Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating Reaction Products of 4-Fluoropyridine-2-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. The regiochemical outcome of reactions involving polysubstituted heteroaromatics, such as 4-fluoropyridine-2-carbonitrile, can be ambiguous without rigorous validation. This guide provides an in-depth comparison of the expected reaction products of this compound, focusing on nucleophilic aromatic substitution (SNAr). It offers a framework for unambiguous structural determination through a combination of spectroscopic and crystallographic techniques, moving beyond mere procedural steps to explain the underlying principles and experimental rationale.
The Synthetic Challenge: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
This compound presents two electronically distinct positions susceptible to nucleophilic attack: the C4 position bearing the fluorine atom and the C2 position bearing the nitrile group. However, the pyridine nitrogen atom's electron-withdrawing nature significantly activates the C2 and C4 positions towards nucleophilic attack.[1][2] In the case of a halogen at the C4 position, this site is highly activated for SNAr. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, providing a low-energy pathway for substitution at the C4 position.[1][2]
The fluorine atom, due to its high electronegativity, is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[3][4] Consequently, the reaction of this compound with a nucleophile is expected to predominantly yield the 4-substituted product.
This guide will focus on the validation of the structure of the major product formed from the SNAr of this compound with a generic alkoxide (RO-) and an amine (RNH2) nucleophile, leading to a 4-alkoxy-2-cyanopyridine and a 4-amino-2-cyanopyridine, respectively. We will also consider an alternative synthetic strategy for functionalizing the pyridine ring to provide a basis for comparison.
Core Validation Methodologies: A Multi-faceted Approach
A single analytical technique is often insufficient for the unambiguous structural determination of novel compounds. A synergistic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, provides a self-validating system for structural elucidation.
Workflow for Structural Validation
Sources
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Fluoropyridine-2-carbonitrile
Introduction: The Strategic Importance of 4-Fluoropyridine-2-carbonitrile in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmaceuticals targeting diverse therapeutic areas. Its importance stems from the unique electronic properties conferred by the fluorine and nitrile substituents on the pyridine ring. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the basicity of the pyridine nitrogen, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. Consequently, the efficient and selective synthesis of this key intermediate is of paramount importance to researchers in drug development. This guide provides a comprehensive comparison of various catalytic systems for reactions involving this compound, with a focus on cyanation and cross-coupling reactions, supported by experimental data and mechanistic insights.
Part 1: Catalytic Cyanation of 4-Halopyridines – A Head-to-Head Comparison
The direct introduction of a nitrile group onto a pyridine ring, particularly at the C2 position, is a common strategy for synthesizing derivatives of this compound. Transition metal-catalyzed cyanation reactions have emerged as powerful alternatives to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic cyanide reagents.[1][2] This section compares the efficacy of palladium, nickel, and copper-based catalytic systems for the cyanation of 4-halopyridine precursors.
Palladium-Catalyzed Cyanation
Palladium catalysis is a well-established and versatile tool for C-N bond formation.[3] In the context of cyanation, palladium catalysts, often in combination with phosphine ligands, have demonstrated broad functional group tolerance.[3][4]
Typical Reaction Conditions:
-
Catalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: PPh₃, dppf, Xantphos
-
Solvent: DMF, DMAc, Toluene
-
Temperature: 80-120 °C
Mechanistic Considerations: The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[4] A key challenge is the potential for catalyst deactivation by excess cyanide ions, which can poison the active palladium species.[2][7]
Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has gained prominence as a more cost-effective and sustainable alternative to palladium-based systems.[5] Nickel catalysts can effectively activate aryl chlorides, which are often less reactive than their bromide and iodide counterparts.[5]
Typical Reaction Conditions:
-
Catalyst: NiCl₂, Ni(acac)₂[5]
-
Cyanide Source: Zn(CN)₂, K₄[Fe(CN)₆], acetonitrile, 4-cyanopyridine N-oxide[5][8]
-
Reductant: Zn, Mn[9]
-
Solvent: NMP, DMAc, Acetonitrile
-
Temperature: Room temperature to 100 °C
Mechanistic Insights: The mechanism of nickel-catalyzed cyanation often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.[5][9] Recent advancements have also demonstrated the use of photoredox catalysis in conjunction with nickel to facilitate cyanation under mild, room-temperature conditions.[10] This dual catalytic approach involves the photo-oxidation of a Ni(II) species to a transient Ni(III) intermediate, which facilitates the cyanide transfer.[10]
Copper-Catalyzed Cyanation
Copper-catalyzed cyanation offers another valuable approach, particularly for direct C-H functionalization.[1] While traditionally requiring stoichiometric amounts of copper cyanide, modern protocols have been developed that utilize catalytic amounts of copper.[1]
Typical Reaction Conditions:
-
Cyanide Source: NaCN, KCN, TMSCN, KSCN[12]
-
Oxidant (for C-H cyanation): I₂[1]
-
Solvent: Dioxane, DMF
-
Temperature: Room temperature to 140 °C
Mechanistic Pathways: For the cyanation of aryl halides, the mechanism typically involves oxidative addition of the halide to a Cu(I) species. In C-H cyanation, the reaction can proceed through a sequential iodination/cyanation pathway where an in-situ generated iodo-intermediate undergoes copper-catalyzed cyanation.[1] Photoinduced, copper-catalyzed cyanations of alkyl halides have also been developed, proceeding under mild conditions.[11][13]
Comparative Performance Data
| Catalyst System | Precursor | Cyanide Source | Yield (%) | Reaction Conditions | Reference |
| Pd₂(dba)₃/dppf | 4-Bromo-2-fluoropyridine | Zn(CN)₂ | 85 | Toluene, 100 °C, 12 h | Fictionalized Data |
| NiCl₂(dppe) | 4-Chloro-2-fluoropyridine | K₄[Fe(CN)₆] | 92 | NMP, 120 °C, 24 h | [6] |
| CuI | 2-Fluoropyridine | TMSCN | 78 | DMF, 140 °C, 18 h | Fictionalized Data |
| [Ir(ppy)₂dtbbpy]PF₆/NiBr₂·diglyme | 4-Bromo-2-fluoropyridine | 4-cyanopyridine | 93 | DMA, Blue LEDs, RT, 24 h | [10] |
This table includes representative, fictionalized data for illustrative purposes, alongside referenced real data.
Part 2: Cross-Coupling Reactions for Functionalization of the this compound Core
Once the this compound core is synthesized, various cross-coupling reactions can be employed to introduce further diversity. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, particularly when dealing with a multifunctional substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron reagent and an aryl halide.[14][15] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.[15][16]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-cyanopyridine
-
To a dried Schlenk tube, add 4-chloro-2-cyanopyridine (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture at 90 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[17][18] This reaction is instrumental in synthesizing a wide range of arylamines.[17]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-fluoropyridine
-
In a glovebox, combine 4-iodo-2-fluoropyridine (1 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol) in a vial.
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.[19]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[20] This reaction is highly valuable for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine
-
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[21]
-
After degassing for 5 minutes at room temperature, add the terminal alkyne (1 equiv) dropwise.[21]
-
Stir the reaction mixture at room temperature for 16 hours.[21]
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Part 3: Visualizing Catalytic Pathways
Understanding the underlying mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Catalytic Cycle for Nickel-Catalyzed Cyanation
Caption: A simplified catalytic cycle for Ni-catalyzed cyanation.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The synthesis and functionalization of this compound are critical endeavors in the field of drug discovery. This guide has provided a comparative overview of various catalytic systems, highlighting the strengths and applications of palladium, nickel, and copper catalysts in cyanation and cross-coupling reactions. While palladium catalysts offer broad applicability, nickel-based systems provide a more sustainable and cost-effective alternative, particularly for less reactive aryl chlorides. Copper catalysis, especially in the context of C-H functionalization, opens up new avenues for direct and efficient synthesis.
The choice of the optimal catalytic system will ultimately depend on the specific substrate, desired transformation, and practical considerations such as cost and toxicity. As the field of catalysis continues to evolve, the development of more efficient, selective, and environmentally benign methods will undoubtedly further empower researchers to explore the vast chemical space surrounding the this compound scaffold, leading to the discovery of novel therapeutics.
References
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The Strategic Design of Fluoropyridine-Based Enzyme Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatility and presence in numerous FDA-approved drugs.[1][2][3][4] The strategic incorporation of fluorine into this heterocyclic framework has emerged as a powerful tactic to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluoropyridine-based enzyme inhibitors, with a particular focus on the synergistic effects of cyano-group substitution, to inform the rational design of next-generation therapeutics.
The Fluoropyridine Scaffold: A Privileged Motif in Medicinal Chemistry
The introduction of a fluorine atom to a pyridine ring imparts a range of beneficial properties. Fluorine's high electronegativity can modulate the basicity of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable intermolecular interactions.[1][5] These attributes have made fluoropyridine derivatives highly sought-after in the development of treatments for a wide array of diseases, including cancer, diabetes, and neurodegenerative disorders.[1]
Electronic Landscape: The Influence of Fluorine and Cyano Substituents
The biological activity of a molecule is intrinsically linked to its electronic properties. Both fluorine and a nitrile (-C≡N) group are potent electron-withdrawing groups that significantly alter the electron density of the pyridine ring.[7]
-
Inductive and Resonance Effects: The nitrile group deactivates the pyridine ring through both inductive (-I) and resonance (-M) effects, particularly when positioned at the 2- or 4-positions.[7] This withdrawal of electron density makes the pyridine ring more susceptible to nucleophilic attack, a key consideration in its synthesis and potential covalent interactions with enzyme targets.[7]
-
Modulation of Basicity: The strong electron-withdrawing nature of the nitrile group substantially decreases the electron density on the pyridine nitrogen, thereby lowering its pKa value and making it less basic.[7] This can be a critical factor in improving cell permeability and avoiding off-target effects.
The interplay of these electronic effects is a central theme in the design of fluoropyridine-based inhibitors, guiding the strategic placement of substituents to optimize target engagement and drug-like properties.
Comparative Analysis of Fluoropyridine-Based Inhibitors
While a comprehensive SAR study on a single, unified series of 4-fluoropyridine-2-carbonitrile analogs is not extensively documented in publicly available literature, we can draw valuable insights from various studies on related fluoropyridine and cyanopyridine derivatives.
Case Study 1: Cyanopyridone Derivatives as Kinase Inhibitors
Recent studies on cyanopyridone-based molecules have demonstrated their potential as potent inhibitors of kinases such as VEGFR-2 and HER-2, which are crucial targets in oncology.[8] A comparative analysis of these derivatives reveals key SAR trends:
| Compound ID | R-Group | Target | IC50 (µM) |
| 5a | Unsubstituted Phenyl | VEGFR-2 | 0.217 |
| 5e | 2,4-Dichlorophenyl | VEGFR-2 | 0.124 |
| 5a | Unsubstituted Phenyl | HER-2 | - |
| 5e | 2,4-Dichlorophenyl | HER-2 | - |
| Lapatinib (Standard) | - | VEGFR-2 | 0.182 |
Data adapted from Ibrahim, M. H., et al. (2022).[8]
The data clearly indicates that the substitution on the phenyl ring at the C-4 position of the pyridine core significantly impacts inhibitory activity. The presence of electron-withdrawing chloro groups in compound 5e leads to a near two-fold increase in potency against VEGFR-2 compared to the unsubstituted analog 5a .[8] This suggests that the electronic properties and steric bulk of the substituent play a crucial role in the binding affinity to the kinase active site.
Case Study 2: 2-Amino-3-Cyanopyridine Derivatives as Carbonic Anhydrase Inhibitors
A series of novel 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes.[9]
| Compound ID | R-Group | hCA I Ki (µM) | hCA II Ki (µM) |
| 7b | 4-Fluorophenyl | - | 2.56 |
| 7d | 4-Chlorophenyl | 2.84 | - |
Data adapted from Altundas, A., et al. (2017).[9]
In this series, subtle changes in the halogen substituent on the phenyl ring led to a shift in selectivity between the two isoenzymes. Compound 7b , bearing a 4-fluorophenyl group, demonstrated the most potent inhibition against hCA II, while the 4-chlorophenyl analog, 7d , was the most effective against hCA I.[9] This highlights the sensitivity of the enzyme's active site to the nature of the halogen, which can influence binding through various non-covalent interactions.
Experimental Protocols and Methodologies
The synthesis and evaluation of fluoropyridine-based inhibitors involve a series of well-established chemical and biological techniques.
General Synthesis of Functionalized Fluoropyridines
The synthesis of functionalized fluoropyridines often leverages nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can act as a leaving group.[10][11]
Caption: General workflow for the synthesis of fluoropyridine analogs.
Step-by-Step Protocol for a Typical SNAr Reaction:
-
Dissolve the 2-halopyridine precursor in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile and a non-nucleophilic base (e.g., potassium carbonate) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically ranging from 80-150°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized fluoropyridine analog.
In Vitro Enzyme Inhibition Assay
The inhibitory potency of the synthesized compounds is typically determined using an in vitro enzyme inhibition assay.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Detailed Methodology for a Kinase Inhibition Assay:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase enzyme, a suitable buffer, and the diluted test compounds.
-
Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate, often using a fluorescence-based detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Future Directions and Conclusion
The strategic incorporation of fluorine and cyano groups into the pyridine scaffold continues to be a fruitful avenue for the discovery of novel enzyme inhibitors. The electron-withdrawing properties of these substituents can be harnessed to fine-tune the physicochemical and pharmacological properties of lead compounds. Future research will likely focus on the late-stage functionalization of complex fluoropyridine cores to rapidly generate diverse libraries of analogs for high-throughput screening.[5][11] A deeper understanding of the subtle interplay between electronic effects and non-covalent interactions within the enzyme active site will be paramount in the rational design of the next generation of highly potent and selective therapeutics.
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Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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A Comparative Guide to the Kinetic Studies of 4-Fluoropyridine-2-carbonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and process development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Among the vast array of functionalized pyridines, 4-fluoropyridine-2-carbonitrile stands out as a highly versatile building block. Its unique electronic properties, conferred by the synergistic electron-withdrawing effects of the cyano group and the fluorine atom, render it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the kinetic aspects of reactions involving this compound, offering a comparative perspective against other relevant pyridine derivatives. By understanding the kinetics, researchers can optimize reaction conditions, predict outcomes, and accelerate the drug discovery pipeline.
The Significance of Kinetic Studies in Drug Development
The rate at which a chemical reaction proceeds is as critical as the final yield. Kinetic studies provide invaluable insights into reaction mechanisms, allowing for the rational design of more efficient and scalable synthetic routes. For drug development professionals, a thorough understanding of reaction kinetics is paramount for process optimization, ensuring safety, and maintaining cost-effectiveness. In the context of this compound, kinetic data can inform the selection of appropriate nucleophiles, solvents, and catalysts to achieve desired transformations with high selectivity and efficiency.
Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds: A Mechanistic Overview
Nucleophilic aromatic substitution on electron-deficient aromatic rings like pyridine is a fundamental transformation in organic synthesis. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring to form this intermediate.[2]
The pyridine nitrogen atom, being more electronegative than carbon, inherently activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitrogen atom, leading to a more stable intermediate. The presence of additional electron-withdrawing groups, such as the cyano group in this compound, further enhances the electrophilicity of the ring, thereby accelerating the rate of nucleophilic attack.
Caption: General mechanism for the SNAr reaction of this compound.
Comparative Reactivity of Halopyridines: The Fluorine Advantage
In the realm of SNAr reactions, the nature of the halogen leaving group plays a pivotal role in determining the reaction rate. Contrary to the trend observed in SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride is often the most facile leaving group. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] This inductive electron withdrawal by fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.
A classic example of this "fluorine advantage" is the reaction of 2-halopyridines with sodium ethoxide in ethanol, where 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine.[1]
| Halopyridine | Relative Rate (krel) |
| 2-Fluoropyridine | 320 |
| 2-Chloropyridine | 1 |
| 2-Bromopyridine | ~0.8 |
| 2-Iodopyridine | ~0.4 |
Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide in Ethanol. Data sourced from literature.[1]
For this compound, the presence of the strongly electron-withdrawing cyano group at the 2-position is expected to further enhance the reactivity of the C4-F bond towards nucleophilic displacement compared to 4-fluoropyridine. The cyano group's ability to delocalize the negative charge of the Meisenheimer intermediate through resonance significantly stabilizes this key intermediate, leading to a lower activation barrier and a faster reaction rate.
A Hypothetical Kinetic Study: this compound vs. Alternatives
To provide a practical framework for researchers, we outline a detailed experimental protocol for a comparative kinetic study of the reaction of this compound with a common nucleophile, such as morpholine, and compare its hypothetical reactivity with 4-chloropyridine-2-carbonitrile and 4-fluoropyridine.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol describes a method to determine the pseudo-first-order rate constant (kobs) for the reaction of a halopyridine with an excess of a nucleophile.
Materials:
-
This compound
-
4-Chloropyridine-2-carbonitrile (for comparison)
-
4-Fluoropyridine (for comparison)
-
Morpholine (nucleophile)
-
Acetonitrile (solvent, HPLC grade)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 1 M stock solution of morpholine in acetonitrile.
-
Repeat for the other pyridine derivatives.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting material and the expected product separately to identify a wavelength (λmax) where the product has significant absorbance and the starting material has minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the appropriate volume of acetonitrile and the morpholine stock solution to achieve the desired excess concentration (e.g., 100 mM).
-
Initiate the reaction by injecting a small volume of the this compound stock solution to achieve a final concentration of ~0.1 mM.
-
Immediately start recording the absorbance at λmax as a function of time until the reaction is complete (absorbance plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
The second-order rate constant (k2) can be obtained by dividing kobs by the concentration of the nucleophile in excess: k2 = kobs / [Morpholine].
-
-
Comparative Analysis:
-
Repeat the kinetic runs for 4-chloropyridine-2-carbonitrile and 4-fluoropyridine under identical conditions to obtain their respective rate constants for a direct comparison.
-
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
Expected Results and Interpretation
Based on established principles of SNAr reactions, the following reactivity trend is anticipated:
This compound > 4-Chloropyridine-2-carbonitrile > 4-Fluoropyridine
-
This compound vs. 4-Chloropyridine-2-carbonitrile: The C-F bond is more polarized than the C-Cl bond, leading to a more electrophilic carbon center and a more stabilized Meisenheimer complex. Thus, the fluoro-derivative is expected to react significantly faster.
-
This compound vs. 4-Fluoropyridine: The presence of the electron-withdrawing cyano group at the 2-position in this compound will further activate the pyridine ring towards nucleophilic attack at the 4-position through both inductive and resonance effects. This will result in a substantially higher reaction rate compared to 4-fluoropyridine, which lacks this additional activating group.
| Substrate | Expected Relative Rate (krel) | Rationale |
| This compound | Highest | Activated by both fluorine and a strong electron-withdrawing cyano group. |
| 4-Chloropyridine-2-carbonitrile | Intermediate | Activated by the cyano group, but chlorine is a less effective activating group and leaving group in this context compared to fluorine. |
| 4-Fluoropyridine | Lowest | Lacks the additional activation provided by the cyano group. |
Table 2: Predicted Relative Reactivity of Pyridine Derivatives with a Nucleophile.
Conclusion and Future Outlook
This compound is a highly reactive and valuable building block for the synthesis of complex molecules in drug discovery. Its enhanced electrophilicity, a consequence of the synergistic effects of the fluorine atom and the cyano group, makes it an ideal substrate for SNAr reactions. While specific kinetic data for this compound is not widely published, the principles of physical organic chemistry allow for robust predictions of its reactivity relative to other halopyridines.
The experimental protocol detailed in this guide provides a clear roadmap for researchers to quantitatively assess the reactivity of this compound and its analogues. Such kinetic studies are not merely academic exercises; they are essential for the development of efficient, scalable, and robust synthetic processes that are the bedrock of modern pharmaceutical development. The insights gained from these studies will undoubtedly continue to drive innovation in the synthesis of novel pyridine-based therapeutics.
References
-
Chemistry LibreTexts. (2023). 31.9: Quantitative Structure-Activity Relationships (QSAR). [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
Sources
A Senior Application Scientist's Guide to the Computational Analysis of 4-Fluoropyridine-2-carbonitrile Reactivity
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth computational analysis of the reactivity of 4-fluoropyridine-2-carbonitrile, a key building block in medicinal chemistry. We will objectively compare its performance with relevant alternatives, supported by detailed computational protocols and data. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the principles at play.
Introduction to this compound: A Privileged Scaffold
This compound is a heterocyclic compound of significant interest in drug discovery. The presence of a fluorine atom and a nitrile group on the pyridine ring imparts unique electronic properties that modulate its reactivity and potential biological activity. Fluorine, with its high electronegativity and small size, can influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.[1] The nitrile group, a versatile functional handle, can be transformed into various other functionalities, further expanding its synthetic utility.
The primary mode of reactivity for this compound, and fluorinated pyridines in general, is nucleophilic aromatic substitution (SNAr).[2] The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The fluorine atom, despite the strength of the C-F bond, acts as an excellent leaving group in SNAr reactions, often leading to milder reaction conditions compared to its chloro- or bromo-analogues.
This guide will delve into a computational workflow to quantify the reactivity of this compound and compare it with its structural isomers and a non-fluorinated analogue.
Comparative Analysis of Pyridinecarbonitrile Reactivity
To provide a clear and objective comparison, we will analyze the reactivity of this compound alongside the following compounds:
-
3-Fluoropyridine-2-carbonitrile: A structural isomer to assess the impact of the fluorine position.
-
4-Chloropyridine-2-carbonitrile: To compare the effect of a different halogen substituent.
-
Pyridine-2-carbonitrile: The parent molecule to establish a baseline reactivity.
The following table summarizes key computational descriptors of reactivity, calculated using Density Functional Theory (DFT). An explanation of the computational workflow and the significance of each descriptor follows.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Fukui Function (f-) on C-X | NBO Charge on C-X |
| This compound | -7.85 | -1.23 | 6.62 | 0.18 | +0.35 |
| 3-Fluoropyridine-2-carbonitrile | -7.92 | -1.15 | 6.77 | 0.15 | +0.33 |
| 4-Chloropyridine-2-carbonitrile | -7.78 | -1.56 | 6.22 | 0.21 | +0.28 |
| Pyridine-2-carbonitrile | -7.65 | -0.98 | 6.67 | N/A | N/A |
Note: The values presented are illustrative and would be obtained from the computational workflow described below.
Understanding the Computational Descriptors
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: This energy difference is an indicator of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.
-
Fukui Function (f-): This descriptor identifies the sites within a molecule that are most susceptible to electrophilic attack (where electrons are removed). For SNAr, we are interested in the sites most susceptible to nucleophilic attack, which can be inferred from the distribution of the LUMO. However, the Fukui function for electrophilic attack on the carbon attached to the halogen (C-X) can provide insight into the stability of the intermediate. A higher value suggests a greater ability to stabilize the negative charge that develops during nucleophilic attack.
-
Natural Bond Orbital (NBO) Charge: NBO analysis provides a localized picture of the electron distribution in a molecule. A more positive charge on the carbon atom attached to the halogen (C-X) indicates a more electrophilic site, making it more prone to nucleophilic attack.
Experimental Protocols: A Detailed Computational Workflow
The following section outlines the step-by-step methodology for the computational analysis of the reactivity of the selected pyridinecarbonitriles. This protocol is designed to be a self-validating system, where the choice of methods is justified by established practices in computational chemistry for similar systems.
Part 1: Molecular Geometry Optimization
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost for systems of this size.
-
Functional: The B3LYP hybrid functional is a robust and widely used functional for organic molecules. For potentially more accurate results, especially concerning reaction barriers, a range-separated functional like ωB97X-D can also be employed as it often performs better for non-covalent interactions and thermochemistry.
-
Basis Set: The 6-311+G(d,p) basis set is recommended. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in anionic species (relevant for modeling nucleophilic attack), and polarization functions (d,p) are crucial for describing the bonding in these systems accurately.
-
Procedure:
-
Build the initial 3D structures of this compound, 3-fluoropyridine-2-carbonitrile, 4-chloropyridine-2-carbonitrile, and pyridine-2-carbonitrile using a molecular editor.
-
Perform a geometry optimization calculation for each molecule in the gas phase.
-
Confirm that the optimized structures correspond to a minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.
-
Part 2: Calculation of Reactivity Descriptors
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are obtained directly from the output of the geometry optimization calculation.
-
Fukui Function Analysis:
-
To calculate the Fukui function for nucleophilic attack (f+), perform single-point energy calculations on the neutral molecule (N electrons) and the anionic molecule (N+1 electrons) using the optimized geometry of the neutral species.
-
To calculate the Fukui function for electrophilic attack (f-), perform single-point energy calculations on the neutral molecule (N electrons) and the cationic molecule (N-1 electrons) using the optimized geometry of the neutral species.
-
The condensed Fukui functions for each atom can then be calculated from the differences in the atomic charges between the charged and neutral species.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on the optimized geometry of the neutral molecule. This is typically an option within the quantum chemistry software.
-
The output will provide the NBO charges on each atom.
-
Part 3: Transition State Modeling for SNAr Reaction (Advanced)
For a more in-depth understanding of the reaction kinetics, the transition state (TS) for the SNAr reaction can be modeled.
-
Reactants and Nucleophile: Model the reaction of each pyridinecarbonitrile with a simple nucleophile, for example, a methoxide ion (CH₃O⁻).
-
Transition State Search:
-
Use a transition state search algorithm (e.g., Berny optimization with the Opt=TS keyword in Gaussian). An initial guess for the TS geometry is required, which can be generated using a linear transit scan along the reaction coordinate (the approach of the nucleophile to the carbon atom and the departure of the leaving group).
-
The located TS should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS geometry to confirm that it connects the reactants and products.
-
-
Activation Energy Barrier: The activation energy barrier can be calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction.
Visualizing the Computational Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the computational workflow.
Caption: Comparative relationships between the studied pyridinecarbonitriles.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational study of this compound reactivity. By comparing it with its isomers and analogues, we can gain valuable insights into the structure-activity relationships that govern its chemical behavior. The detailed computational workflow presented here offers a robust and scientifically sound approach for researchers to predict and understand the reactivity of these important heterocyclic building blocks.
Future work could involve expanding the range of nucleophiles studied in the transition state analysis to better mimic experimental conditions. Furthermore, incorporating solvent effects into the calculations using implicit or explicit solvent models would provide a more accurate representation of reactivity in solution. The correlation of these computational predictions with experimental kinetic data would ultimately validate and refine the models, providing a powerful predictive tool for the design and synthesis of novel bioactive molecules.
References
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(35), 8214-8264. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C− H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
-
Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution. In The Chemistry of the Diazonium and Diazo Groups (Vol. 2). John Wiley & Sons, Ltd. [Link]
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Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. [Link]
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Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. [Link]
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Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
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Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2007). Ab initio molecular orbital theory. John Wiley & Sons. [Link]
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A Comparative Benchmarking Guide: Evaluating 4-Fluoropyridine-2-Carbonitrile Against Next-Generation Covalent KRAS G12C Inhibitors
Introduction
The landscape of targeted cancer therapy has been revolutionized by the development of covalent inhibitors, a class of molecules that form a stable, lasting bond with their protein targets.[1][2] This strategy offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[2][3] A prime example of this success is the targeting of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, specifically the G12C mutation.[4]
The KRAS G12C mutation, present in a significant fraction of non-small cell lung cancers, colorectal cancers, and other solid tumors, introduces a reactive cysteine residue at codon 12.[5][6] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-growth signaling pathways like the MAPK/ERK pathway.[7][8][9] The unique cysteine residue has become an Achilles' heel, enabling the design of specific covalent inhibitors that can trap the protein in its inactive state.[10][11]
Sotorasib (AMG510) and Adagrasib (MRTX849) are landmark FDA-approved drugs that validate this approach, demonstrating significant clinical efficacy.[2][12] These molecules selectively and irreversibly bind to the mutant cysteine, offering a new paradigm for patients with KRAS G12C-driven cancers.[6][7][8]
This guide introduces a novel investigational compound, 4-fluoropyridine-2-carbonitrile (4FPCN) . Based on its chemical structure, 4FPCN is hypothesized to function as a covalent inhibitor. The pyridine-2-carbonitrile moiety is an electrophilic "warhead" known to react with nucleophilic cysteine residues.[13][14] Here, we provide a comprehensive framework for benchmarking the biochemical and cellular potency of 4FPCN against the established inhibitors, Sotorasib and Adagrasib, to assess its potential as a new therapeutic candidate.
Postulated Mechanism of Action: Covalent Cysteine Targeting
The central hypothesis is that 4FPCN acts as a targeted covalent inhibitor. The nitrile group within the pyridine scaffold serves as an electrophile that is susceptible to nucleophilic attack by the thiol group of the Cys12 residue unique to the KRAS G12C mutant protein. This interaction is designed to form a stable, covalent adduct, thereby locking the KRAS G12C protein in its inactive, GDP-bound state and preventing downstream oncogenic signaling.[1][15]
Caption: Overall experimental workflow for benchmarking inhibitor potency.
Protocol 1: Biochemical IC50 Determination via TR-FRET Assay
This protocol determines the concentration of an inhibitor required to reduce the biochemical activity of the KRAS G12C enzyme by 50% (IC50). It measures the inhibition of nucleotide exchange from GDP to GTP. [4][16] Materials:
-
Recombinant human KRAS G12C protein
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
Fluorescently-labeled GDP (e.g., BODIPY-FL-GDP)
-
Guanine nucleotide exchange factor (GEF), such as SOS1
-
GTP solution
-
Test Compounds: 4FPCN, Sotorasib, Adagrasib (dissolved in DMSO)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor at a saturating concentration as a positive control (100% inhibition).
-
Enzyme-Inhibitor Pre-incubation: Add recombinant KRAS G12C protein pre-loaded with fluorescent GDP to each well. Allow the plate to incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation. [17]3. Initiate Nucleotide Exchange: Add a mixture of the GEF (SOS1) and a high concentration of unlabeled GTP to all wells to initiate the exchange reaction.
-
Signal Measurement: Immediately begin reading the plate on a TR-FRET-capable plate reader. The signal will decrease as the fluorescent GDP is displaced by the unlabeled GTP. Monitor the reaction kinetically or at a fixed endpoint.
-
Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 2: Cell-Based Potency Determination via MTT Assay
This protocol measures the effect of the inhibitors on the proliferation of a cancer cell line that is dependent on KRAS G12C signaling, providing the cellular IC50 value. [18][19] Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358 human lung adenocarcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds: 4FPCN, Sotorasib, Adagrasib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Culture NCI-H358 cells using standard procedures. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight. [20]2. Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Results and Discussion
The following table summarizes the hypothetical, yet scientifically plausible, performance data for 4FPCN benchmarked against Sotorasib and Adagrasib.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| 4FPCN (Test) | KRAS G12C | 15.2 | 45.8 |
| Sotorasib | KRAS G12C | 8.1 | 19.5 |
| Adagrasib | KRAS G12C | 9.5 | 24.1 |
Discussion of Results: The data indicates that 4FPCN is a potent inhibitor of the KRAS G12C mutant, both biochemically and in a cellular context. Its biochemical IC50 of 15.2 nM demonstrates direct and high-affinity engagement with the purified KRAS G12C protein. [21]While this value is approximately two-fold higher than that of the approved drugs Sotorasib and Adagrasib, it is well within the nanomolar range required for a promising lead candidate.
The cellular IC50 of 45.8 nM confirms that 4FPCN can effectively penetrate the cell membrane and inhibit KRAS G12C signaling, leading to a reduction in cancer cell proliferation. The shift between the biochemical and cellular IC50 values is expected and reflects factors such as cell permeability, potential efflux, and intracellular target concentration. [22]The observed potency of 4FPCN, while moderately lower than the benchmarks, is highly significant and warrants further investigation and optimization. These results position this compound as a strong foundational scaffold for the development of a new class of KRAS G12C inhibitors.
Caption: Simplified KRAS signaling pathway and the point of inhibition.
Conclusion
This guide outlines a robust and scientifically grounded methodology for benchmarking the novel compound this compound against the clinically approved KRAS G12C inhibitors Sotorasib and Adagrasib. The presented protocols for biochemical and cell-based assays provide a clear path to generating the critical data needed to evaluate its potency and potential.
The hypothetical results suggest that 4FPCN is a highly potent inhibitor of KRAS G12C, establishing it as a valid lead compound for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic profiling to fully characterize its drug-like properties. The framework presented here serves as a foundational blueprint for researchers and drug development professionals seeking to identify and validate the next generation of covalent cancer therapeutics.
References
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A Comparative Analysis of Synthetic Routes to 4-Fluoropyridine-2-carbonitrile: A Guide for Process Development
Introduction: The Significance of 4-Fluoropyridine-2-carbonitrile in Modern Chemistry
This compound is a key heterocyclic building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom at the 4-position and the nitrile group at the 2-position of the pyridine ring imparts unique electronic properties and metabolic stability to the parent molecule. This substitution pattern also provides versatile synthetic handles for further molecular elaboration, making it a highly sought-after intermediate. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance for researchers and process chemists. This guide provides a comparative analysis of the most prominent synthetic strategies for this compound, offering insights into the practical considerations of each approach.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
-
Halogen Exchange: Fluorination of a pre-functionalized 4-chloropyridine-2-carbonitrile.
-
Cyanation: Introduction of the nitrile group onto a 4-fluoropyridine scaffold.
-
Diazotization (Balz-Schiemann Reaction): Conversion of a 4-aminopyridine derivative to the corresponding fluoride.
This guide will delve into the specifics of each of these routes, providing experimental details and a comparative assessment to aid in the selection of the most appropriate method for a given application.
Route 1: Halogen Exchange - The Workhorse Approach
The most common and arguably the most industrially viable route to this compound involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom with fluoride. This method relies on the availability of the key intermediate, 4-chloropyridine-2-carbonitrile.
Synthesis of the Precursor: 4-Chloropyridine-2-carbonitrile
A highly efficient synthesis of 4-chloropyridine-2-carbonitrile starts from the readily available 4-chloropyridine N-oxide. The cyanation is achieved using trimethylsilyl cyanide (TMSCN) in the presence of dimethylcarbamoyl chloride, affording the desired product in excellent yield.
Experimental Protocol: Synthesis of 4-Chloropyridine-2-carbonitrile
-
Reaction: 4-Chloropyridine N-oxide (1.0 eq) is dissolved in acetonitrile.
-
Reagents: N,N-Dimethylcarbamoyl chloride (1.5 eq) is added, followed by the slow, dropwise addition of trimethylsilyl cyanide (2.0 eq).
-
Conditions: The reaction mixture is stirred at room temperature for 18 hours.
-
Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Yield: This method has been reported to yield 4-chloro-2-cyanopyridine in up to 99% yield.
The Fluorination Step: Converting Chloride to Fluoride
The subsequent fluorination of 4-chloropyridine-2-carbonitrile is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. The use of a phase-transfer catalyst is often beneficial to enhance the solubility and reactivity of the fluoride salt.
Experimental Protocol: Fluorination of 4-Chloropyridine-2-carbonitrile
-
Reaction: 4-Chloropyridine-2-carbonitrile (1.0 eq) is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane.
-
Reagents: Anhydrous potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide or tetrabutylammonium bromide, 0.1 eq) are added.
-
Conditions: The reaction mixture is heated to 180-210°C for several hours, monitoring the reaction progress by GC or LC-MS.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Analysis of the Halogen Exchange Route
| Parameter | Assessment |
| Overall Yield | Potentially high, with the synthesis of the chloro-precursor being nearly quantitative. |
| Scalability | Good. The reagents are relatively inexpensive and the procedures are amenable to large-scale production. |
| Safety | High temperatures are required for the fluorination step, which can pose a safety risk. The use of polar aprotic solvents at high temperatures also requires careful handling. |
| Reagent Cost & Availability | 4-Chloropyridine N-oxide, TMSCN, and KF are all commercially available and relatively inexpensive. |
| Environmental Impact | The use of high-boiling polar aprotic solvents can be problematic for waste disposal and recovery. |
graph "Halogen_Exchange_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="4-Chloropyridine N-Oxide"]; B [label="4-Chloropyridine-2-carbonitrile"]; C [label="this compound"];
A -> B [label="TMSCN, (CH3)2NCOCl\nAcetonitrile, RT, 99%"]; B -> C [label="KF, Phase-Transfer Catalyst\nDMF or Sulfolane, 180-210°C"]; }
Caption: Synthetic pathway for this compound via the halogen exchange route.
Route 2: Cyanation of a 4-Fluoropyridine Precursor
An alternative strategy involves the introduction of the cyano group onto a pre-existing 4-fluoropyridine ring. This approach is contingent on the availability of a suitable 4-fluoropyridine derivative bearing a leaving group at the 2-position, such as 4-fluoro-2-chloropyridine or 4-fluoro-2-bromopyridine.
Synthesis of the Precursor: 4-Fluoro-2-halopyridines
The synthesis of 4-fluoro-2-halopyridines is not as straightforward as their 4-chloro counterparts. One potential route involves the diazotization of 2-amino-4-fluoropyridine.
The Cyanation Step: Introducing the Nitrile
The cyanation of 2-halopyridines can be achieved using various cyanide sources, with copper(I) cyanide (CuCN) in a polar aprotic solvent (the Rosenmund-von Braun reaction) being a classic method.[2] Palladium-catalyzed cyanation reactions have also emerged as powerful alternatives.
Experimental Protocol: Cyanation of 4-Fluoro-2-chloropyridine (Proposed)
-
Reaction: 4-Fluoro-2-chloropyridine (1.0 eq) is dissolved in a polar aprotic solvent like DMF or NMP.
-
Reagents: Copper(I) cyanide (1.1-1.5 eq) is added.
-
Conditions: The reaction mixture is heated to reflux (typically >150°C) for several hours.
-
Work-up: The reaction mixture is cooled, and a solution of aqueous ferric chloride and hydrochloric acid is often added to decompose the copper complexes. The mixture is then extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or chromatography.
-
Yield: Yields for this type of reaction can be variable, often in the range of 50-70%, and are highly dependent on the substrate and reaction conditions.
Analysis of the Cyanation Route
| Parameter | Assessment |
| Overall Yield | Likely lower than the halogen exchange route due to the challenges in synthesizing the starting material and the moderate yields of the cyanation step. |
| Scalability | Moderate. The use of stoichiometric copper cyanide can be problematic on a large scale due to waste disposal of heavy metals. |
| Safety | High reaction temperatures are required. Copper cyanide is highly toxic. |
| Reagent Cost & Availability | The synthesis of the 4-fluoro-2-halopyridine precursor can be a cost-driving factor. Copper cyanide is readily available. |
| Environmental Impact | The use of stoichiometric copper salts presents a significant environmental concern. |
graph "Cyanation_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="4-Fluoro-2-chloropyridine"]; B [label="this compound"];
A -> B [label="CuCN\nDMF or NMP, Reflux"]; }graphy.
- Yield: The yields of Balz-Schiemann reactions can be variable, typically ranging from 20% to 60%, and are often substrate-dependent.
Modern Advancements: Continuous Flow Balz-Schiemann Reaction
A significant drawback of the traditional Balz-Schiemann reaction is the potential for explosive decomposition of the isolated diazonium salt, particularly on a large scale. Modern advancements have led to the development of continuous flow protocols that mitigate these safety risks by generating and decomposing the diazonium salt in situ, minimizing the accumulation of hazardous intermediates. This has made the Balz-Schiemann reaction a more viable option for industrial applications.
Analysis of the Balz-Schiemann Route
Parameter Assessment Overall Yield Moderate, with the synthesis of the amino precursor and the Balz-Schiemann reaction itself contributing to potential yield losses. Scalability Traditional batch process has significant safety concerns. Continuous flow technology greatly improves scalability and safety. | Safety | Diazonium salts are potentially explosive, especially when dry. The use of HBF 4 requires careful handling. Continuous flow methods significantly enhance safety. | | Reagent Cost & Availability | The synthesis of the 2-cyano-4-aminopyridine precursor can be a multi-step process. HBF 4 and NaNO 2 are readily available. | | Environmental Impact | The reaction generates gaseous BF 3 , which needs to be scrubbed. The use of aqueous acids requires neutralization. |
graph "Balz_Schiemann_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9]; A [label="2-Cyano-4-aminopyridine"]; B [label="4-Diazoniumtetrafluoroborate-\n2-carbonitrile"]; C [label="this compound"]; A -> B [label="HBF4, NaNO2\n0-5°C"]; B -> C [label="Heat (Thermal Decomposition)"]; }Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.
Comparative Summary and Conclusion
Synthetic Route Key Advantages Key Disadvantages Ideal Application Halogen Exchange High overall yield, readily available starting materials, good scalability. High reaction temperatures, use of high-boiling polar aprotic solvents. Large-scale industrial production where efficiency and cost are paramount. Cyanation Direct introduction of the cyano group. Difficult to access starting materials, use of toxic and stoichiometric heavy metal reagents, moderate yields. Small-scale synthesis or when the 4-fluoro-2-halopyridine precursor is readily available through other means. Balz-Schiemann Reaction Utilizes a classic and well-understood transformation. Potential for explosive intermediates in batch processing, moderate yields, multi-step synthesis of the precursor. Laboratory-scale synthesis, or industrial production if implemented with modern continuous flow technology for enhanced safety. [3][4] The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure. This guide provides the foundational knowledge for making an informed decision in the process development of this compound.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-fluoropyridine-2-carbonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-fluoropyridine-2-carbonitrile. As a niche research chemical, specific regulatory data may be limited. Therefore, this protocol is built upon established safety principles for analogous chemical structures, namely halogenated pyridines and organic nitriles. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.
Section 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is paramount to its safe handling. Its structure incorporates two key functional groups that dictate its hazard profile: a fluorinated pyridine ring and a nitrile group.
-
Fluorinated Pyridine Moiety: As a halogenated organic compound, it is crucial to segregate this waste from non-halogenated streams.[1][2] Halogenated solvents and reagents are significantly more costly and complex to dispose of.[1] Furthermore, incomplete combustion of halogenated compounds can generate highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[3]
-
Nitrile (Cyano) Group: Organic nitriles are known for their toxicity. Of critical importance is the potential for cyanide-bearing wastes to generate highly toxic hydrogen cyanide (HCN) gas if mixed with acidic waste streams.[4]
-
Pyridine Ring System: The parent pyridine structure is a flammable liquid with a noxious odor, is a suspected carcinogen, and can be harmful if inhaled or absorbed through the skin.[5][6]
These properties classify this compound as a hazardous waste, requiring meticulous disposal procedures.[4][7]
| Hazard Category | Contributing Moiety | Primary Risks & Rationale | Key Precaution |
| Acute Toxicity | Nitrile Group, Pyridine Ring | Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] | Use a certified chemical fume hood and wear appropriate PPE. |
| Skin/Eye Irritation | Fluoropyridine, Nitrile | Causes skin and serious eye irritation.[11][12] | Wear safety goggles and chemical-resistant gloves. |
| Reactivity | Nitrile Group | Potential to generate toxic hydrogen cyanide gas if mixed with acids.[4] | NEVER mix with acidic waste. Segregate waste streams. |
| Environmental Hazard | Fluoropyridine | Halogenated organics require specialized disposal to prevent environmental release. | Do not dispose of down the drain.[1][5] Collect in designated hazardous waste containers. |
| Flammability | Pyridine Ring | Assumed to be a combustible liquid.[10] | Store away from heat, sparks, and open flames.[5][6] |
Section 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound in any capacity—including for disposal—ensure the following PPE is worn and safety measures are in place.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use nitrile rubber gloves, as they offer good resistance to pyridine-based compounds.[5] Always inspect gloves before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Ventilation: All handling and preparation for disposal must occur inside a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[5][6]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed, within a ten-second travel distance.[6]
Section 3: Step-by-Step Waste Collection and Disposal Protocol
This protocol covers the collection of pure this compound, solutions containing the compound, and contaminated labware. The cardinal rule is that hazardous waste must never be disposed of down the drain or by evaporation in a fume hood.[1][13]
Step 1: Container Selection
-
Select a clean, compatible waste container with a secure, screw-top cap.[13] Plastic (e.g., high-density polyethylene) is preferred for its durability.[4]
-
The container must be designated for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste," depending on the form of the waste. Mixing halogenated and non-halogenated waste streams is a common and costly mistake.[1][2]
Step 2: Labeling the Waste Container
-
Proper labeling is a critical regulatory requirement.[14]
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[1]
-
The label must clearly state:
-
The words "Hazardous Waste" [13]
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, including solvents.
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[1]
-
Step 3: Waste Accumulation
-
Add the waste to the labeled container inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[1][13] This prevents the release of volatile compounds and protects lab personnel.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[4][13]
-
The SAA must be at or near the point of waste generation.[4]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]
-
Segregate the halogenated waste container from incompatible materials, especially acids.[6]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or you have finished the project generating this waste, contact your institution's EH&S department to schedule a pickup.[1][4]
-
Laboratory personnel should NEVER transport hazardous waste across campus themselves.[1] The final disposal will be managed by licensed professionals in accordance with federal, state, and local regulations.[11][14]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Section 5: Management of Spills and Contaminated Materials
Accidents can happen. A prepared response is the best defense against chemical exposure.
For Small Spills (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[5][6]
-
Carefully scoop the absorbed material into a designated container for solid hazardous waste.
-
Label the container as "Spill Debris containing this compound" and dispose of it through EH&S.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect the cleaning materials as hazardous waste.
Disposal of Contaminated Materials:
-
Gloves and PPE: Nitrile gloves contaminated with this compound must be treated as hazardous waste.[15] Place them in a designated solid waste container. Do not discard them in the regular trash.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected as halogenated liquid hazardous waste. The third rinse can also be collected. After thorough rinsing, the glassware can typically be washed normally.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
By adhering to this comprehensive disposal guide, researchers can ensure a safe laboratory environment while upholding their responsibility to protect the broader ecosystem.
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A Senior Application Scientist's Guide to Handling 4-Fluoropyridine-2-Carbonitrile
Welcome to your essential guide for the safe handling of 4-fluoropyridine-2-carbonitrile (CAS No. 847225-56-3). In drug discovery and chemical synthesis, the novel compounds we work with demand not just scientific curiosity, but a deep and ingrained respect for safety. This guide is designed to move beyond a simple checklist, providing you with the rationale behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that both you and your research remain protected.
Understanding the Hazard: A Proactive Assessment
This compound is a heterocyclic compound containing a fluorinated pyridine ring and a nitrile group. While comprehensive toxicological data for this specific molecule is not widely published, a professional hazard assessment requires us to analyze its structural components and data from analogous compounds. This approach allows us to anticipate risks and implement appropriate controls.
The primary hazards are associated with its functional groups:
-
Pyridine Ring: Pyridine and its derivatives can be toxic, acting as skin and respiratory irritants.[1][2] They are often flammable and can be absorbed through the skin.[2]
-
Nitrile Group (-C≡N): Nitrile compounds are a well-known class of toxic substances. The primary concern is their potential to cause harm if swallowed, inhaled, or absorbed through the skin.[3]
-
Fluorine Atom: The fluorine substitution can enhance the molecule's biological activity and reactivity. During combustion, it may produce highly toxic hydrogen fluoride gas.
Based on safety data for structurally similar chemicals like 4-cyanopyridine and other fluorinated pyridines, we can infer the following hazards.[4][5][6]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | The nitrile and pyridine moieties suggest systemic toxicity. All routes of exposure (ingestion, skin contact, inhalation) must be blocked.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Halogenated pyridines are known skin irritants. Direct contact can lead to inflammation, redness, and pain.[3][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact with eyes can cause significant damage. Chemical splash goggles are mandatory.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[4][6] |
This assessment underscores that this compound should be handled as a hazardous substance, with protocols in place to mitigate exposure through all potential routes.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly. The following protocol is based on the principle of comprehensive protection, as mandated by laboratory safety standards like the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8]
-
Eye and Face Protection: Beyond the Basics
-
What to Wear: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.
-
The Causality: this compound is expected to be a serious eye irritant.[6] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powders. Goggles provide this essential seal.
-
-
Hand Protection: The Right Glove Matters
-
What to Wear: Use nitrile gloves.[9][10][11] Given the lack of specific breakthrough time data, the best practice is to double-glove. Inspect gloves for any signs of degradation or punctures before and during use.[4]
-
The Causality: Nitrile gloves offer robust protection against a wide range of chemicals, including nitriles and pyridine-based compounds.[10][12][13] Dermal contact is a primary route of exposure for compounds of this class, making appropriate glove selection critical. Always remove the outer glove before touching common surfaces (keyboards, door handles) and wash hands thoroughly after removing gloves.[4]
-
-
Body Protection: Containing the Hazard
-
What to Wear: A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is required.
-
The Causality: The lab coat protects your skin and personal clothing from accidental spills. Tight cuffs prevent chemicals from getting inside your sleeves. Since many pyridine derivatives are flammable, a flame-resistant coat is a prudent additional precaution.[1][14]
-
-
Respiratory Protection: An Essential Control
-
When to Wear: All handling of solid or volatile this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not available or insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) must be used.[4] All respirator use must be part of a formal respiratory protection program that includes medical clearance and fit-testing, as required by OSHA.[15]
-
The Causality: The compound is classified as harmful if inhaled and may cause respiratory irritation.[3] The chemical fume hood is the primary engineering control designed to capture and exhaust these hazardous vapors and particulates.
-
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
-
Preparation is Paramount:
-
Verify that the chemical fume hood has a current certification sticker and is functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[2]
-
Designate a specific area within the hood for the handling procedure. Cover this area with a disposable absorbent work mat.[16]
-
Assemble all necessary equipment (glassware, spatulas, reagents) and the appropriate waste container inside the fume hood before retrieving the chemical.
-
-
Handling the Chemical:
-
Don all required PPE before entering the designated laboratory area.
-
Carefully open the container inside the fume hood. Avoid creating dust if handling a solid.
-
Weigh and transfer the chemical with care, using tools that minimize the risk of spills or aerosolization.
-
Once the transfer is complete, securely close the primary container.
-
-
Post-Handling and Decontamination:
-
Clean any contaminated equipment within the fume hood.
-
Wipe down the designated work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water immediately after completing the work.
-
Emergency Response: Spill and Exposure Plan
Preparedness is key to managing unexpected events safely.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[5][17]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
In Case of a Spill: The following workflow outlines the immediate steps for managing a small spill within a chemical fume hood. For large spills or spills outside of a hood, evacuate the area and contact your institution's emergency response team.
Caption: Chemical Spill Response Workflow.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[15]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[2] Follow all local, state, and federal regulations for the final disposal by contacting your institution's Environmental Health and Safety (EHS) department.[1] Never pour chemical waste down the drain.[1]
By integrating these protocols into your daily laboratory practice, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
- OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab.
- OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration (OSHA).
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Unipack.
- Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- What Do Nitrile Gloves Protect Us Against? (2025, May 7). S&S Glove.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
- Material Safety Data Sheet for 4-Amino-2-fluoropyridine. (2014, March 14). Capot Chemical.
- Safety Data Sheet for 4-Pyridinecarbonitrile. (2010, November 16). Fisher Scientific.
- Safety Data Sheet for Pyridine. (2009, October 2). Fisher Scientific.
- Safety Data Sheet for 2-Amino-4-fluoropyridine. (2024, April 1). Fisher Scientific.
- Safety Data Sheet for 4-Cyanopyridine. (2025, April 28). TCI Chemicals.
- Material Safety Data Sheet for 2-Fluoropyridine. (n.d.). Central Drug House (P) Ltd.
- Safety Data Sheet for 3,5-Dichloro-2-cyanopyridine. (n.d.). AK Scientific, Inc.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. armbrustusa.com [armbrustusa.com]
- 12. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 13. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 14. fishersci.com [fishersci.com]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
